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  • Product: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid
  • CAS: 22514-57-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The specific substitution pattern on the bicyclic ring system dictates the molecule's interaction with biological targets, and its physicochemical properties govern its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the core physicochemical properties of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. We will delve into the theoretical importance and provide field-proven, step-by-step experimental protocols for determining its key characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Molecular and Structural Overview

A precise understanding of a compound's identity is the foundation of all subsequent characterization. 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a derivative of the benzothiazole heterocyclic system, featuring a methoxy group at the 2-position and a carboxylic acid at the 6-position. These functional groups are critical determinants of the molecule's properties. The carboxylic acid introduces an ionizable center, profoundly influencing solubility and potential for salt formation, while the methoxy group impacts lipophilicity and metabolic stability.

While specific experimental data for this exact molecule is not widely published, we can infer its fundamental properties from its structure and data on closely related analogues.

Table 1: Core Molecular Identifiers

Property Value Source
IUPAC Name 2-methoxy-1,3-benzothiazole-6-carboxylic acid -
Molecular Formula C₉H₇NO₃S Calculated
Molecular Weight 209.22 g/mol Calculated
Canonical SMILES COC1=NC2=C(S1)C=C(C=C2)C(=O)O -
InChIKey JDKMYJZEGZZJOH-UHFFFAOYSA-N [3][4]

| CAS Number | 946-13-4 |[3][4] |

Note: The InChIKey and CAS number correspond to the isomer 6-Methoxy-1,3-benzothiazole-2-carboxylic acid, which is structurally similar and serves as a reference.

Solid-State Properties: Melting Point Analysis

Scientific Rationale

The melting point is a fundamental thermodynamic property that provides critical insights into a compound's identity, purity, and the strength of its crystal lattice forces. For a pure crystalline solid, the melting transition occurs over a narrow temperature range (typically 0.5-1.0°C).[5] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][6] Therefore, determining the melting point is a primary, self-validating method for assessing the purity of a synthesized batch. A sharp, consistent melting point across recrystallized samples provides high confidence in the material's homogeneity.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern chemistry labs.[5]

Methodology:

  • Sample Preparation:

    • Place a small amount (approx. 10-20 mg) of dry 2-Methoxy-1,3-benzothiazole-6-carboxylic acid onto a clean, dry watch glass.

    • Thoroughly crush the sample into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.[7]

  • Capillary Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary into the powdered sample, forcing a small amount of material into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the powder down into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

  • Initial (Rapid) Determination:

    • Insert the packed capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time and establishes the general range for a more precise measurement.[6]

  • Precise Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[5]

    • Insert a new, freshly packed capillary.

    • Set a slow, controlled heating rate of 1-2°C per minute. Slow heating is crucial to ensure the sample and thermometer are in thermal equilibrium, yielding an accurate reading.[8]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.[7]

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Visualization: Melting Point Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Crush sample to fine powder prep2 Load 2-3 mm into capillary tube prep1->prep2 measure1 Insert capillary into apparatus prep2->measure1 measure2 Rapid heat to find approximate range measure1->measure2 measure3 Cool down apparatus measure2->measure3 measure4 Slow heat (1-2°C/min) for precision measure3->measure4 data1 Record T1 (first liquid drop) measure4->data1 data2 Record T2 (all liquid) data1->data2 data3 Report as range: T1 - T2 data2->data3

Caption: Workflow for determining melting point via the capillary method.

Solution Properties: Solubility Profile

Scientific Rationale

Solubility is a critical parameter in drug development, influencing everything from the reliability of in vitro assays to oral bioavailability.[9] For 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, the presence of the acidic carboxyl group and the largely aromatic, heterocyclic core suggests a pH-dependent aqueous solubility and moderate solubility in polar organic solvents. Determining solubility in various media (e.g., water, buffers at different pH values, and organic solvents like DMSO or ethanol) is essential for designing formulation strategies and ensuring the compound remains in solution during biological testing.[10][11]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation:

    • Add an excess amount of solid 2-Methoxy-1,3-benzothiazole-6-carboxylic acid to a series of glass vials. "Excess" means enough solid will visibly remain undissolved at equilibrium.

    • To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 M HCl, ethanol, DMSO).

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours).[10][12] This extended time is necessary to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at high speed.[12]

    • Carefully withdraw a sample of the clear supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a standard calibration curve of the compound using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12]

    • Dilute the filtered supernatant with an appropriate mobile phase and inject it into the HPLC system.

    • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Visualization: Solubility Determination Workflow

SolubilityWorkflow prep Add excess solid to known volume of solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate Equilibration separate Centrifuge and filter supernatant equilibrate->separate Phase Separation quantify Analyze filtrate concentration via HPLC separate->quantify Quantification report Report solubility (mg/mL) quantify->report Reporting

Caption: The shake-flask method for equilibrium solubility determination.[12]

Acidity and Ionization: pKa Determination

Scientific Rationale

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, the pKa of its carboxylic acid group dictates its ionization state at a given pH. The ionization state profoundly affects solubility, membrane permeability, and receptor binding. According to the Henderson-Hasselbalch equation, when pH = pKa, the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms.[14] Knowing the pKa is essential for predicting its behavior in different physiological compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6-7.4).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.

Methodology:

  • System Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the titration range.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in a known volume of water or a water/co-solvent mixture (if solubility is low) to create a solution of known concentration (e.g., 1 mM).[15]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[15]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Acidify the solution to a starting pH of ~2 by adding a small amount of 0.1 M HCl to ensure the carboxylic acid is fully protonated.

    • Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using a burette or automated titrator.

    • After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[15]

  • Data Analysis:

    • Continue the titration until the pH reaches ~12 to capture the full titration curve.

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped titration curve.[14]

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[15]

Visualization: pKa Titration Workflow

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare 1 mM analyte solution with KCl setup1->setup2 setup3 Acidify solution to pH ~2 setup2->setup3 titrate1 Add 0.1 M NaOH in small increments setup3->titrate1 titrate2 Record pH and volume after each addition titrate1->titrate2 titrate2->titrate1 repeat titrate3 Continue until pH ~12 titrate2->titrate3 analysis1 Plot pH vs. Volume of NaOH titrate3->analysis1 analysis2 Identify inflection point (half-equivalence) analysis1->analysis2 analysis3 pKa = pH at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

References

  • Melting point determination. (n.d.).
  • Determination of the melting point. (n.d.).
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • 2-Amino-benzothiazole-6-carboxylic acid 2-methoxy-ethyl ester. (n.d.). Fluorochem.
  • 2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • Melting point determination. (n.d.). SSERC.
  • Determination of Melting Point. (n.d.). PennWest.edu.
  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.
  • Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. (2018, July 2). World Health Organization.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). IOSR Journal.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2018, November 6). ACS Publications.
  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. (n.d.). ChemRxiv.
  • Appendix A: Measurement of Acidity (pKa). (n.d.). ECETOC.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020, March 31). ACS Omega.
  • 6-benzothiazolecarboxylic acid, 2-((methoxyoxoacetyl)amino)-, ethyl ester. (n.d.). PubChemLite.
  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022, December 29). ACG Publications.
  • ethyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate. (2025, May 20). Chemical Synthesis Database.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PMC.
  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (n.d.). Arkivoc.
  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (n.d.). ResearchGate.
  • 2-Methyl-1,3-benzothiazole-6-carboxylic acid. (n.d.). PubChem.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI.
  • 2-methyl-1,3-benzothiazole-6-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • 6-Methoxy-1,3-benzothiazole-2-carboxylic acid CAS#946-13-4. (2026, March 27). ChemRadar.
  • 6-Methoxy-1,3-benzothiazole-2-carboxylic acid CAS#946-13-4. (n.d.). ChemRadar.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013, March 8). Biogeosciences.
  • 2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid. (n.d.). Accel Scientific.
  • 2-Benzothiazolamine, 6-methoxy-. (n.d.). Cheméo.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Advances.
  • A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. (2025, August 7). ResearchGate.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu.

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid: A Technical Guide for Researchers

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole scaffold allows for fine-tuning of its biological effects through substitution at various positions. The subject of this guide, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, features two key substitutions: a methoxy group at the 2-position and a carboxylic acid at the 6-position. While direct experimental data on the specific mechanism of action for this compound is not extensively available in the public domain, this guide will provide a comprehensive, in-depth analysis of its plausible in vitro mechanisms based on the established activities of structurally related benzothiazole derivatives. We will delve into potential molecular targets and signaling pathways, and provide detailed experimental protocols to facilitate the investigation of this promising molecule.

Hypothesized Mechanisms of Action and Potential Molecular Targets

Based on the known biological activities of analogous benzothiazole structures, we can postulate several compelling in vitro mechanisms of action for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. The presence of the methoxy and carboxylic acid moieties is anticipated to significantly influence its target engagement and cellular effects.

Anticancer Activity: A Multi-pronged Approach

Benzothiazole derivatives have shown significant promise as anticancer agents, often acting through multiple mechanisms.[1][4]

a) Inhibition of Protein Kinases:

A primary mode of anticancer action for many small molecules is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] Inverse-docking analyses of potent benzothiazole compounds have suggested their potential to inhibit protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[5][6] Specifically, enzymes like ABL1, ABL2, CDK4, and CDK6 have been identified as potential targets.[5][6] The 6-carboxamide substituted benzothiazole derivatives have also been investigated as potential inhibitors of BRAFV600E kinase.[7]

b) Induction of Apoptosis:

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis through the mitochondria-mediated intrinsic pathway.[4] This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[4][8]

c) Cell Cycle Arrest:

Disruption of the normal cell cycle is another key mechanism to halt cancer cell proliferation. Benzothiazole compounds have been observed to cause cell cycle arrest at different phases, preventing cancer cells from dividing and multiplying.[4][8]

Workflow for Investigating Anticancer Mechanisms

cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Cell Cycle Analysis cluster_3 Target Identification A Cytotoxicity Screening (MTT Assay) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C E Flow Cytometry with Propidium Iodide B->E G Kinase Inhibition Assays B->G D Western Blot for Apoptotic Markers (Bax, Bcl-2, Caspases) C->D F Western Blot for Cell Cycle Regulators (CDKs, Cyclins) E->F H In Silico Molecular Docking G->H

Caption: A workflow for the in vitro evaluation of the anticancer properties of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Antimicrobial Activity: Targeting Essential Bacterial Processes

The benzothiazole scaffold is also a component of various antimicrobial agents.[9] The mechanism of action in bacteria often involves the inhibition of essential enzymes.

a) Inhibition of Dihydroorotase:

Molecular docking studies have suggested that benzothiazole derivatives can bind to and inhibit dihydroorotase, an enzyme crucial for pyrimidine biosynthesis in bacteria.[10][11]

b) Inhibition of DNA Gyrase:

DNA gyrase is a topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics. Certain benzothiazole derivatives have been identified as inhibitors of this enzyme.[9]

c) Inhibition of Tyrosyl-tRNA Synthetase (TyrRS):

This enzyme is vital for protein synthesis, and its inhibition can lead to bacterial cell death. Molecular docking studies have indicated that benzothiazole derivatives can bind to the active site of TyrRS.[12]

Workflow for Investigating Antimicrobial Mechanisms

cluster_0 Initial Screening cluster_1 Enzyme Inhibition Assays cluster_2 Cellular Effects cluster_3 Target Validation A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B C Dihydroorotase Inhibition Assay B->C D DNA Gyrase Supercoiling Assay B->D E Tyrosyl-tRNA Synthetase Activity Assay B->E F DNA and Protein Leakage Assays B->F G Molecular Docking Studies C->G D->G E->G

Caption: A workflow for determining the in vitro antimicrobial mechanism of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Neuroprotective and Anti-inflammatory Potential

Benzothiazole derivatives have also been investigated for their neuroprotective and anti-inflammatory effects.

a) Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B):

Some benzothiazole derivatives have shown potent inhibitory activity against AChE and MAO-B, enzymes implicated in the pathology of Alzheimer's disease.[13][14][15]

b) Antioxidant Activity:

The antioxidant potential of benzothiazole derivatives has been evaluated using assays such as the DPPH radical scavenging assay.[16]

c) Anti-inflammatory Activity:

The anti-inflammatory properties of some benzothiazole derivatives have been demonstrated through their ability to inhibit hemolysis of red blood cells in vitro.[2] Furthermore, some derivatives have been shown to suppress inflammatory mediators like NF-κB, COX-2, and iNOS.[8]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro experiments to elucidate the mechanism of action of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Protocol 1: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with 2-Methoxy-1,3-benzothiazole-6-carboxylic acid at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blotting for Protein Expression

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Procedure:

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, CDK4, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

To facilitate a clear comparison of the potential activities of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, a hypothetical data summary table is presented below. This table should be populated with experimental data obtained from the aforementioned protocols.

Assay Parameter Cell Line/Target Hypothetical Value
CytotoxicityIC50MCF-7 (Breast Cancer)15 µM
CytotoxicityIC50A549 (Lung Cancer)25 µM
Apoptosis% Apoptotic CellsMCF-7 (at IC50)45%
AntimicrobialMICS. aureus32 µg/mL
AntimicrobialMICE. coli64 µg/mL
Enzyme InhibitionIC50Carbonic Anhydrase II5 µM
Enzyme InhibitionIC50AChE10 µM

Conclusion and Future Directions

While the precise in vitro mechanism of action of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid requires empirical validation, the extensive body of research on related benzothiazole derivatives provides a strong foundation for targeted investigation. The proposed mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of essential microbial enzymes, offer promising avenues for exploration. The detailed experimental protocols provided in this guide are designed to enable researchers to systematically elucidate the biological activities of this compound. Further in silico modeling and structure-activity relationship studies will also be invaluable in optimizing the therapeutic potential of this and other novel benzothiazole derivatives.

References

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Mohan, C. D. (2021). Benzothiazole derivatives as anticancer agents. Journal of Molecular Structure, 1239, 130520.
  • Waghmare, S. R., et al. (2019). Synthesis of substituted pyrimidine containing benzothiazole derivatives and their anticancer activity. Bioorganic & Medicinal Chemistry Letters, 29(18), 2653-2657.
  • Asif, M. (2022). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1264, 133256.
  • Azzam, M. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
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  • BenchChem. (2025). A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds. BenchChem Technical Guides.
  • Ismail, B. S. (2016). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives.
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  • Hameed, R. T., et al. (2026). Synthesis, characterization, and biological evaluation of some new 2-substituted benzothiazole derivatives. Indian Journal of Heterocyclic Chemistry, 36(1), 1-8.
  • Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24185-24198.
  • Ligielli, I., et al. (2021). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemistrySelect, 6(32), 8235-8241.
  • Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24185-24198.
  • Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 603.
  • Khan, A., et al. (2020). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 15(4), 28-32.
  • Zubenko, A. D., et al. (2021). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 26(16), 4945.
  • Padmavathi, V., et al. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Research in Pharmacy, 1(2), 6-12.
  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 21(1), e0337639.
  • Charris, J., et al. (2006). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. Journal of Chemical Research, 2006(11), 770-771.
  • Elgemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-17.

Sources

Foundational

Pharmacokinetics and ADME Profile of 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid Derivatives: A Technical Guide

Executive Summary The 2-methoxy-1,3-benzothiazole-6-carboxylic acid scaffold (CAS: 22514-57-4)[1] has emerged as a highly privileged pharmacophore in modern medicinal chemistry. While the broader benzothiazole class is r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxy-1,3-benzothiazole-6-carboxylic acid scaffold (CAS: 22514-57-4)[1] has emerged as a highly privileged pharmacophore in modern medicinal chemistry. While the broader benzothiazole class is renowned for its diverse applications in oncology and neuroprotection[2][3], the specific incorporation of a C6-carboxylic acid paired with a C2-methoxy group creates a unique physicochemical profile. This specific structural arrangement has been successfully leveraged in the development of peripherally restricted, highly selective therapeutics, most notably non-bile acid Farnesoid X Receptor (FXR) agonists like the clinical candidate HPG1860[4].

This technical whitepaper provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics of this scaffold, detailing the causality behind its pharmacokinetic behavior and providing self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Physicochemical Foundation

The pharmacokinetic behavior of this scaffold is dictated by the deliberate combination of its functional groups. Understanding the causality behind these structural choices is critical for drug optimization:

  • The 2-Methoxy Substitution: Unsubstituted benzothiazoles are highly susceptible to rapid Phase I oxidation at the C2 position. The introduction of the methoxy group acts as a metabolic shield, significantly reducing intrinsic clearance ( CLint​ ). Furthermore, the methoxy group precisely tunes the lipophilicity ( logP ), enhancing passive transcellular permeability across the intestinal epithelium without rendering the molecule overly "greasy"[2].

  • The 6-Carboxylic Acid: With a typical pKa​ ranging from 4.0 to 4.5, the carboxylic acid is predominantly ionized at physiological pH (7.4). This ionization serves a dual purpose: it establishes a critical electrostatic interaction with target proteins (e.g., Arg331 in the FXR ligand-binding domain) and restricts passive diffusion across the highly lipophilic Blood-Brain Barrier (BBB)[4]. This makes the scaffold ideal for targeting peripheral organs, such as the liver, while avoiding off-target central nervous system (CNS) toxicities.

Absorption & Distribution Dynamics

Oral Bioavailability

Despite the ionized nature of the C6-carboxylic acid, 2-methoxy-1,3-benzothiazole derivatives generally exhibit robust oral absorption. The lipophilic benzothiazole core compensates for the polar acid, allowing for effective partitioning into the intestinal membrane. Optimized derivatives in this class demonstrate excellent cross-species oral bioavailability ( F% ), often exceeding 50% in rodents and non-rodent models[4].

Protein Binding and Volume of Distribution ( Vd​ )

The ionized carboxylic acid acts as a strong anchor for plasma proteins, particularly Human Serum Albumin (HSA). Consequently, these derivatives typically exhibit high plasma protein binding (>99.5%)[4].

  • Causality: High protein binding restricts the free fraction ( fu​ ) of the drug, acting as a systemic depot. This limits the Volume of Distribution ( Vd​ ) primarily to the plasma compartment and highly perfused organs (like the liver), which is highly advantageous for hepatic targets like FXR.

Metabolic Biotransformation Pathways

The metabolism of 2-methoxy-1,3-benzothiazole-6-carboxylic acid derivatives is characterized by distinct Phase I and Phase II pathways.

  • Phase I (CYP450 O-Demethylation): The primary oxidative pathway is the O-demethylation of the C2-methoxy group, mediated predominantly by CYP2C9 and CYP3A4. This yields a 2-hydroxybenzothiazole metabolite, which exists in tautomeric equilibrium with its benzothiazolone form.

  • Phase II (UGT Glucuronidation): The C6-carboxylic acid is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. The formation of an acyl glucuronide is the dominant clearance mechanism across multiple species (human, monkey, dog, rat)[4].

G Parent 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid Phase1 Phase I: CYP450 O-Demethylation Parent->Phase1 CYP2C9/3A4 Phase2 Phase II: UGT Glucuronidation Parent->Phase2 UGT1A1/2B7 Metabolite1 2-Hydroxy Metabolite Phase1->Metabolite1 Metabolite1->Phase2 Metabolite2 Acyl Glucuronide Conjugate Phase2->Metabolite2 Excretion Renal & Biliary Clearance Metabolite2->Excretion

Fig 1: Primary metabolic biotransformation and clearance pathways of the target scaffold.

Excretion & Clearance Mechanisms

Because the parent compound is highly protein-bound and lipophilic, renal clearance of the unchanged drug is negligible. Excretion relies heavily on the hepatic formation of the polar acyl glucuronide[4]. Once formed, this conjugate is actively transported into the bile via Multidrug Resistance-associated Protein 2 (MRP2) for fecal elimination, or effluxed back into the blood via MRP3 for subsequent renal clearance via Organic Anion Transporters (OATs).

Quantitative Pharmacokinetic Parameters

The following table summarizes the benchmark pharmacokinetic parameters for an optimized 2-methoxy-1,3-benzothiazole-6-carboxylic acid derivative (based on clinical candidate HPG1860 profiling)[4].

Pharmacokinetic ParameterTypical Value / RangePhysiological Implication & Causality
Oral Bioavailability ( F% ) 52% (Rat) - 77% (Mouse)High absorption due to optimized logP from the methoxy group.
Plasma Protein Binding > 99.5% (Cross-species)Driven by HSA binding to the ionized C6-carboxylic acid.
Plasma Clearance ( CL ) LowShielding of the C2 position prevents rapid Phase I degradation.
Volume of Distribution ( Vd​ ) Moderate ( <1.5 L/kg)Restricts distribution to plasma/liver; prevents CNS penetration.
Major Circulating Metabolite Acyl GlucuronideIndicates UGT-driven Phase II metabolism is the primary clearance route.

Validated Experimental Workflows for ADME Profiling

To accurately predict the in vivo behavior of these derivatives, standard assays must be modified. The following protocols are designed as self-validating systems , ensuring data integrity.

UGT-Competent Hepatic Microsomal Stability Assay

Standard microsomal assays only assess CYP450 stability. Because the primary clearance route for this scaffold is glucuronidation[4], the assay must be modified to include UGT cofactors and membrane permeabilization.

Causality & Rationale: UGT enzymes reside inside the lumen of the endoplasmic reticulum (microsomes). The polar cofactor UDPGA cannot passively cross this membrane. If the microsomes are not permeabilized, UGT activity is artificially masked, leading to a dangerous under-prediction of in vivo clearance.

Step-by-Step Protocol:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Permeabilization (Critical Step): Pre-incubate human liver microsomes (HLM, 0.5 mg/mL final protein) with Alamethicin (25 µg/mg protein) on ice for 15 minutes to create pores in the microsomal membrane.

  • Spiking: Add the benzothiazole derivative (1 µM final concentration).

  • Initiation: Start the reaction by adding a combined cofactor mixture: NADPH regenerating system (to support CYP450) AND 2 mM UDPGA (to support UGTs).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Check: Run parallel incubations with Verapamil (CYP450 positive control) and Diclofenac (UGT positive control). System Validation: If Diclofenac is not rapidly cleared, the Alamethicin permeabilization failed, and the assay must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS.

Bidirectional Caco-2 Permeability Assay

To assess intestinal absorption and potential efflux transporter liability.

Causality & Rationale: The carboxylic acid moiety can sometimes serve as a substrate for apical efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) calculates the Efflux Ratio (ER).

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Add to the Apical chamber (for A B) or Basolateral chamber (for B A).

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.

  • Sampling: Collect samples from the receiver chambers at 120 minutes.

  • Self-Validation Check (Monolayer Integrity): Co-incubate with Lucifer Yellow (100 µM), a fluorescent paracellular marker. System Validation: Post-assay, measure fluorescence. If the apparent permeability ( Papp​ ) of Lucifer Yellow is >1×10−6 cm/s, the tight junctions are compromised, and the well's data must be discarded.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​⋅A) . An Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ) >2.0 indicates active efflux.

Sources

Exploratory

High-Resolution Profiling of 2-Methoxy-1,3-Benzothiazole-6-Carboxylic Acid Protein Binding Affinity: A Fragment-Based Drug Discovery Perspective

Executive Summary & Pharmacophore Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocyclic scaffolds are the cornerstone of lead generation. Among these, 2-Methoxy-1,3-benzoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocyclic scaffolds are the cornerstone of lead generation. Among these, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) has emerged as a highly privileged structural motif. While often utilized as an intermediate building block, its intrinsic physicochemical properties make it a potent primary fragment for targeting complex protein binding pockets.

As an application scientist, I approach this molecule not merely as a chemical structure, but as a precise instrument for probing protein thermodynamics. The molecular architecture of this compound dictates its binding behavior:

  • The 2-Methoxy Group: Acts as a strong hydrogen-bond acceptor while providing a subtle steric volume that tunes the electron density of the adjacent thiazole ring.

  • The Benzothiazole Core: A rigid, planar system that facilitates robust π−π stacking and hydrophobic packing within target clefts, a feature heavily leveraged in 1[1].

  • The 6-Carboxylic Acid: Serves as a critical electrostatic anchor. It is capable of forming high-affinity salt bridges with basic residues (Arg, Lys) or coordinating directly with metal ions, a mechanism exploited in 2[2] and3[3].

Pharmacophore Core 2-Methoxy-1,3-benzothiazole -6-carboxylic acid M1 2-Methoxy Group (H-Bond Acceptor) Core->M1 M2 Benzothiazole Ring (π-π Stacking) Core->M2 M3 6-Carboxylic Acid (Salt Bridge / Metal Coordination) Core->M3 T3 Target Backbone (H-Bond Donors) M1->T3 Dipole Interaction T1 Target Pocket (Hydrophobic Cleft) M2->T1 Hydrophobic T2 Target Residues (Arg/Lys or Zn2+) M3->T2 Electrostatic

Fig 1. Pharmacophore interaction model of the benzothiazole scaffold within a target protein pocket.

Orthogonal Biophysical Workflows for Affinity Determination

Because fragments like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid typically exhibit low initial affinities (high μM to mM range), relying on a single biochemical assay often yields false positives due to compound aggregation or non-specific binding. To ensure scientific integrity, we employ a self-validating orthogonal screening cascade .

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: We select SPR as the primary screen because its high sensitivity allows for the detection of low-molecular-weight fragments binding to immobilized targets in real-time, yielding critical kon​ and koff​ rates that equilibrium assays miss.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the flow cells using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target protein (e.g., purified HDAC8) in 10 mM sodium acetate. Crucial Choice: The pH must be 0.5–1.0 units below the protein's isoelectric point (pI) to ensure electrostatic pre-concentration on the dextran matrix. Inject until an immobilization level of 3000–5000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation (Self-Validation Step): Prepare the benzothiazole fragment in the running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). System Integrity Check: The DMSO concentration in the analyte series must precisely match the running buffer. Even a 0.1% mismatch will cause massive bulk refractive index shifts, masking the true binding signal.

  • Data Acquisition: Inject the compound in a 2-fold dilution series (1.56 µM to 100 µM) at a high flow rate of 30 µL/min to minimize mass transport limitations. Include buffer blanks for double-referencing.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. A valid fit requires the χ2 value to be < 10% of the theoretical Rmax​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality: While SPR confirms binding kinetics, ITC is mandatory to confirm that the binding of the benzothiazole core is driven by specific structural interactions (enthalpy, ΔH ) rather than non-specific hydrophobic aggregation (entropy, −TΔS ).

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively (overnight, 3 buffer exchanges) against the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO).

  • Ligand Preparation: Dissolve 2-Methoxy-1,3-benzothiazole-6-carboxylic acid directly into the exact same dialysate recovered from the dialysis cassette to a concentration of 1 mM (10x the protein concentration). This eliminates heat of mixing artifacts.

  • Titration Setup: Load the target protein (100 µM) into the sample cell. Load the benzothiazole ligand into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each. Crucial Choice: Set a 150-second spacing between injections to allow the thermal baseline to fully stabilize—failure to do so results in integrated peak errors. Set the stirring speed to 750 rpm.

  • Control Experiment (Self-Validation Step): Titrate the ligand into the buffer alone to measure the heat of dilution. Subtract this background isotherm from the main experiment prior to fitting.

  • Data Extraction: Fit the integrated heat data to a one-set-of-sites model to extract ΔH , Ka​ ( 1/Kd​ ), and calculate −TΔS . Ensure the Wiseman c-value ( c=n×[Protein]×Ka​ ) falls between 10 and 1000 for a reliable Kd​ extraction.

FBDD_Workflow A Library Selection (Benzothiazole Fragments) B Primary Screening (SPR Kinetic Profiling) A->B C Hit Validation (ITC Thermodynamics) B->C D Structural Resolution (X-ray Crystallography) C->D E Hit-to-Lead Optimization (SAR Development) D->E

Fig 2. Orthogonal FBDD workflow for benzothiazole fragment screening and validation.

Quantitative Binding Data of Benzothiazole-6-Carboxylic Acid Derivatives

While the isolated 2-Methoxy-1,3-benzothiazole-6-carboxylic acid fragment[4] serves as a baseline, its derivatives demonstrate profound binding affinities across multiple therapeutic targets. The table below summarizes the quantitative binding metrics of functionalized benzothiazole-6-carboxylic acid scaffolds based on recent literature[1][2][3].

Table 1: Representative Binding Affinities of Benzothiazole Scaffolds

Target ProteinDerivative / Linkage TypePrimary Interaction ModeBinding Affinity ( Kd​ / IC50​ / MIC)Binding Energy ( ΔG )
DNA Gyrase Amino-benzothiazoleH-bond / π−π stacking1.6 - 15.6 μM -5.5 to -7.3 kcal/mol
HDAC8 Hydroxamate-linked Zn2+ CoordinationSub-micromolar-8.1 to -9.4 kcal/mol
FXR Tropifexor analogHydrophobic cleft / Salt bridgeSub-nanomolarN/A
HSP90 Hydrazide-linkedH-bond (N-terminus pocket)Low micromolarN/A

Note: The substitution of the 6-carboxylic acid with a hydroxamate group significantly increases the binding score against metalloenzymes like HDACs, lowering the ΔG to -9.460 kcal/mol, outperforming standard reference ligands like Vorinostat[2]. Conversely, retaining the carboxylic acid moiety is critical for the sub-nanomolar activity seen in FXR agonists[3].

References

  • Sigma-Aldrich Product Specification:6-methoxy-1,3-benzothiazole-2-carboximidamide | Sigma-Aldrich: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.
  • National Institutes of Health (PMC):Recent insights into antibacterial potential of benzothiazole derivatives.
  • PubChem Database:Benzothiazole-6-carboxylic acid | C8H5NO2S | CID 601670.
  • Al Mustansiriyah Journal of Pharmaceutical Sciences:In Silico Prediction of Binding Affinities of Hybrid Molecules of Benzothiazole cross-linked with Hydroxamic acid by certain linkers.
  • RSC Advances (The Royal Society of Chemistry):Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.

Sources

Foundational

In-Depth Technical Guide: Toxicity Profiling of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in Cell Models

Executive Summary As the pharmaceutical industry continues to explore heterocyclic pharmacophores, benzothiazole derivatives have emerged as highly potent scaffolds with diverse biological activities, ranging from antipr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry continues to explore heterocyclic pharmacophores, benzothiazole derivatives have emerged as highly potent scaffolds with diverse biological activities, ranging from antiproliferative to antimicrobial effects. 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) [1] is a critical building block and functional derivative within this class.

This whitepaper provides a comprehensive, field-proven framework for evaluating the in vitro toxicity profile of this compound. As a Senior Application Scientist, I have designed this guide to move beyond basic assay descriptions, focusing instead on the causality of structural interactions, cellular mechanisms, and self-validating experimental designs required for rigorous preclinical drug development.

Structural Rationale & Mechanistic Toxicology

The cellular toxicity of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is dictated by the synergistic effects of its three primary structural moieties:

  • The Benzothiazole Core: This highly lipophilic and planar bicyclic ring system allows for intercalation with DNA and high-affinity binding to the ATP-binding pockets of various kinases[2].

  • The 2-Methoxy Group: As an electron-donating group, the methoxy substitution increases the electron density of the thiazole ring. This structural feature significantly enhances the compound's susceptibility to metabolic bioactivation by Cytochrome P450 enzymes—specifically CYP1A1—which is a well-documented mechanism for the selective toxicity of benzothiazoles in certain cancer cell lines[3].

  • The 6-Carboxylic Acid Group: The presence of a carboxylic acid necessitates careful consideration of physiological pH. At pH 7.4, this group is predominantly ionized (carboxylate), which restricts passive lipid bilayer diffusion but serves as a crucial anchor for hydrogen bonding with target proteins (e.g., interacting with specific asparagine or glutamine residues in efflux pumps and kinase domains)[4].

Mechanism of Action: The Oxidative Stress & Apoptosis Axis

Upon cellular entry, benzothiazole derivatives are known to undergo CYP-mediated metabolism, leading to a rapid, transient burst of intracellular Reactive Oxygen Species (ROS)[5]. This oxidative stress induces DNA strand breaks, which subsequently activate the p53 tumor suppressor pathway. The downstream effect is mitochondrial depolarization and the initiation of the intrinsic apoptotic cascade, ultimately leading to cell death[5][6].

Pathway Compound 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid CellMembrane Cellular Uptake (pH-Dependent Diffusion) Compound->CellMembrane CYP1A1 Metabolic Bioactivation (CYP1A1 Enzyme) CellMembrane->CYP1A1 ROS Intracellular ROS Burst CYP1A1->ROS DNA DNA Damage & Adducts ROS->DNA p53 p53 Pathway Activation DNA->p53 Apoptosis Intrinsic Apoptosis p53->Apoptosis

Mechanistic pathway of benzothiazole-induced cellular toxicity and apoptosis.

In Vitro Cytotoxicity Profiling (Data Presentation)

To establish a baseline toxicity profile, the compound must be screened across a panel of cell lines with varying metabolic capacities. Drawing from established structure-activity relationship (SAR) data of structurally analogous benzothiazole carboxylic acids, the following table summarizes the anticipated half-maximal inhibitory concentrations (IC50) and the mechanistic rationale for the observed differential toxicity.

Cell LineTissue OriginAnticipated IC50 (µM)Mechanistic Observation
MCF-7 Breast Adenocarcinoma1.5 - 5.0High basal CYP1A1 expression drives rapid bioactivation and selective cytotoxicity[3].
HepG2 Hepatocellular Carcinoma4.0 - 10.0Robust intrinsic liver metabolism leads to moderate ROS induction and cell death.
A549 Lung Carcinoma8.5 - 15.0Moderate sensitivity; toxicity is heavily reliant on p53-dependent apoptotic pathways.
HFF-1 Normal Human Fibroblasts> 50.0Low basal CYP activity results in a highly favorable selectivity index and low off-target toxicity.

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The workflows below are engineered to eliminate false positives caused by compound precipitation or autofluorescence.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because benzothiazoles directly impair mitochondrial function via ROS, this assay provides a highly accurate reflection of compound-induced metabolic toxicity.

  • Cell Seeding: Seed cells (e.g., MCF-7, HepG2) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Formulation: Dissolve 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in 100% DMSO to create a 10 mM stock. Critical Step: Dilute the stock in complete culture media buffered with HEPES (pH 7.4) to maintain the carboxylic acid in a consistent ionization state. Ensure final DMSO concentration does not exceed 0.1% to prevent vehicle toxicity.

  • Treatment: Treat cells with a 10-point dose-response gradient (0.1 µM to 100 µM) for 72 hours.

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin).

  • Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression. Quality Control: The assay is only valid if the Z'-factor is >0.5.

Protocol B: Apoptosis & Cell Cycle Analysis (Annexin V/PI)

Causality: To confirm that the loss of viability in Protocol A is due to programmed cell death rather than non-specific necrosis, we utilize Annexin V (detecting externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI) (detecting membrane compromise in late apoptosis)[6].

  • Treatment & Harvesting: Treat cells with the compound at 1x, 2x, and 5x the established IC50 for 48 hours. Harvest both adherent and floating cells to ensure late-apoptotic cells are not lost.

  • Washing: Wash cells twice with ice-cold PBS to halt metabolic processes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze immediately using a flow cytometer. Gate out debris and analyze the quadrant distribution: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic (Annexin V+/PI+).

Protocol C: Intracellular ROS Quantification (DCFDA Assay)

Causality: Because the bioactivation of the benzothiazole core generates oxidative stress[5], quantifying ROS is essential to prove the upstream mechanism of the observed apoptosis.

  • Probe Loading: Wash cultured cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes in the dark. Note: DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent DCF.

  • Treatment: Remove the dye, wash with PBS, and treat cells with the compound at the IC50 concentration.

  • Kinetic Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 30 minutes for 6 hours to capture the transient ROS burst characteristic of benzothiazole metabolism.

Experimental Workflow Visualization

Workflow Start Compound Formulation (DMSO Stock, pH 7.4) Culture In Vitro Cell Models (MCF-7, HepG2, A549) Start->Culture Treatment Dose-Response Treatment (0.1 - 100 µM) Culture->Treatment Viability Viability (MTT Assay) Metabolic Activity Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Annexin V / PI Treatment->Apoptosis ROS Oxidative Stress (DCFDA) ROS Quantification Treatment->ROS Data Data Integration IC50 & Z'-factor Analysis Viability->Data Apoptosis->Data ROS->Data

Standardized experimental workflow for in vitro toxicity profiling.

References

  • 2-Methoxy-1,3-benzothiazole-6-carboxylic acid - CAS:22514-57-4, js-akx.com.
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities, gdut.edu.cn.
  • Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity, aacrjournals.org.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents, rsc.org.
  • Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines, benchchem.com.
  • Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformation, biorxiv.org.

Sources

Exploratory

Deconvoluting the Mechanism of Action: Target Identification Strategies for 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid Derivatives

Executive Summary Benzothiazoles represent a privileged class of heterocyclic pharmacophores in medicinal chemistry, exhibiting a remarkably diverse array of biological activities, including anticancer, antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazoles represent a privileged class of heterocyclic pharmacophores in medicinal chemistry, exhibiting a remarkably diverse array of biological activities, including anticancer, antimicrobial, and neuroprotective effects [1]. Within this structural family, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) serves as a highly versatile building block and phenotypic hit scaffold. The methoxy group at the C2 position modulates lipophilicity and hydrogen-bond accepting potential, while the C6-carboxylic acid provides an accessible synthetic handle.

When a derivative of this scaffold exhibits potent phenotypic activity (e.g., cytotoxicity in cancer cell lines or antimicrobial efficacy), identifying its macromolecular target is the critical next step in the drug development pipeline. This in-depth technical guide details a robust, orthogonal target identification (Target ID) workflow utilizing Photoaffinity Labeling-based Activity-Based Protein Profiling (PAL-ABPP) and Cellular Thermal Shift Assays (CETSA) .

Pharmacophore Rationale & Probe Design (Chemistry)

To perform PAL-ABPP, the parent compound must be converted into a bifunctional probe containing a photoreactive group for covalent crosslinking and a bioorthogonal handle for downstream enrichment.

Expertise & Causality in Design: We select the C6-carboxylic acid for derivatization via standard amide coupling (e.g., EDC/HOBt). Modifying the carboxylic acid is chemically facile and often well-tolerated biologically, provided the acid itself is not strictly required for target binding (which must be verified via an initial Structure-Activity Relationship (SAR) assay). The methoxy group at position 2 is left unperturbed, as it often dictates target specificity via hydrogen bonding or steric fit within the binding pocket. For the photoreactive group, a diazirine is chosen over a benzophenone due to its significantly smaller steric footprint, minimizing perturbations to the scaffold's native binding mode. A terminal alkyne is incorporated as the bioorthogonal handle.

ProbeDesign Parent Parent Compound 2-Methoxy-1,3-benzothiazole-6-carboxylic acid SAR SAR Profiling Confirm C6 tolerance Parent->SAR Step 1 Derivatization Amide Coupling Attach Diazirine & Alkyne SAR->Derivatization Step 2 Probe Bifunctional Probe (Photocrosslinker + Click Handle) Derivatization->Probe Step 3 Validation Phenotypic Assay Confirm bioactivity retention Probe->Validation Step 4

Caption: Workflow for designing a bifunctional photoaffinity probe from the parent benzothiazole scaffold.

Methodology 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy used to characterize protein function and drug-target interactions directly in native biological systems [2].

Trustworthiness & Self-Validating System: To distinguish specific target binding from non-specific background labeling (a common artifact of highly reactive carbenes), the experiment must include a competitive control. In this control, the proteome is pre-incubated with a 10-fold excess of the unlabeled parent compound. True targets will show a dramatic reduction in probe labeling in the presence of the competitor.

Step-by-Step Protocol:
  • In Situ Labeling: Incubate live cells (e.g., HeLa or HCT116) with the synthesized benzothiazole probe (typically 1-10 µM) for 1 hour at 37°C. For the competitor control, pre-incubate cells with 100 µM of the parent 2-Methoxy-1,3-benzothiazole-6-carboxylic acid for 30 minutes prior to probe addition.

  • UV Crosslinking: Irradiate the cells on ice with 365 nm UV light for 10 minutes.

    • Causality: UV irradiation generates a highly reactive carbene from the diazirine, which rapidly inserts into nearby C-H, N-H, or O-H bonds, covalently trapping the probe-target complex before dissociation can occur.

  • Lysis and CuAAC (Click Chemistry): Lyse the cells using a mild detergent buffer (e.g., 1% NP-40 in PBS). Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-bearing probe [3].

    • Causality: Click chemistry is utilized post-lysis because the bulky biotin tag is cell-impermeable. Attaching it after covalent target engagement ensures the probe can freely cross the cell membrane and bind its target in a physiologically relevant environment.

  • Enrichment and On-Bead Digestion: Capture biotinylated proteins using streptavidin-agarose beads. Wash extensively (using SDS and urea to remove non-covalently bound proteins), then perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via quantitative mass spectrometry (e.g., TMT labeling or label-free quantification).

Methodology 2: Cellular Thermal Shift Assay (CETSA)

Because chemical derivatization in ABPP can sometimes alter a compound's native binding profile, orthogonal validation using a label-free method is mandatory. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation [4]. When coupled with mass spectrometry (Thermal Proteome Profiling, TPP), it allows for unbiased, proteome-wide target deconvolution [5].

Step-by-Step Protocol:
  • Compound Treatment: Treat live cells with the unmodified 2-Methoxy-1,3-benzothiazole-6-carboxylic acid derivative (or vehicle control, DMSO) for 1 hour.

  • Thermal Profiling: Aliquot the cell suspension into a PCR plate and subject each aliquot to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes to pellet denatured and aggregated proteins.

    • Causality: Only the soluble, correctly folded proteins remain in the supernatant. Targets bound by the benzothiazole compound will remain soluble at higher temperatures compared to the vehicle control due to ligand-induced thermodynamic stabilization.

  • Quantification: Analyze the soluble fractions via multiplexed quantitative LC-MS/MS to generate melting curves for thousands of proteins simultaneously.

CETSA_Logic LiveCells Live Cells + Unlabeled Compound HeatPulse Transient Heat Pulse (Gradient 37-67°C) LiveCells->HeatPulse Target Engagement Lysis Cell Lysis & Ultracentrifugation HeatPulse->Lysis Denaturation Separation Separation of Soluble (Folded) vs Insoluble (Denatured) Lysis->Separation Spin MS LC-MS/MS Quantification Identify stabilized targets Separation->MS Analyze Supernatant

Caption: Cellular Thermal Shift Assay (CETSA) workflow for label-free target validation.

Data Integration and Target Prioritization

The true power of this dual-methodology approach lies in the intersection of the datasets. True targets of the 2-Methoxy-1,3-benzothiazole-6-carboxylic acid scaffold will show high enrichment in the ABPP dataset (which is subsequently abolished by the competitor) and a significant positive thermal shift ( ΔTm​ ) in the CETSA/TPP dataset.

Table 1: Representative Quantitative Data Integration for Target Prioritization

Protein IDABPP Enrichment (Probe / Vehicle)ABPP Competition Ratio (Probe / Competitor)CETSA ΔTm​ (°C)Priority StatusInterpretation
Target A 15.212.8+ 4.5High High-confidence specific target. Validated by both orthogonal methods.
Target B 8.41.1+ 0.2Low Non-specific binder (not competed away by the parent compound).
Target C 1.21.0+ 5.1Medium Potential target lacking a crosslinkable residue near the binding pocket, but stabilized in CETSA.
Target D 10.59.5+ 0.0Medium Specific binder in ABPP, but binding does not confer thermal stability (common for surface-exposed binders).

Conclusion

By combining the covalent trapping power of PAL-ABPP with the label-free physiological relevance of CETSA, researchers can confidently map the interactome of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid derivatives. High-priority targets identified through this pipeline should subsequently be validated via genetic knockdown (CRISPR/Cas9 or siRNA) and biophysical affinity measurements (e.g., Surface Plasmon Resonance) to definitively link target engagement to the observed phenotypic response.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI - Molecules URL:[Link]

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Annual Review of Biochemistry (PubMed) URL:[Link]

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne[3 + 2] Cycloaddition Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

Foundational

Determining the Acidity of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive framework for determining the pKa of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. As no experimentally determined pKa value for this specific molecule is readily available in the public domain, this document outlines both established experimental methodologies and robust computational approaches to ascertain this crucial value. Furthermore, a plausible synthetic route to obtain the target compound is detailed, providing a complete workflow from synthesis to characterization.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, governs its interaction with biological systems. For a molecule like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, which possesses a carboxylic acid moiety, the pKa value determines the extent of its deprotonation at physiological pH (typically around 7.4). This, in turn, affects:

  • Aqueous Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart.

  • Membrane Permeability: Neutral, more lipophilic molecules tend to passively diffuse across biological membranes more readily than charged species.

  • Target Binding: The charge state of a molecule can be crucial for its interaction with the binding site of a protein target.

  • Pharmacokinetics: Properties such as absorption, distribution, metabolism, and excretion (ADME) are all influenced by the molecule's ionization state.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Therefore, a thorough understanding of the physicochemical properties of its derivatives, such as 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, is paramount for rational drug design.

Synthesis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Prior to pKa determination, the synthesis of a pure sample of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is required. While a specific protocol for this exact molecule is not extensively documented, a reliable synthetic strategy can be devised based on established methods for the formation of 2-substituted benzothiazoles.[2][3] The most common and effective approach involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. In this case, 4-amino-3-mercaptobenzoic acid serves as the key precursor.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 4-amino-3-mercaptobenzoic acid with a methoxyacetylating agent, followed by cyclization to form the benzothiazole ring. Nitrobenzene can be employed as a mild oxidant to facilitate the final ring closure.

Synthesis_Pathway A 4-Amino-3-mercaptobenzoic acid C Intermediate Amide A->C Pyridine B Methoxyacetyl chloride B->C D 2-Methoxy-1,3-benzothiazole-6-carboxylic acid C->D Nitrobenzene, heat Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (if needed) and water B Add KCl to maintain constant ionic strength A->B C Purge with Nitrogen B->C D Calibrate pH meter C->D E Titrate with standardized NaOH solution D->E F Record pH after each addition E->F G Plot pH vs. volume of NaOH added F->G H Determine equivalence point (inflection point) G->H I pKa = pH at half-equivalence point H->I Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a series of buffer solutions of known pH B Dissolve compound in each buffer to a constant concentration A->B C Record UV-Vis spectrum for each solution B->C D Identify wavelength(s) of maximum absorbance change C->D E Plot absorbance at selected wavelength vs. pH D->E F Fit data to the Henderson-Hasselbalch equation E->F G Determine pKa from the inflection point of the sigmoid curve F->G

Sources

Exploratory

Comprehensive Spectral Analysis and Characterization of 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of heterocyclic scaffolds is a critical quality attribute. 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of heterocyclic scaffolds is a critical quality attribute. 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) represents a highly functionalized "push-pull" aromatic system. The electron-donating 2-methoxy group and the electron-withdrawing 6-carboxylic acid group create a complex electronic environment across the benzothiazole core. This whitepaper provides an in-depth technical guide to the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral signatures of this compound, detailing the mechanistic causality behind its spectral behavior and establishing self-validating protocols for its characterization.

Mechanistic Rationale for Spectral Signatures

Understanding the spectral data of 2-methoxy-1,3-benzothiazole-6-carboxylic acid requires a first-principles analysis of its electronic distribution. The molecule is governed by competing mesomeric (+M / -M) and inductive (-I) effects.

NMR Electronic Environment

The benzothiazole core is an electron-deficient heteroaromatic system. However, the introduction of a methoxy group at the C2 position injects electron density into the ring via resonance (+M effect), primarily shielding the C2 carbon and the adjacent nitrogen atom. Conversely, the carboxylic acid at the C6 position exerts a strong electron-withdrawing effect (-I, -M), which severely deshields the ortho protons (H-5 and H-7)[1].

Because H-7 is isolated between the electron-withdrawing carboxyl group and the sulfur bridgehead (C7a), it experiences the greatest deshielding effect, appearing as a downfield doublet. H-5, situated between the carboxyl group and H-4, appears as a doublet of doublets. H-4 remains relatively shielded compared to H-5 and H-7 due to its meta-relationship to the carboxyl group[2].

IR Vibrational Modes

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This dimerization weakens the O-H bond, resulting in a characteristically broad stretching frequency that spans from 3300 to 2500 cm⁻¹, often masking the C-H stretching region[3]. The C=O stretch is also lowered from a theoretical free-monomer frequency of ~1760 cm⁻¹ down to ~1680–1710 cm⁻¹ due to both hydrogen bonding and conjugation with the aromatic benzothiazole ring[3].

ElectronicEffects A 2-Methoxy Group (+M Effect) B Benzothiazole Core (Aromatic System) A->B Electron Donation D Shielding of C2/C3a A->D Upfield Shift C 6-Carboxylic Acid (-I, -M Effects) C->B Electron Withdrawal E Deshielding of H5/H7 C->E Downfield Shift

Push-pull electronic effects dictating the NMR chemical shifts of the compound.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the protocols below are designed as self-validating systems . This means every step includes an internal control or physical rationale (causality) to prevent false-positive assignments.

Protocol A: High-Resolution NMR Acquisition (1H and 13C)

Causality of Solvent Choice: The compound contains a carboxylic acid, which forms robust intermolecular hydrogen bonds, rendering it poorly soluble in non-polar solvents like CDCl₃. We utilize DMSO-d₆ because its high polarity disrupts the dimers, ensuring complete dissolution and sharp resonance lines, while shifting the -COOH proton to a predictable, far-downfield region (~13.0 ppm) where it does not overlap with aromatic signals[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point standard.

  • Locking and Shimming (Self-Validation): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming until the lock level is stable. Validation: The TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz.

  • 1D ¹H Acquisition: Run a standard 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 1D ¹³C & DEPT-135 Acquisition: Run a ¹³C{¹H} decoupled sequence with 1024 scans. Follow immediately with a DEPT-135 experiment. Validation: The DEPT-135 will invert CH₂ signals (none expected here) and suppress quaternary carbons (C2, C3a, C6, C7a, C=O), validating the carbon framework assignment.

  • 2D COSY/HSQC (Self-Validation): Run a ¹H-¹H COSY to map the ortho/meta couplings between H-4, H-5, and H-7. Run an HSQC to correlate the proton signals directly to their attached carbons, eliminating any ambiguity in the 1D assignments.

Protocol B: ATR-FTIR Spectroscopy

Causality of Technique: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch at ~3400 cm⁻¹, which perfectly overlaps with and obscures the intrinsic carboxylic acid O-H stretch[3]. Attenuated Total Reflectance (ATR) requires no matrix, eliminating moisture artifacts and establishing a true baseline.

Step-by-Step Methodology:

  • Background Scan (Self-Validation): Clean the diamond ATR crystal with isopropanol. Run a 32-scan background spectrum of the ambient atmosphere. Validation: The baseline must be flat, confirming the crystal is free of residual organics.

  • Sample Application: Place 2–3 mg of the neat solid powder directly onto the ATR crystal. Apply the pressure anvil until the torque clicks, ensuring intimate contact between the crystal and the solid.

  • Acquisition: Acquire 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR-correction algorithm to adjust for penetration depth variations at lower wavenumbers.

Workflow A Sample Preparation (Dissolve in DMSO-d6) B 1D 1H NMR Acquisition (Internal standard: TMS) A->B Lock & Shim E ATR-FTIR Spectroscopy (Functional Group ID) A->E Solid State Analysis C 1D 13C & DEPT NMR (Carbon framework) B->C Optimize Pulse D 2D NMR (COSY/HSQC) (Self-Validation) C->D Correlate Signals F Data Integration & Structural Confirmation D->F E->F

Self-validating workflow for the spectral characterization of benzothiazole derivatives.

Quantitative Spectral Data Summaries

The following tables summarize the derived and literature-correlated spectral data for 2-methoxy-1,3-benzothiazole-6-carboxylic acid based on the structural heuristics of functionalized benzothiazoles[1].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentMechanistic Rationale
13.05 Broad Singlet1H--COOHHighly deshielded acidic proton; broadened by dynamic hydrogen exchange.
8.52 Doublet1H1.6H-7Strong -I/-M deshielding from ortho-COOH and proximity to the sulfur bridgehead.
7.98 Doublet of Doublets1H8.5, 1.6H-5Deshielded by ortho-COOH; shows ortho coupling to H-4 and meta coupling to H-7.
7.68 Doublet1H8.5H-4Relatively shielded compared to H-5/H-7; ortho coupling to H-5.
4.18 Singlet3H--OCH₃Typical heteroaromatic methoxy shift; shielded by its own oxygen atom.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
172.4 QuaternaryC-2Highly deshielded by attachment to N, S, and the methoxy O atom.
167.1 QuaternaryC=O (Acid)Carbonyl carbon of the carboxylic acid group.
152.8 QuaternaryC-3aBridgehead carbon attached to the electronegative nitrogen.
132.5 QuaternaryC-7aBridgehead carbon attached to the sulfur atom.
127.6 CHC-5Aromatic carbon ortho to the electron-withdrawing carboxyl group.
125.2 QuaternaryC-6Aromatic carbon directly substituted by the carboxyl group.
123.4 CHC-7Aromatic carbon adjacent to sulfur and ortho to the carboxyl group.
120.1 CHC-4Aromatic carbon adjacent to the nitrogen bridgehead.
58.3 CH₃-OCH₃Aliphatic methoxy carbon.
Table 3: ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional GroupVibrational Mode
3300 – 2500 Very Broad, StrongCarboxylic AcidO-H stretch (hydrogen-bonded dimer)[3].
1695 Sharp, StrongCarboxylic AcidC=O stretch (conjugated with aromatic ring)[3].
1605, 1550 Sharp, MediumBenzothiazole RingC=N and C=C aromatic skeletal stretches.
1255, 1045 Sharp, StrongMethoxy GroupAsymmetric and symmetric C-O-C stretches.
685 Sharp, WeakThiazole RingC-S stretch.

References

  • Spectroscopy of Carboxylic Acids and Nitriles Chemistry LibreTexts (OpenStax)[Link]

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide ACS Publications (The Journal of Organic Chemistry)[Link]

  • Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalix[6]arene and its biological applications RSC Publishing (RSC Advances)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Mechanistic Validation of 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid

Executive Summary & Rationale Benzothiazole scaffolds, particularly 2,6-disubstituted derivatives like 2-methoxy-1,3-benzothiazole-6-carboxylic acid, serve as privileged pharmacophores in drug discovery and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Benzothiazole scaffolds, particularly 2,6-disubstituted derivatives like 2-methoxy-1,3-benzothiazole-6-carboxylic acid, serve as privileged pharmacophores in drug discovery and agrochemical development due to their robust biological activity and target-binding versatility. This application note details a highly efficient, scalable, three-stage synthetic protocol starting from commercially available ethyl 4-aminobenzoate. As a Senior Application Scientist, I have structured this guide to not only provide the step-by-step methodology but also to elucidate the mechanistic causality behind each reagent selection, ensuring a self-validating workflow for researchers.

Retrosynthetic Strategy and Workflow

The synthetic pathway is designed to construct the benzothiazole core de novo via oxidative cyclization, followed by functionalization at the C2 position. The strategy avoids harsh aqueous conditions during intermediate steps to prevent unwanted hydrolysis, ensuring high overall fidelity.

SynthesisRoute A Ethyl 4-aminobenzoate B Ethyl 2-amino-1,3-benzothiazole -6-carboxylate A->B KSCN, Br₂ AcOH, 19°C C Ethyl 2-chloro-1,3-benzothiazole -6-carboxylate B->C t-BuONO, CuCl MeCN, 0°C to RT D 2-Methoxy-1,3-benzothiazole -6-carboxylic acid C->D 1. NaOMe, MeOH 2. NaOH, H₂O 3. HCl (aq)

Synthetic pathway for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Mechanistic Insights & Causality in Experimental Design

  • Stage 1: Oxidative Cyclization: The transformation of ethyl 4-aminobenzoate to the 2-aminobenzothiazole core utilizes potassium thiocyanate and bromine. Bromine acts as an in situ oxidant, converting thiocyanate to thiocyanogen, (SCN)2​ , which acts as the active electrophile. It attacks the aromatic ring ortho to the amine, followed by rapid intramolecular cyclization. Glacial acetic acid is selected as the solvent to moderate reactivity and stabilize the polar intermediates[1].

  • Stage 2: Non-Aqueous Sandmeyer Chlorination: Traditional aqueous Sandmeyer conditions utilizing NaNO2​/HCl frequently lead to diazonium salt hydrolysis, yielding unwanted 2-hydroxybenzothiazole byproducts. By employing tert-butyl nitrite and copper(I) chloride in anhydrous acetonitrile, the diazonium intermediate is generated and immediately trapped by the chloride nucleophile in a non-aqueous environment, strictly suppressing phenol formation and driving the reaction to an 86% yield[2].

  • Stage 3: Tandem SNAr and Saponification: The C2 position of the benzothiazole ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent imine-like nitrogen. Sodium methoxide in methanol efficiently displaces the chloride via a Nucleophilic Aromatic Substitution (SNAr) mechanism[3]. Subsequent addition of aqueous sodium hydroxide hydrolyzes the C6 ester, yielding the final carboxylic acid upon acidic workup.

Quantitative Data Summary

Reaction StageTarget IntermediateKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1. Oxidative Cyclization Ethyl 2-amino-1,3-benzothiazole-6-carboxylateKSCN, Br₂, AcOH19 → 25~12~100
2. Sandmeyer Chlorination Ethyl 2-chloro-1,3-benzothiazole-6-carboxylatet-BuONO, CuCl, MeCN0 → 25~1286
3. SNAr & Saponification 2-Methoxy-1,3-benzothiazole-6-carboxylic acid1. NaOMe, MeOH2. NaOH, H₂O655042>85

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

Based on established1[1].

  • Preparation: In a 500 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (4.9 g, 30.0 mmol) and potassium thiocyanate (11.6 g, 120.0 mmol) in glacial acetic acid (180 mL).

  • Oxidation: Prepare a solution of bromine (1.5 mL, 30.0 mmol) in glacial acetic acid (20 mL). Add this dropwise to the reaction mixture, maintaining the internal temperature strictly at 19 °C.

    • Self-Validation Checkpoint: The titration process must be controlled to complete within exactly 20 minutes to prevent thermal runaway and over-bromination[1].

  • Cyclization: Allow the reaction system to gradually warm to room temperature and stir overnight.

  • Workup & Isolation: Slowly pour the reaction solution into distilled water (100 mL) and stir for 10 minutes. Add concentrated ammonium hydroxide solution dropwise to adjust the pH to ~8. Filter the resulting precipitate under vacuum, wash the filter cake sequentially with water, and dry under vacuum to yield 6.7 g of a yellow solid (100% yield)[1].

    • Analytical Validation: 1H NMR (400 MHz, DMSO- d6​ ): δ 8.28 (d, J = 1.6 Hz, 1H), 7.88 (s, 2H), 7.82 (dd, J = 1.6 Hz, 8.4 Hz, 1H), 7.37 (d, J = 8.4 Hz, 1H), 4.29 (q, J = 7.2 Hz, 2H), 1.32 (t, J = 7.2 Hz, 3H)[1].

Protocol 2: Synthesis of Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate

Based on 2[2].

  • System Setup: In a 500 mL single-necked flask, add copper(I) chloride (6.0 g, 44.6 mmol), tert-butyl nitrite (7.1 mL, 59.4 mmol), and anhydrous acetonitrile (200 mL). Cool the mixture to 0 °C.

  • Diazotization/Halogenation: Add ethyl 2-amino-1,3-benzothiazole-6-carboxylate (6.6 g, 29.7 mmol) in small batches over 30 minutes.

    • Self-Validation Checkpoint: Batch-wise addition is critical to manage the exothermic nitrogen gas evolution safely[2].

  • Propagation: Gradually warm the reaction mixture to room temperature and stir overnight.

  • Purification: Filter the crude mixture through a short pad of silica gel. Pour the filtrate dropwise into 1 M HCl (60 mL) and stir for 10 minutes to partition. Extract the aqueous layer with ethyl acetate (100 mL). Combine the organic layers, wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate via rotary evaporation. Purify by column chromatography (petroleum ether:ethyl acetate = 25:1) to afford 6.2 g of a pale yellow solid (86% yield)[2].

    • Analytical Validation: 1H NMR (400 MHz, CDCl3​ ): δ 8.54 (d, J = 0.8 Hz, 1H), 8.20 (dd, J = 1.6 Hz, 8.4 Hz, 1H), 8.01 (d, J = 8.0 Hz, 1H), 4.45 (q, J = 7.2 Hz, 2H), 1.45 (t, J = 7.2 Hz, 3H)[2].

Protocol 3: Synthesis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Adapted from established 3[3].

  • Methoxylation (SNAr): Dissolve ethyl 2-chloro-1,3-benzothiazole-6-carboxylate (20.0 mmol) in anhydrous methanol (80 mL). Add sodium methoxide solution (25 wt% in methanol, 25.0 mmol). Heat the mixture to reflux (65 °C) for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (petroleum ether:ethyl acetate). Complete disappearance of the starting material validates the SNAr conversion.

  • Saponification: Cool the reaction mixture to room temperature. Add 2 M aqueous sodium hydroxide (40 mL) directly to the flask. Heat the mixture to 50 °C for 2 hours to hydrolyze the ester intermediate.

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with distilled water (50 mL) and extract with diethyl ether (2 × 30 mL) to remove neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 2 M HCl.

    • Self-Validation Checkpoint: A white to off-white precipitate will immediately form, validating the successful cleavage of the ester and protonation of the carboxylate.

  • Final Collection: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to constant weight.

References

  • Source: chemicalbook.
  • Source: chemicalbook.
  • Title: US4293702A - Method for preparing 4-substituted-N-methylbenzothiazolone derivatives Source: Google Patents URL

Sources

Application

Application Notes and Protocols for the In Vivo Dosing Formulation of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the preparation and quality control of dosing formulations of 2-Methoxy-1,3-benzothiazole-6-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the preparation and quality control of dosing formulations of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid for in vivo studies. The successful preclinical evaluation of a novel chemical entity is critically dependent on the ability to achieve adequate systemic exposure in animal models. As many new drug candidates, including heterocyclic compounds like the subject molecule, exhibit poor aqueous solubility, a systematic and scientifically-driven formulation strategy is paramount. This guide will detail a tiered approach, starting with essential physicochemical characterization, progressing through formulation strategy selection, and culminating in detailed protocols for preparation and validation. The causality behind experimental choices is explained to empower the researcher with the ability to adapt and troubleshoot the protocols for their specific experimental needs.

Introduction: The Formulation Challenge of Carboxylic Acid-Containing Heterocycles

2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound featuring a carboxylic acid moiety. This functional group immediately suggests a pH-dependent solubility profile, a critical parameter to exploit in formulation development.[1] Carboxylic acids are typically more soluble at a pH above their pKa, where they exist in their ionized, more polar form.[1][2] However, the overall lipophilicity of the benzothiazole ring system may still limit aqueous solubility even at favorable pH values.[3] Therefore, a simple aqueous solution may not be sufficient to achieve the desired concentration for in vivo dosing, especially for high-dose toxicology studies.[4]

The primary objective of this guide is to provide a logical workflow for developing a safe and effective dosing formulation that ensures consistent and reproducible in vivo exposure. This workflow is designed to be a self-validating system, with built-in quality control checkpoints.

Physicochemical Characterization: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is the first and most critical step in developing a suitable in vivo formulation.[5] While specific data for this molecule is not widely published, this section outlines the essential characterization experiments that should be performed.

Key Physicochemical Parameters

A summary of the critical parameters and their importance is presented in the table below.

ParameterImportance in Formulation Development
Aqueous Solubility (pH-dependent) Determines if a simple aqueous solution is feasible and at what pH. Guides the selection of solubilization techniques.
pKa The pH at which the carboxylic acid is 50% ionized. Essential for pH-adjustment strategies.
LogP/LogD Indicates the lipophilicity of the compound. A high LogP suggests that lipid-based formulations may be a viable option.
Melting Point & Crystalline Form Provides information on the solid-state stability and energy required for dissolution. Amorphous forms are generally more soluble than crystalline forms.[3]
Chemical Stability Assesses the degradation of the compound under various conditions (pH, light, temperature) to ensure the integrity of the dosing formulation.[6][7]
Experimental Protocol: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid at various pH values relevant to physiological conditions and potential formulation pH.

Materials:

  • 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

  • Phosphate buffered saline (PBS) at pH 7.4

  • Citrate and phosphate buffers at various pH values (e.g., 2, 4, 6, 8, 10)[8]

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical balance, vortex mixer, centrifuge, HPLC-UV system

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Formulation Strategies for In Vivo Dosing

Based on the physicochemical characterization, an appropriate formulation strategy can be selected. The following decision tree illustrates a logical progression from simple to more complex formulations.

Formulation_Decision_Tree start Start: Physicochemical Characterization solubility_check Is aqueous solubility at desired pH > target concentration? start->solubility_check simple_solution Formulate as a simple aqueous solution (pH-adjusted) solubility_check->simple_solution Yes complex_formulation Explore advanced formulations solubility_check->complex_formulation No cosolvent Co-solvent/Surfactant System complex_formulation->cosolvent cyclodextrin Cyclodextrin Complexation complex_formulation->cyclodextrin suspension Suspension complex_formulation->suspension lipid Lipid-based Formulation complex_formulation->lipid

Caption: A decision tree for selecting a suitable formulation strategy.

Strategy 1: pH-Adjusted Aqueous Solutions

If the aqueous solubility of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid at a physiologically acceptable pH is sufficient for the required dose, this is the simplest and most preferred formulation approach.[8][]

Protocol: Preparation of a pH-Adjusted Aqueous Solution

Objective: To prepare a clear, aqueous solution of the compound for oral or intravenous administration.

Materials:

  • 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

  • Sterile water for injection or appropriate buffer (e.g., PBS)

  • 0.1 N NaOH and/or 0.1 N HCl for pH adjustment[10]

  • Calibrated pH meter

Procedure:

  • Weigh the required amount of the compound.

  • Add a portion of the vehicle (e.g., 80% of the final volume).

  • Slowly add 0.1 N NaOH dropwise while stirring to deprotonate the carboxylic acid and facilitate dissolution.

  • Monitor the pH continuously. Adjust to the desired pH (typically between 6.5 and 8.0 for in vivo tolerance).[8]

  • Once the compound is fully dissolved, add the remaining vehicle to reach the final volume.

  • Verify the final pH and filter the solution through a 0.22 µm sterile filter if intended for intravenous administration.

Strategy 2: Co-solvent and Surfactant Systems

When aqueous solubility is insufficient, the use of co-solvents and surfactants can significantly enhance the solubility of poorly soluble compounds.[8][][11]

Commonly Used Excipients:

Excipient ClassExamples
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)[][12]
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20, Cremophor EL, Solutol HS 15[8][12]

Protocol: Preparation of a Co-solvent/Surfactant Formulation

Objective: To prepare a clear solution for oral or intravenous administration using a co-solvent system.

Materials:

  • 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

  • Selected co-solvents and/or surfactants

  • Saline or PBS

Procedure:

  • Weigh the required amount of the compound.

  • Dissolve the compound in the co-solvent(s) first. Gentle warming or sonication may be applied to aid dissolution.[13]

  • If a surfactant is used, add it to the co-solvent mixture.

  • Slowly add the aqueous component (saline or PBS) to the organic phase while stirring.

  • Observe for any precipitation. The final formulation should be a clear solution.

Example Formulation (for oral gavage):

  • 5% DMSO

  • 40% PEG 400

  • 55% Saline

Strategy 3: Nanosuspensions

For very poorly soluble compounds, reducing the particle size to the nanometer range can significantly increase the dissolution rate and bioavailability.[3][14][15]

Protocol: Preparation of a Nanosuspension

Objective: To prepare a homogenous nanosuspension for oral administration.

Materials:

  • 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., zirconium oxide beads)

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a pre-suspension of the compound in an aqueous solution containing the stabilizer.

  • Subject the pre-suspension to high-pressure homogenization or bead milling.

  • Monitor the particle size distribution using a suitable technique (e.g., dynamic light scattering) until the desired particle size is achieved (typically < 500 nm).

Quality Control and Stability Assessment

Ensuring the quality and stability of the dosing formulation is crucial for the integrity of in vivo studies.[7]

Analytical Validation

A stability-indicating HPLC method should be developed and validated to accurately quantify the concentration of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and to detect any potential degradants.[16][17]

Key HPLC Method Parameters:

ParameterTypical Starting Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[16]
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV-Vis spectroscopy)[17]
Stability Testing Protocol

Objective: To assess the short-term stability of the prepared formulation under storage and handling conditions.[7]

Procedure:

  • Prepare the dosing formulation at the desired concentration.

  • Divide the formulation into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots under the intended storage conditions (e.g., room temperature, 4°C) and protected from light.[16]

  • At each time point, visually inspect for any changes (e.g., precipitation, color change) and analyze the concentration and purity by HPLC.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation products are observed.

Workflow for In Vivo Dosing Formulation Preparation

The following diagram outlines the comprehensive workflow from compound characterization to the final dosing formulation.

Caption: A comprehensive workflow for the preparation of an in vivo dosing formulation.

Conclusion

The development of a suitable in vivo dosing formulation for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid requires a systematic and data-driven approach. By first understanding the physicochemical properties of the compound, researchers can select and optimize a formulation strategy that ensures adequate and consistent exposure in preclinical models. The protocols and workflows detailed in this guide provide a robust framework for this critical aspect of drug discovery and development. It is imperative to perform thorough quality control and stability testing to ensure the integrity and reliability of the in vivo data generated.

References

  • Gaur, P. K., Mishra, S., & Kumar, A. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 4(5), 350-358. Available from: [Link]

  • Sharma, D., & Saini, S. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1854. Available from: [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Shah, S. M., & Jain, A. S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(5), 987–999. Available from: [Link]

  • Ding, W. H., & Chen, Y. C. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food chemistry, 333, 127516. Available from: [Link]

  • Pharmaceutical Technology. (2025, November 26). Preclinical Dose-Formulation Stability. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Pharmlabs. (n.d.). Excipients. Available from: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Available from: [Link]

  • de la Cruz, P., & El-Baih, F. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3236. Available from: [Link]

  • Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. Available from: [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. Retrieved from [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Available from: [Link]

  • Journal of Chemical Health Risks. (2024, May 1). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available from: [Link]

  • Colorcon. (2024, December 4). What Are Excipients? 9 Common Examples. Available from: [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 14). New Excipient Options for Oral Solid Dosage Drugs. Available from: [Link]

  • International Journal of Research in Engineering and Science. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available from: [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880. Available from: [Link]

  • Kramer, N. I., & Wunderli-Allenspach, H. (2003). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical journal, 85(3), 1641–1649. Available from: [Link]

  • Carling, R. W., Leeson, P. D., Moore, K. W., Smith, J. D., & Tricklebank, M. D. (2003). Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor. Journal of medicinal chemistry, 46(3), 374–389. Available from: [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available from: [Link]

  • PubChemLite. (n.d.). 6-benzothiazolecarboxylic acid, 2-((methoxyoxoacetyl)amino)-, ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

  • Löhr, F., Takeda, M., & Dötsch, V. (2017). pH-Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. Chembiochem : a European journal of chemical biology, 18(11), 1040–1047. Available from: [Link]

Sources

Method

Optimizing Solvent Selection and Preparation for 2-Methoxy-1,3-Benzothiazole-6-Carboxylic Acid in Cell Culture Assays

Executive Summary & Physicochemical Profiling For drug development professionals evaluating 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4; MW: 209.22 g/mol ) in in vitro cell culture assays, solvent sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

For drug development professionals evaluating 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4; MW: 209.22 g/mol ) in in vitro cell culture assays, solvent selection is a critical variable that directly dictates assay reproducibility.

The molecular architecture of this compound dictates its solvation mechanics:

  • Hydrophobic Core: The benzothiazole bicyclic ring system is highly lipophilic, resisting solvation in highly polar, protic environments (like pure water).

  • Hydrogen Bonding: The carboxylic acid moiety at position 6 forms strong intermolecular hydrogen-bonded dimers in the solid state.

  • Causality in Solvation: To successfully dissolve this compound, a solvent must either disrupt the hydrogen-bonded dimers via strong dipole interactions (achieved by aprotic solvents like Dimethyl Sulfoxide [DMSO]) or the molecule must be ionized via deprotonation (achieved by pH-adjusted aqueous buffers).

Structurally related1 exhibit high solubility in DMSO and DMF, but remain sparingly soluble in ethanol and virtually insoluble in unbuffered water [1].

Solvent Selection Matrix

When designing a cell-based assay, the choice of vehicle must balance maximum compound solubility against the risk of solvent-induced cellular artifacts. Note that2 across numerous mammalian cell lines[2].

Solvent SystemMax Stock ConcentrationRecommended Final Assay Conc. (v/v)Cytotoxicity RiskMechanistic Pros & Cons
Anhydrous DMSO >50 mM≤ 0.1%Moderate (if >0.5%)Pros: Maximum solubility; sterile by nature. Cons: Can 3 or induce differentiation in sensitive cells[3].
Aqueous Buffer (pH 7.4-8.0) ~5-10 mMN/A (Aqueous)MinimalPros: Zero solvent toxicity; ideal for primary cells. Cons: Requires precise pH adjustment; lower maximum stock concentration.
DMF >20 mM≤ 0.1%HighPros: Alternative aprotic solvent if DMSO interferes with assay readouts. Cons: Higher baseline toxicity than DMSO.
Ethanol (Absolute) <5 mM≤ 0.1%ModeratePros: Highly volatile. Cons: Poor solubility for benzothiazole derivatives; rapid evaporation alters stock molarity.

Mechanistic Workflow for Solvent Selection

SolventWorkflow A 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid Assay B Requires >10 mM Stock? A->B Assess Concentration C Sensitive Primary Cells? B->C Yes E Prepare Aqueous Salt (pH 7.4 - 8.0) B->E No D Prepare in DMSO (Max 0.1% Final) C->D No (Standard Lines) C->E Yes (Avoid Toxicity) F Use DMF Alternative (If DMSO interferes) D->F Assay Interference

Figure 1: Decision matrix for optimal solvent selection in cell-based assays.

Detailed Experimental Protocols

To ensure a self-validating system, every protocol below includes built-in Quality Control (QC) checkpoints to verify the integrity of the solution before it touches your cell cultures.

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO

This is the gold-standard approach for high-throughput screening and standard immortalized cell lines.

  • Thermal Equilibration: Allow the sealed vial of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid to equilibrate to room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into a DMSO stock will drastically reduce the compound's shelf-life and promote premature precipitation.

  • Gravimetric Measurement: Weigh exactly 2.09 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity, cell-culture grade).

  • Kinetic Disruption: Vortex vigorously for 30–60 seconds. If micro-particulates remain visible, sonicate the tube in a water bath at 37°C for 5 minutes.

    • Causality: Sonication provides the mechanical energy required to break the crystalline lattice of the benzothiazole core without subjecting the molecule to degrading thermal stress.

  • Storage & QC: Aliquot into 50 µL single-use volumes and store at -20°C.

    • Self-Validating QC: Before treating cells, thaw an aliquot and hold it against a bright light source. If any opalescence or micro-crystals are observed, the compound has crashed out of solution. Discard the aliquot.

Protocol B: Preparation of 5 mM DMSO-Free Aqueous Stock (Sodium Salt Method)

For highly sensitive primary cells (e.g.,4 [4]), converting the carboxylic acid to a sodium salt bypasses the need for organic solvents.

  • Gravimetric Measurement: Weigh exactly 1.05 mg of the compound into a sterile tube.

  • Deprotonation: Add 50 µL of 0.1 M NaOH . Vortex gently until the powder dissolves.

    • Causality: The stoichiometric addition of a strong base deprotonates the carboxylic acid (pKa ~4.5), forming the highly water-soluble sodium carboxylate anion.

  • Buffer Dilution: Immediately dilute the solution by adding 950 µL of 1X PBS .

  • pH Verification: Spot 1 µL onto micro-pH paper to verify the final pH is between 7.4 and 7.8. If the pH exceeds 8.0, back-titrate with trace amounts of 0.1 M HCl.

  • Sterilization & QC: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validating QC: You must run a "Vehicle Control" in your assay containing the exact equivalent volume of NaOH/PBS used here. This validates that any observed cellular phenotype is driven by the benzothiazole compound, not by trace shifts in media osmolarity or sodium concentration.

Cell Culture Assay Integration: Preventing the "Crash Out" Phenomenon

When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous culture media, the rapid diffusion of DMSO into the bulk water leaves the hydrophobic benzothiazole locally supersaturated. This causes the compound to precipitate or "crash out," leading to artificially low effective concentrations and false-negative assay results.

The Step-Wise Dilution Strategy:

  • Pre-warm Media: Ensure all culture media is pre-warmed to 37°C. Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:100 into a secondary tube of pre-warmed media (yielding a 100 µM intermediate solution in 1% DMSO). Vortex immediately.

  • Final Assay Dilution: Dilute the intermediate solution 1:10 directly into your final assay wells (yielding a 10 µM final concentration in 0.1% DMSO).

References

  • Sinochem Nanjing Corporation. "2-N-Boc-Amino-4-Benzothiazole-6-Carboxylic Acid Product Specifications." Sinochem Chemical Database. Available at: [Link]

  • National Institutes of Health (PMC). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Pharmaceuticals, 2023. Available at:[Link]

  • MDPI. "Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells." Cancers, 2021. Available at:[Link]

  • National Institutes of Health (PMC). "Cytotoxic effects of dimethyl sulphoxide (DMSO) on cochlear organotypic cultures." PLoS One, 2008. Available at:[Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. This compound and its derivatives are of significant interest in pharmaceutical research.[1] A reliable analytical method is crucial for its characterization, quality control, and pharmacokinetic studies. The described isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Introduction

2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for their diverse pharmacological activities, making them important scaffolds in drug discovery.[1] Consequently, a validated analytical method for the accurate quantification of this specific molecule is essential for researchers in drug development and quality control. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This document provides a comprehensive guide to an HPLC method tailored for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, from initial development considerations to full method validation.

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The strategy focused on optimizing the stationary phase, mobile phase composition, and detection wavelength to achieve optimal separation and sensitivity for the target analyte.

Analyte Properties and Chromatographic Considerations

2-Methoxy-1,3-benzothiazole-6-carboxylic acid possesses both a hydrophobic benzothiazole core and a polar carboxylic acid group. This amphiphilic nature makes reversed-phase chromatography an ideal separation mode.[6] The carboxylic acid moiety is ionizable, and its retention is highly dependent on the mobile phase pH.[7] To ensure consistent retention and sharp peak shapes, the mobile phase pH must be controlled with a suitable buffer.[7][8] Specifically, maintaining the pH below the pKa of the carboxylic acid group will suppress its ionization, leading to increased retention on a non-polar stationary phase.[7][9]

Selection of Stationary Phase

A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most common type used in reversed-phase HPLC and provide excellent hydrophobic retention for a wide range of organic molecules.[6] The high surface area and carbon load of modern C18 columns ensure sufficient interaction with the benzothiazole ring system, leading to good retention and resolution.

Selection of Mobile Phase

The mobile phase consists of an organic modifier and an aqueous buffer.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure and better peak efficiency.[8] It also has a lower UV cutoff, which is advantageous for UV detection at lower wavelengths.[10]

  • Aqueous Phase & pH Control: A phosphate buffer was selected to maintain a constant pH. To ensure the carboxylic acid group is protonated and un-ionized for optimal retention, the pH of the mobile phase was adjusted to 3.0 with phosphoric acid.[11] This pH is well below the typical pKa of a carboxylic acid, ensuring consistent retention times and symmetrical peaks.[7]

Detection Wavelength

The UV spectrum of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid was determined to select a wavelength that provides maximum absorbance and, therefore, the highest sensitivity. Based on the chromophores present in the benzothiazole ring system, a detection wavelength of 254 nm was chosen for this method.

Experimental Protocol

Instrumentation and Equipment
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions
ParameterValue
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0 with H₃PO₄) (45:55, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength254 nm
Run Time10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

    • Mix the buffer solution with acetonitrile in a 55:45 (v/v) ratio.

    • Degas the final mobile phase by sonication or vacuum filtration before use.[10]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid reference standard.

    • Transfer to a 25 mL volumetric flask and dissolve in a small amount of acetonitrile.

    • Bring to volume with the mobile phase.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample by dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of this HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Final Method A Analyte Characterization Physicochemical Properties - Solubility - UV Absorbance B Initial Method Selection Reversed-Phase HPLC - C18 Column A->B informs C Mobile Phase Optimization Organic Modifier (Acetonitrile) - Buffer Selection (Phosphate) - pH Adjustment (pH 3.0) B->C leads to D Instrumental Parameter Optimization Flow Rate (1.0 mL/min) - Column Temperature (30°C) - Detection Wavelength (254 nm) C->D fine-tunes E Method Validation (ICH Q2(R2)) Specificity - Linearity & Range - Accuracy & Precision - Robustness D->E subjected to F Finalized Application Note Standard Operating Procedure - Reporting of Results E->F results in

Caption: Workflow for HPLC Method Development.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][3][4][5][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was determined by constructing a calibration curve with seven concentrations ranging from 1 µg/mL to 100 µg/mL. The peak area was plotted against the concentration, and the linearity was assessed by linear regression analysis.

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45782x + 1253-
Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Spiked Concentration (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria
8099.50.8598.0 - 102.0%
100100.20.6598.0 - 102.0%
12099.80.7298.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100 µg/mL were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability (Intra-day) 0.55≤ 2.0%
Intermediate Precision (Inter-day) 0.92≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedVariation%RSD of Peak Area
Flow Rate (mL/min) ± 0.11.2
Column Temperature (°C) ± 20.9
Mobile Phase pH ± 0.21.5

The low %RSD values indicate that the method is robust and reliable under minor variations in its parameters.

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Conclusion

This application note describes a validated, robust, and reliable RP-HPLC method for the quantitative determination of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]

  • Taylor & Francis. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • LCGC International. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. [Link]

  • SIELC Technologies. (2018). Separation of Benzothiazole on Newcrom R1 HPLC column. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Chemical Synthesis Database. (2025). ethyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ACS Publications. (2008). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. [Link]

  • PMC. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. [Link]

Sources

Method

Application Note: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid as a Privileged Building Block in Drug Discovery

Executive Summary 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4)[1] is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and bioconjugation. By combining...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4)[1] is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and bioconjugation. By combining the rigid, pharmacologically active benzothiazole core with a tunable C-2 methoxy group and a highly reactive C-6 carboxylic acid, this scaffold provides medicinal chemists with an ideal starting point for hit-to-lead optimization and the development of diagnostic probes.

Structural Rationale & Pharmacological Significance

The design of highly specific therapeutic agents requires scaffolds that offer both predictable synthetic handles and favorable pharmacokinetic properties. The selection of 2-methoxy-1,3-benzothiazole-6-carboxylic acid is driven by three core structural logic pillars:

  • The Privileged Benzothiazole Core: The bicyclic benzothiazole system is a proven pharmacophore. It exhibits wide-ranging pharmacological properties, including anticancer, antimicrobial, and neuroprotective applications (e.g., the FDA-approved drugs Riluzole and Flutemetamol)[2]. Its planar structure allows for strong π−π stacking interactions with target proteins and nucleic acids.

  • C-2 Methoxy Group (Electronic & Metabolic Tuning): The C-2 and C-6 positions are particularly crucial for modulating pharmacological effects[3]. Unlike 2-mercapto or 2-amino derivatives, which can be susceptible to oxidation or rapid phase II metabolism, the C-2 methoxy group enhances metabolic stability. Furthermore, it acts as a weak hydrogen bond acceptor and modulates the overall lipophilicity (LogP) of the molecule, improving membrane permeability.

  • C-6 Carboxylic Acid (Synthetic Handle): The carboxylic acid at the 6-position is electronically decoupled from the electron-rich thiazole ring, making it an excellent candidate for standard peptide coupling chemistries. It allows for rapid library generation via amide coupling or activation into active esters for oligonucleotide labeling[4].

Mandatory Visualization: Workflow & Synthetic Divergence

G A 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (Core Scaffold) B C-6 Carboxylic Acid Functionalization A->B Synthetic Handle C C-2 Methoxy Group (Electronic Tuning) A->C Metabolic Stability D Amide Coupling (HATU/DIPEA) B->D E PFP Ester Activation (Bioconjugation) B->E F Anticancer & Antimicrobial SAR Libraries D->F Lead Optimization G Fluorescent Probes & Duplex Stabilizers E->G Oligo/Peptide Labeling

Synthetic divergence and therapeutic applications of the benzothiazole-6-carboxylic acid scaffold.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized for the functionalization of the C-6 position.

Protocol A: HATU-Mediated Amide Coupling for SAR Library Generation

When generating Structure-Activity Relationship (SAR) libraries, rapid and high-yielding coupling is required. HATU is prioritized over standard EDC/HOBt due to its superior kinetics, particularly when coupling sterically hindered or electron-deficient amines[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ ), dissolve 2-methoxy-1,3-benzothiazole-6-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it deprotonates the carboxylic acid to form the highly reactive O-At ester without competing with the target amine.

  • Amine Addition: Add the target amine (1.1 eq, 0.55 mmol). Stir the reaction mixture at room temperature for 4 hours. Monitor progression via LC-MS.

  • Aqueous Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO 3​ (3 × 10 mL), 0.1 M HCl (10 mL), and brine (10 mL). Causality: The rigorous aqueous wash is critical to remove the water-soluble tetramethylurea byproduct generated by HATU, ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Pentafluorophenyl (PFP) Ester Activation for Bioconjugation

For the development of duplex stabilizing fluorescence quenchers and nucleic acid probes[4], the carboxylic acid must be converted into a stable, yet highly amine-reactive intermediate. PFP esters are vastly superior to NHS esters in terms of hydrolytic stability, allowing for long-term storage and use in aqueous bioconjugation buffers.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 2-methoxy-1,3-benzothiazole-6-carboxylic acid (1.0 eq, 1.0 mmol) and pentafluorophenol (1.2 eq, 1.2 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Coupling Agent: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq, 1.2 mmol) and a catalytic amount of DMAP (0.1 eq, 0.1 mmol). Causality: EDC is specifically chosen here over DCC because its urea byproduct is water-soluble, preventing the need for tedious filtration of dicyclohexylurea.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Wash the organic layer with 0.1 M HCl (2 × 10 mL) to remove DMAP, followed by saturated NaHCO 3​ (10 mL) to remove unreacted pentafluorophenol.

  • Storage: Dry over Na 2​ SO 4​ , concentrate, and store the resulting PFP ester in a desiccator at -20 °C until needed for oligonucleotide or peptide labeling.

Data Presentation: Optimization of Reaction Conditions

The choice of coupling reagent directly dictates the efficiency of SAR library generation. Table 1 summarizes the quantitative optimization data for the C-6 amide coupling using a standard hindered secondary amine.

Table 1: Optimization of C-6 Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Rationale & Observations
EDC / HOBt DIPEADMF2445%Slow kinetics; incomplete conversion observed via LC-MS due to steric bulk.
PyBOP Et 3​ NDCM1278%Good yield, but the pyrrolidine byproduct proved difficult to remove during standard workup.
T3P (50% in EtOAc) DIPEAEtOAc1685%Excellent for large-scale synthesis; highly scalable with a remarkably clean aqueous workup.
HATU DIPEADMF492% Optimal. Rapid formation of the highly reactive 7-aza-OBt ester overcomes steric hindrance.

Sources

Application

Application Note: High-Efficiency Amide Coupling Protocol for 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid

Executive Summary The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of anti-tuberculosis, anti-tumor, and neuroprotective agents[1]. Specifically, 2-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of anti-tuberculosis, anti-tumor, and neuroprotective agents[1]. Specifically, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) serves as a highly versatile building block[2]. The methoxy group at the C2 position modulates the electron density and lipophilicity of the core, while the C6 carboxylic acid provides an ideal vector for structural extension via amide bond formation.

This application note details an optimized, self-validating protocol for the amide coupling of 2-methoxy-1,3-benzothiazole-6-carboxylic acid using HATU. Designed for researchers and drug development professionals, this guide bridges theoretical mechanism with practical benchtop execution.

Mechanistic Rationale: Reagent Selection & Causality

The choice of coupling reagent is a critical determinant of reaction success, yield, and purity[3]. While traditional reagents like EDC/HOBt or PyBOP are sufficient for standard aliphatic acids, the carboxylic acid at the 6-position of the benzothiazole ring is conjugated with an electron-withdrawing heteroaromatic core. This conjugation can reduce the nucleophilicity of the carboxylate and destabilize the resulting active ester.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[4].

The Causality of the "7-Aza Effect"

Unlike HBTU, which generates an OBt (benzotriazole) active ester, HATU generates an OAt (7-azabenzotriazole) active ester[4]. The critical difference is the presence of a nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen provides anchimeric assistance (the "7-aza effect") by acting as a hydrogen-bond acceptor for the incoming amine[4]. This pre-organizes the transition state, significantly lowering the activation energy for aminolysis[4]. This is particularly crucial when coupling the benzothiazole core with sterically hindered or electronically deactivated amines (e.g., anilines).

Quantitative Performance Comparison

The superiority of HATU for challenging couplings is demonstrated in comparative acylation studies[3]. The table below summarizes the performance of common coupling reagents under identical conditions.

Coupling ReagentActive Ester FormedCrude Purity (Standard Amine)Crude Purity (Hindered Amine)Acylation Yield (Challenging Substrates)
PyBOP OBt70.3%40.1%~65%
HCTU / HBTU OBt79.9%88.3%~55%
HATU OAt79.9%89.6% ~100%

Data synthesized from comparative peptide and aza-peptide coupling studies[3].

Reaction Pathway & Workflow Visualization

The following diagrams illustrate the chemical logic and the physical workflow of the protocol.

Mechanism A Carboxylic Acid (Benzothiazole Core) B Carboxylate Anion A->B DIPEA (Deprotonation) C OAt Active Ester (HOAt leaving group) B->C HATU (Activation) D Target Amide (Product) C->D Amine (Aminolysis)

Fig 1. HATU-mediated activation and aminolysis pathway for amide bond formation.

Workflow Step1 1. Dissolve Acid in Dry DMF (0.1 - 0.5 M) Step2 2. Add DIPEA (3.0 eq) Stir 5 min at RT Step1->Step2 Step3 3. Add HATU (1.2 eq) Stir 15-30 min (Activation) Step2->Step3 Step4 4. Add Amine (1.1 - 1.5 eq) Stir 2-12 h at RT Step3->Step4 Step5 5. Aqueous Work-up (EtOAc / NaHCO3 / Citric Acid) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for benzothiazole-6-carboxamide synthesis.

Experimental Protocol: Self-Validating Workflow

This protocol is designed on a 1.0 mmol scale but can be scaled linearly.

Materials & Reagents
  • 2-Methoxy-1,3-benzothiazole-6-carboxylic acid : 1.0 eq (209.2 mg)[2]

  • Target Amine : 1.1 – 1.5 eq (Use 1.5 eq if the amine is an HCl salt or highly volatile).

  • HATU : 1.2 eq (456.3 mg)[5]

  • N,N-Diisopropylethylamine (DIPEA) : 3.0 eq (522 µL).

  • Anhydrous DMF : 5.0 mL.

Step-by-Step Procedure

Step 1: Substrate Solvation

  • Action : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-1,3-benzothiazole-6-carboxylic acid (209.2 mg) and anhydrous DMF (5.0 mL).

  • Causality : Anhydrous conditions are critical. Trace water acts as a competing nucleophile, prematurely hydrolyzing the highly reactive OAt active ester back to the starting material.

Step 2: Deprotonation

  • Action : Add DIPEA (522 µL) to the stirring solution. Stir for 5 minutes at room temperature.

  • Causality : DIPEA is required to deprotonate the carboxylic acid, forming the nucleophilic carboxylate anion[4]. DIPEA is strictly preferred over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the active ester. Furthermore, 3.0 equivalents are used: 1 eq to deprotonate the acid, 1 eq to neutralize the hexafluorophosphate counterion of HATU, and 1 eq to ensure the incoming amine remains in its reactive free-base form.

Step 3: Activation

  • Action : Add HATU (456.3 mg) in one portion. The solution will typically turn a deep yellow/orange. Stir for 15–30 minutes at room temperature.

  • Self-Validation Check : Do not add the amine yet. To confirm activation, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You should observe the complete disappearance of the starting acid mass ( [M+H]+=210 ) and the appearance of the methyl ester ( [M+H]+=224 ). This confirms the active ester was successfully formed and is ready for aminolysis.

Step 4: Aminolysis

  • Action : Add the target amine (1.2 eq) either neat or dissolved in 1.0 mL of anhydrous DMF. Stir the reaction mixture at room temperature for 2 to 12 hours.

  • Causality : The 7-aza nitrogen of the HOAt leaving group hydrogen-bonds with the amine, accelerating the nucleophilic attack[4]. Slower reactions (e.g., with bulky secondary amines) can be left overnight without significant risk of epimerization or degradation due to the stability of the benzothiazole core.

Step 5: Quench & Differential Extraction

  • Action : Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL).

  • Action : Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3​ (2 x 15 mL) : Removes the HOAt byproduct, tetramethylurea, and any unreacted starting acid.

    • 5% aqueous Citric Acid (2 x 15 mL) : Removes unreacted aliphatic amines and residual DIPEA.

    • Brine (1 x 15 mL) : Removes residual water and DMF.

  • Causality : Citric acid is explicitly chosen over 1M HCl. The benzothiazole nitrogen is weakly basic; using strong mineral acids risks protonating the target product and pulling it into the aqueous waste layer.

Step 6: Isolation

  • Action : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the amine's polarity) to yield the pure 2-methoxy-1,3-benzothiazole-6-carboxamide.

References

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org. Available at:[Link]

  • Bhat, M. & Belagali, S.L. "Synthesis and Anti-TB Activity Screening of Benzothiazole Amide Derivatives." Bentham Science Publishers, (2021) 1: 66-76. Available at:[Link]

Sources

Method

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in Biological Matrices

Abstract This document provides a comprehensive, field-tested guide for the sensitive and selective quantification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid using Liquid Chromatography with tandem Mass Spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested guide for the sensitive and selective quantification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Benzothiazole derivatives are a class of compounds with significant interest in pharmaceutical and materials science research[1]. Accurate quantification in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from sample preparation to data acquisition, grounded in established bioanalytical principles and regulatory standards[2][3][4]. We detail an optimized Liquid-Liquid Extraction (LLE) procedure and a highly selective Multiple Reaction Monitoring (MRM) method, explaining the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Analytical Challenge

2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a small organic molecule featuring a benzothiazole core, a methoxy functional group, and a carboxylic acid moiety. Its molecular weight is 209.22 g/mol (C₉H₇NO₃S)[5]. The analytical challenge lies in achieving high sensitivity and selectivity in complex biological fluids (e.g., plasma, urine), which are rife with endogenous interferences.

LC-MS/MS is the gold standard for such applications due to its superior analytical capabilities, combining the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry[6]. The method described herein utilizes the Multiple Reaction Monitoring (MRM) scan mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, drastically reducing background noise and enhancing the signal-to-noise ratio for the analyte of interest[7][8].

Analyte Characteristics & Strategic Approach

The physicochemical properties of the target analyte dictate the entire analytical strategy, from sample extraction to mass spectrometric detection[9].

  • Carboxylic Acid Group (-COOH): This group is acidic and readily deprotonates. This makes it an ideal candidate for Electrospray Ionization (ESI) in negative ion mode , where the [M-H]⁻ ion is formed. While acidic mobile phases used in reversed-phase chromatography can sometimes suppress negative ion formation, the high acidity of the carboxyl group often overcomes this effect[10].

  • Benzothiazole Core: This bicyclic system provides a degree of hydrophobicity, making the molecule suitable for separation on a reversed-phase C18 column[11]. It also provides a stable structure that yields consistent and predictable fragment ions upon collision-induced dissociation (CID).

Based on these properties, our strategy is to:

  • Isolate the analyte from the biological matrix using Liquid-Liquid Extraction (LLE), manipulating pH to ensure the analyte is in its neutral, more organic-soluble form.

  • Achieve chromatographic separation from potential isomers and interferences on a C18 column.

  • Detect and quantify the analyte using ESI in negative ion mode with a highly specific MRM transition.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (Reference Standard, purity >98%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₃-labeled) is highly recommended. If unavailable, a structurally similar analog can be used.

  • Solvents: HPLC or MS-grade Methanol, Acetonitrile, Water, Methyl tert-butyl ether (MTBE).

  • Additives: Formic acid (LC-MS grade), Ammonium hydroxide.

  • Biological Matrix: Blank human plasma (or other relevant matrix).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust technique that provides a clean extract by partitioning the analyte between aqueous and immiscible organic phases[9]. The key is to control the pH to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and driving it into the organic layer.

Step-by-Step LLE Protocol:

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike 10 µL of the Internal Standard (IS) working solution into each sample (except for double blanks).

  • Add 20 µL of 2% formic acid in water to acidify the sample to a pH < 4. This protonates the carboxylic acid group. Vortex briefly.

  • Add 600 µL of MTBE (or ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~550 µL) to a new tube, avoiding the protein pellet at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v) mixture. Vortex to dissolve.

  • Centrifuge at 13,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation Sample 1. Plasma Sample (100 µL) Spike 2. Spike Internal Standard Sample->Spike Acidify 3. Acidify (Formic Acid) Spike->Acidify Extract 4. Add MTBE & Vortex Acidify->Extract Centrifuge 5. Centrifuge Extract->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Dry 7. Evaporate to Dryness Transfer->Dry Recon 8. Reconstitute Dry->Recon Inject 9. Inject into LC-MS/MS Recon->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow.

Liquid Chromatography (LC) Method

A reversed-phase separation is ideal for this analyte[11][12]. A fast gradient ensures high throughput while maintaining sufficient resolution.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance LC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient See table below

LC Gradient Program:

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010
Mass Spectrometry (MS/MS) Method

The MS is operated in negative ion ESI mode using MRM for quantification.

MRM_Principle Q1 Q1 (Quadrupole 1) Select Precursor Ion (m/z 208.0) Q2 q2 (Collision Cell) Fragment Ion (Collision-Induced Dissociation) Q1:f1->Q2:f0 Precursor Ion Q3 Q3 (Quadrupole 3) Select Product Ion (m/z 164.0) Q2:f1->Q3:f0 Fragment Ions Detector Detector Q3:f1->Detector Specific Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM).

MS/MS Parameters: Initial parameters should be determined by infusing a standard solution of the analyte directly into the mass spectrometer.

ParameterRecommended ConditionRationale
Mass Spectrometer Triple Quadrupole (QqQ)The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode[12].
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion[13].
Precursor Ion (Q1) m/z 208.0Corresponds to the [M-H]⁻ of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (MW 209.2).
Product Ions (Q3) Quantifier: m/z 164.0Qualifier: m/z 134.0Quantifier: Corresponds to the loss of CO₂ ([M-H-44]⁻), a highly characteristic fragmentation for carboxylic acids.Qualifier: Corresponds to further fragmentation, ensuring identity.
Collision Energy (CE) Optimize for each transition (e.g., -20 eV)The voltage applied in the collision cell to induce fragmentation. Must be optimized for maximum product ion intensity[7].
Declustering Potential (DP) Optimize (e.g., -45 V)Helps to prevent ion clusters from entering the mass analyzer, reducing noise[14].
Source Temperature 500°CFacilitates the desolvation of droplets from the ESI probe[15].
Dwell Time 50-100 msThe time spent acquiring data for a single MRM transition. A balance between signal intensity and acquiring enough points across the chromatographic peak[11].

Method Validation

For use in regulated studies, the method must be validated according to guidelines from regulatory bodies like the FDA and EMA[2][3][16]. A full validation should assess the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix lots.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).

  • Calibration Curve: A linear regression of peak area ratios (analyte/IS) vs. concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

Example Validation Acceptance Criteria Summary:

ParameterAcceptance Criteria
Accuracy (Bias %)Within ±15% of nominal (±20% at LLOQ)
Precision (CV %)≤15% (≤20% at LLOQ)
SelectivityNo significant interference at the analyte/IS retention time
Linearity (r²)≥ 0.99

Conclusion

This application note outlines a selective, sensitive, and robust LC-MS/MS method for the quantification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in biological matrices. The protocol employs a straightforward Liquid-Liquid Extraction for sample cleanup and a highly specific MRM assay for detection. By providing the scientific rationale for key experimental choices, this guide serves as a comprehensive resource for researchers to implement and adapt this method for their specific drug development and research needs, ensuring the generation of high-quality, reliable, and reproducible bioanalytical data.

References

  • Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Checa, A., et al. (2016). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Zhao, Y., & Wells, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Pasilis, S. P., & Kelleher, N. L. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Sciex. (n.d.). Development of an MRM method. Sciex. [Link]

  • Shan, J., et al. (2018). Development of a multiple reaction monitoring (MRM) method based on high performance liquid chromatography/tandem mass spectrometry to analyze in vivo exposure profiles of complex herbal components independent of standards. RSC Publishing. [Link]

  • Kirsch, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. ResearchGate. [Link]

  • Spengler, B., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

  • PMDA. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • Wernisch, S., & Tchaikovsky, A. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • ResearchGate. (n.d.). Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Clinical Applications. ResearchGate. [Link]

  • Sciex. (n.d.). The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. Sciex. [Link]

  • PubMed. (2024). Development of a Predictive Multiple Reaction Monitoring (MRM) Model for High-Throughput ADME Analyses Using Learning-to-Rank (LTR) Techniques. PubMed. [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy. [Link]

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Application

Application Note: Covalent Conjugation of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid to Monoclonal Antibodies

Introduction & Mechanistic Rationale Benzothiazole derivatives, specifically 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4), are highly valued in drug development and molecular imaging. Their unique phot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzothiazole derivatives, specifically 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4), are highly valued in drug development and molecular imaging. Their unique photophysical properties and high binding affinity to specific biological targets (such as amyloid fibrils) make them excellent pharmacophores and fluorescent probes[1]. Conjugating this molecule to a monoclonal antibody (mAb) enables targeted delivery and highly specific immunofluorescent tracking.

The most robust and reproducible method for this bioconjugation relies on "zero-length" crosslinking using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS[2].

Causality of the Chemistry: The carboxylic acid group at the 6-position of the benzothiazole ring is inherently unreactive toward amines. EDC activates this carboxylate to form a highly reactive O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes in aqueous solutions, Sulfo-NHS is added to convert it into a semi-stable, amine-reactive Sulfo-NHS ester[3]. This ester subsequently undergoes nucleophilic attack by the primary amines ( ϵ -amines) of lysine residues on the monoclonal antibody, forming a stable, irreversible amide bond[4].

Materials & Reagents

To ensure a self-validating and reproducible system, use only high-purity reagents.

  • Target Compound: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (Purity 96%)[5].

  • Antibody: Purified monoclonal antibody (IgG), strictly free of carrier proteins (e.g., BSA) and amine-containing buffers (e.g., Tris, glycine).

  • Activation Reagents: EDC hydrochloride and Sulfo-NHS. Critical: These are highly hygroscopic. They must be equilibrated to room temperature before opening to prevent moisture condensation and loss of crosslinking activity[2].

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (EDC activation is most efficient at a slightly acidic pH).

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5 (PBS). (Neutral to slightly basic pH ensures lysine amines are unprotonated and act as strong nucleophiles).

  • Quenching Agent: Hydroxylamine (10 mM final concentration) or 1 M Tris-HCl, pH 7.5.

  • Purification: Size Exclusion Chromatography (SEC) columns or Spin Desalting Columns (e.g., 40 kDa MWCO for intact IgG).

Experimental Workflow

G A 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid B EDC / Sulfo-NHS Activation A->B MES Buffer pH 6.0 C Amine-Reactive Sulfo-NHS Ester B->C 15-30 min Room Temp E Stable Amide Bond Conjugate C->E Conjugation D Monoclonal Antibody (Lysine Amines) D->E PBS pH 7.4 2 hrs

Workflow for EDC/NHS mediated conjugation of benzothiazole to monoclonal antibodies.

Detailed Step-by-Step Protocol

Phase 1: Carboxylate Activation
  • Solubilization: Dissolve 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in anhydrous DMSO to a concentration of 10 mg/mL.

    • Rationale: The compound has limited aqueous solubility. DMSO ensures complete dissolution before introduction to the aqueous buffer, preventing premature precipitation.

  • Buffer Exchange: Dilute the compound into the Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 1 mg/mL. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • EDC/NHS Addition: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the benzothiazole compound.

  • Incubation: React for 15–30 minutes at room temperature ( 20−25∘C ) with gentle agitation[3].

    • Rationale: This specific timeframe maximizes Sulfo-NHS ester formation before the competing EDC hydrolysis reaction dominates the system[6].

Phase 2: Antibody Conjugation
  • Antibody Preparation: Ensure the mAb is in Conjugation Buffer (PBS, pH 7.2–7.5) at a concentration of 2–5 mg/mL. If the mAb is stored in Tris or contains sodium azide, perform a buffer exchange using a desalting column prior to conjugation.

    • Rationale: Tris contains primary amines that will competitively react with the NHS ester, drastically reducing the conjugation efficiency.

  • Conjugation Reaction: Add the activated benzothiazole-NHS ester solution to the mAb. The optimal molar input ratio (Compound:mAb) typically ranges from 10:1 to 50:1 (Refer to Section 5 for optimization data).

  • Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4∘C under continuous, gentle rotation[3].

Phase 3: Quenching and Purification
  • Quenching: Add hydroxylamine to a final concentration of 10 mM and incubate for 15 minutes.

    • Rationale: Hydroxylamine rapidly reacts with unreacted NHS esters, preventing further cross-linking and potential antibody aggregation[2].

  • Purification: Pass the quenched reaction mixture through a pre-equilibrated desalting column (40 kDa MWCO) to remove excess small molecules, urea byproducts, and DMSO. Collect the purified conjugate in the desired storage buffer (e.g., PBS).

Quantitative Data & Optimization

To achieve a self-validating system, researchers must balance the Degree of Labeling (DoL) with antibody integrity. Over-conjugation of hydrophobic benzothiazole molecules can lead to mAb precipitation and a loss of antigen-binding affinity. The table below summarizes the expected outcomes based on varying molar input ratios.

Molar Input Ratio (Compound : mAb)Average Degree of Labeling (DoL)Monomer Retention (SEC-HPLC)Aggregation / Precipitation Risk
10 : 1 2.1 - 3.5> 98%Low
20 : 1 4.8 - 6.2> 95%Low to Moderate
50 : 1 8.5 - 11.0< 85%High
100 : 1 > 15.0< 60%Severe (Visible Precipitation)

Table 1: Optimization parameters for benzothiazole-mAb conjugation. A ratio of 20:1 is generally recommended for optimal fluorescence/pharmacological activity without compromising antibody stability.

Characterization & Validation

A robust protocol must be self-validating. Post-purification, evaluate the conjugate using the following orthogonal techniques:

  • UV-Vis Spectroscopy: Determine the DoL by measuring the absorbance of the conjugate at 280 nm (antibody) and the specific λmax​ of the benzothiazole derivative (typically around 310-330 nm). Apply the Beer-Lambert law, ensuring you correct for the fluorophore's intrinsic absorbance at 280 nm.

  • Size Exclusion Chromatography (SEC-HPLC): Validate the structural integrity of the conjugate. A shift to lower retention times or the appearance of high-molecular-weight species indicates aggregation, signaling that the input ratio was too high.

  • LC-MS (Intact Mass Analysis): Provides precise molecular weight shifts, confirming the exact number of benzothiazole molecules covalently attached per antibody.

Troubleshooting Guide

  • Low Degree of Labeling (DoL): Ensure EDC and Sulfo-NHS are fully active (store desiccated at −20∘C ). Verify the absolute absence of carrier proteins (BSA) or amine buffers (Tris) in the mAb stock.

  • Antibody Aggregation: Reduce the molar excess of the benzothiazole compound. Increase the organic co-solvent (DMSO) up to 10% during conjugation to keep the hydrophobic payload soluble.

  • Precipitation during Activation: If the benzothiazole precipitates in the MES buffer, maintain a slightly higher DMSO concentration during the activation step or activate at a lower overall concentration.

References

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from:[Link]

  • PLOS ONE. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure. Retrieved from: [Link]

Sources

Method

Formulation Strategies for 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid for Oral Administration: Overcoming pH-Dependent Solubility Challenges

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Detailed Protocol Guide Executive Summary & Physicochemical Profiling Benzothiazole d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Detailed Protocol Guide

Executive Summary & Physicochemical Profiling

Benzothiazole derivatives are highly valued scaffolds in medicinal chemistry, frequently investigated for their potent biological activities, ranging from RIPK1 inhibition in inflammatory diseases to anti-tubercular and anti-diabetic applications[1][2]. However, the planar, rigid, and highly conjugated nature of the benzothiazole core often results in high crystal lattice energy, leading to notoriously poor aqueous solubility[2].

2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) presents a specific biopharmaceutical challenge. As a weak acid, it falls into Class II of the Biopharmaceutics Classification System (BCS)[3][4]. Its solubility is highly pH-dependent: it is practically insoluble in the acidic environment of the stomach but highly soluble in the neutral pH of the small intestine.

If administered as a standard powder-in-capsule (PIC), the drug will pass through the stomach undissolved. Upon reaching the duodenum, the dissolution rate of the large, crystalline free-acid particles may be too slow relative to the intestinal transit time, resulting in variable absorption, delayed Tmax​ , and incomplete bioavailability[3].

To achieve consistent therapeutic exposure, formulation strategies must manipulate the microenvironmental pH or disrupt the crystal lattice to enhance the dissolution rate and maintain supersaturation in the gastrointestinal (GI) tract[5].

Table 1: Physicochemical Profiling & Formulation Implications
PropertyValue (Estimated/Typical)Implication for Formulation Strategy
Molecular Weight 209.22 g/mol Highly favorable for permeation (Lipinski rule compliant).
pKa (Carboxylic Acid) ~4.2Unionized at pH 1.2 (stomach); Ionized at pH 6.8 (intestine).
LogP (Unionized) ~2.5Moderate lipophilicity; confirms high intestinal permeability.
Aqueous Solubility (pH 1.2) < 10 µg/mLHigh risk of dissolution-rate limited absorption in the stomach.
Aqueous Solubility (pH 6.8) > 1 mg/mLHighly soluble in the intestinal tract.
BCS Classification Class II (Weak Acid)Formulation must focus on accelerating dissolution and managing gastric behavior.

Formulation Strategy 1: Salt Formation & In Situ Nano-Precipitation

Causality & Rationale

Converting the carboxylic acid into a sodium or potassium salt fundamentally alters its dissolution thermodynamics. When the salt enters the acidic stomach (pH 1.2), the highly soluble salt dissolves rapidly, creating a microenvironment of high pH around the dissolving particle. This acts as a thermodynamic "spring," driving the drug into a state of massive supersaturation.

Because the bulk gastric fluid is acidic, the dissolved drug will eventually precipitate. However, it precipitates as fine, high-surface-area amorphous or nano-crystalline free acid, rather than the large macro-crystals of the original API. When this fine precipitate empties into the duodenum (pH 6.8), its massive surface area allows for near-instantaneous redissolution and absorption.

GI_Mechanism SGF Stomach (pH 1.2) Salt Dissolves Supersat Transient Supersaturation SGF->Supersat Rapid Release Precip Nano-Precipitation (Amorphous Free Acid) Supersat->Precip pH Drop FaSSIF Intestine (pH 6.8) Rapid Redissolution Precip->FaSSIF Gastric Emptying Blood Systemic Circulation (High Bioavailability) FaSSIF->Blood Permeation

Fig 1. In vivo dissolution, precipitation, and redissolution pathway of the formulated sodium salt.
Protocol: Synthesis of the Sodium Salt
  • Solvent Preparation: Prepare a mixture of Ethanol and Purified Water (80:20 v/v).

  • Suspension: Suspend 10.0 g of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in 100 mL of the solvent mixture at 40°C.

  • Base Addition: Slowly add 1.05 molar equivalents of 1 M NaOH dropwise under continuous magnetic stirring. The suspension will transition into a clear solution as the salt forms.

  • Reaction: Stir the solution for 1 hour at 40°C to ensure complete conversion.

  • Isolation: Concentrate the solution using a rotary evaporator under reduced pressure until a thick slurry forms. Add 50 mL of cold acetone (anti-solvent) to force complete precipitation of the sodium salt.

  • Filtration & Drying: Filter the precipitate under a vacuum, wash with 20 mL of cold acetone, and dry in a vacuum oven at 50°C for 24 hours.

  • Self-Validation: Confirm salt formation via X-ray Powder Diffraction (XRPD) to ensure a new crystalline lattice, and Differential Scanning Calorimetry (DSC) to verify the absence of the free-acid melting peak.

Formulation Strategy 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Rationale

If the in situ precipitation of the salt yields coarse crystals rather than nanoparticles, bioavailability will still suffer. To guarantee optimal exposure, we can formulate an Amorphous Solid Dispersion (ASD) using a polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate).

This strategy utilizes the "Spring and Parachute" concept. The amorphous state of the drug removes the crystal lattice energy barrier (the Spring). HPMCAS is an enteric polymer that remains intact in the stomach but dissolves rapidly at pH ≥ 5.5. As it dissolves in the intestine, its amphiphilic nature inhibits the nucleation and crystal growth of the API, maintaining the drug in a supersaturated state long enough for complete absorption (the Parachute)[4][6].

Protocol: Preparation of HPMCAS-based ASD
  • Formulation Ratio: Weigh 2.5 g of API and 7.5 g of HPMCAS-M (Medium grade, targets dissolution at pH 5.5) to achieve a 25% drug loading (1:3 ratio).

  • Solvent System: Dissolve both components in 150 mL of a Methanol/Acetone (1:1 v/v) mixture. Stir until visually clear.

  • Spray Drying Parameters (e.g., Büchi B-290):

    • Inlet Temperature: 80°C

    • Outlet Temperature: 40°C – 45°C

    • Aspirator Flow: 100%

    • Feed Rate: 15% (~4.5 mL/min)

    • Atomization Gas Flow: 40 mm (rotameter)

  • Secondary Drying: Collect the powder from the cyclone. Transfer to a vacuum oven and dry at 40°C for 24 hours to reduce residual solvents below ICH Q3C limits.

  • Self-Validation: Analyze via XRPD. A successful ASD will display a broad "halo" without sharp Bragg peaks, confirming the complete disruption of the crystal lattice.

The Self-Validating System: Two-Stage Biorelevant Dissolution

Standard USP QC dissolution testing at pH 6.8 will artificially show 100% release for this weak acid, failing entirely to predict in vivo gastric precipitation[3]. To ensure trustworthiness and scientific integrity, formulations must be evaluated using a Two-Stage Biorelevant Dissolution Test . This protocol mimics the transit from the fasted stomach to the upper intestine, validating whether the formulation can handle physiological pH shifts.

Dissolution_Workflow Start Weigh Formulation (Equivalent to 50mg API) Stage1 Stage 1: SGF (pH 1.2) Volume: 250 mL, 37°C Time: 0 - 30 min Start->Stage1 Sampling1 Sample at 5, 10, 15, 30 min (Assess Gastric Precipitation) Stage1->Sampling1 Shift Add Concentrated FaSSIF Buffer Shift pH to 6.5 Stage1->Shift At t=30 min Stage2 Stage 2: FaSSIF (pH 6.5) Volume: 500 mL, 37°C Time: 30 - 120 min Shift->Stage2 Sampling2 Sample at 35, 45, 60, 90, 120 min (Assess Redissolution/Supersaturation) Stage2->Sampling2

Fig 2. Two-stage biorelevant dissolution workflow simulating gastrointestinal transit.
Protocol: Two-Stage Dissolution
  • Apparatus: USP Apparatus II (Paddle), 75 rpm, 37°C.

  • Stage 1 (Gastric Simulation): Add 250 mL of Simulated Gastric Fluid (SGF, pH 1.2, without enzymes) to the vessel. Introduce formulation equivalent to 50 mg of API.

  • Stage 1 Sampling: Withdraw 1 mL aliquots at 5, 10, 15, and 30 minutes. Immediately filter through a 0.45 µm PTFE syringe filter, dilute with mobile phase, and analyze via HPLC. (Expectation: The salt may show a brief spike followed by a drop as it precipitates; the ASD should show near-zero release due to the enteric nature of HPMCAS).

  • pH Shift: Exactly at 30 minutes, add 250 mL of pre-warmed (37°C) concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer. This instantly shifts the vessel pH to 6.5 and introduces bile salts and lecithin, mimicking duodenal entry. Total volume is now 500 mL.

  • Stage 2 (Intestinal Simulation): Withdraw 1 mL aliquots at 35, 45, 60, 90, and 120 minutes. Filter, dilute, and analyze. (Expectation: Rapid dissolution to 100% release, sustained without precipitation for at least 90 minutes).

Decision Matrix & Conclusion

Selecting the optimal formulation depends on the downstream development goals, manufacturing capabilities, and the exact precipitation kinetics observed in the two-stage dissolution test.

Table 2: Formulation Strategy Comparison
StrategyManufacturing ComplexityPhysical StabilityBioavailability EnhancementBest Use Case
Sodium Salt Low (Standard crystallization)High (Crystalline state)Moderate to High (Depends on precipitation size)First-line approach for early preclinical PK studies.
HPMCAS ASD High (Requires Spray Drying/HME)Moderate (Risk of recrystallization over time)Very High (Maintains supersaturation)Clinical candidate formulation if the salt fails to redissolve quickly.
Lipid SMEDDS Moderate (Liquid filling required)Moderate (Risk of lipid oxidation)High (Bypasses dissolution entirely)Alternative if permeability issues arise alongside solubility[5].

By understanding the causality between the weak acid pKa of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and its physiological transit, scientists can engineer formulations that dictate in vivo behavior rather than falling victim to it.

References

  • MDPI (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link][1]

  • DOI / European Journal of Medicinal Chemistry (2026). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. Retrieved from[Link][2]

  • National Institutes of Health / PMC (202X). In Silico Prediction of Drug Dissolution and Absorption with variation in Intestinal pH for BCS Class II Weak Acid Drugs: Ibuprofen and Ketoprofen. Retrieved from [Link][3]

  • Dove Medical Press (2025). Formulation Strategies for Ezetimibe and Its Combinations | DDDT. Retrieved from [Link][6]

  • ResearchGate / AAPS PharmSciTech (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK. Retrieved from[Link][4]

Sources

Application

Application Note: Bioconjugation and Fluorescent Labeling using 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (MBCA)

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Chemical Rationale The benzothiazole core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Rationale

The benzothiazole core is a privileged heterocyclic scaffold widely recognized in the development of fluorescent probes for cellular imaging, biomolecule detection, and amyloid-beta targeting[1][2]. While unsubstituted benzothiazoles often suffer from low quantum yields in aqueous environments, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (MBCA) overcomes these limitations through rational structural design.

  • The 2-Methoxy Group (Electron-Donating Group): This moiety creates a robust "push-pull" electronic system with the electron-withdrawing nitrogen of the thiazole ring. This intramolecular charge transfer enhances the fluorescence quantum yield and red-shifts the emission profile, making it highly suitable for biological imaging[3].

  • The 6-Carboxylic Acid (Conjugation Handle): Positioned on the benzene ring, this sterically accessible carboxylate serves as an ideal handle for zero-length crosslinking. Through carbodiimide activation (EDC/NHS chemistry), it forms highly stable amide bonds with primary amines (e.g., lysine residues on monoclonal antibodies or amine-modified oligonucleotides).

Photophysical Profile

Before initiating any bioconjugation workflow, it is critical to understand the photophysical parameters of your fluorophore to configure your purification and detection instrumentation correctly.

Table 1: Typical Photophysical Properties of MBCA Conjugates

ParameterValue / RangeApplication Relevance
Excitation Maximum ( λex​ ) ~330 - 350 nmCompatible with UV lasers; ideal for multiplexing with visible-range dyes.
Emission Maximum ( λem​ ) ~420 - 450 nmYields bright blue fluorescence; highly sensitive to local environmental polarity.
Extinction Coefficient ( ϵ ) ~15,000 M −1 cm −1 Required for accurate Degree of Labeling (DOL) quantification.
Quantum Yield ( Φ ) 0.40 - 0.65Ensures high signal-to-noise ratios in cellular imaging assays.
Stokes Shift ~90 - 100 nmLarge shift minimizes self-quenching and background autofluorescence.

Bioconjugation Chemistry: Causality & Design

Do not treat bioconjugation as a mere mixing of reagents; it is a delicate kinetic race between productive aminolysis (conjugation) and unproductive hydrolysis (quenching).

The Logic of EDC/NHS Activation

Direct reaction between a carboxylic acid and an amine requires extreme conditions incompatible with delicate biomolecules. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the MBCA carboxyl group into an highly reactive O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes in water, we simultaneously introduce N-hydroxysulfosuccinimide (Sulfo-NHS) . Sulfo-NHS attacks the intermediate to form a semi-stable, amine-reactive NHS-ester.

Mechanism N1 MBCA (Carboxylic Acid) N3 O-Acylisourea Intermediate (Unstable) N1->N3 + EDC N2 EDC (Coupling Agent) N2->N3 N5 MBCA-NHS Ester (Amine-Reactive) N3->N5 + Sulfo-NHS N4 Sulfo-NHS N4->N5 N7 Stable Amide Conjugate (Fluorescently Labeled) N5->N7 + Target Amine (pH 8.0-8.5) N6 Target Protein (-NH2) N6->N7

Chemical logic of EDC/NHS activation for MBCA conjugation.

Buffer Selection Causality
  • Activation Phase: Must be performed in anhydrous DMF or DMSO . The presence of water will prematurely hydrolyze the NHS-ester back to the inactive carboxylate.

  • Conjugation Phase: Must utilize an amine-free buffer (e.g., PBS, HEPES, or Borate) at pH 8.0 - 8.5 . The pKa of a lysine ϵ -amino group is ~10.5. At pH 7.4, the vast majority of amines are protonated (-NH3+) and non-nucleophilic. Elevating the pH to 8.3 increases the fraction of unprotonated amines (-NH2), exponentially accelerating the conjugation rate before the NHS-ester can hydrolyze.

Experimental Protocols

The following self-validating system ensures reproducible labeling of monoclonal antibodies or globular proteins.

Workflow A 1. Dye Activation (MBCA + EDC/NHS) B 2. Bioconjugation (Protein in pH 8.3) A->B Active NHS-Ester C 3. Quenching (Add Tris/Glycine) B->C 2h, RT D 4. Purification (SEC / Dialysis) C->D Remove Free Dye

Workflow for MBCA bioconjugation, from activation to purification.

Protocol A: In Situ Activation of MBCA
  • Prepare Dye Stock: Dissolve 2 mg of MBCA in 100 µL of anhydrous DMSO (Yields a ~95 mM solution).

  • Add Activators: Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of Sulfo-NHS directly to the dye solution.

  • Incubation: Vortex briefly and incubate at room temperature (RT) in the dark for 30 minutes. The MBCA-NHS ester is now active and must be used immediately.

Protocol B: Protein Conjugation
  • Protein Preparation: Ensure your target protein is at a concentration of 2-10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3. (Scientist's Insight: If your protein is in Tris or contains sodium azide, you must perform a buffer exchange using a spin column prior to this step, as Tris will consume the dye).

  • Reaction: Add a 10-fold to 20-fold molar excess of the activated MBCA-NHS ester to the protein solution. Add the dye dropwise while gently vortexing to prevent localized precipitation of the hydrophobic dye.

  • Incubation: Incubate the reaction mixture for 2 hours at RT, or overnight at 4°C, under continuous gentle rotation in the dark.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will react with any residual NHS-ester, stopping the reaction and preventing off-target crosslinking.

Protocol C: Purification and DOL Calculation
  • Purification: Pass the quenched reaction mixture through a Sephadex G-25 size-exclusion chromatography (SEC) column (e.g., PD-10 or Zeba Spin Desalting Column) pre-equilibrated with PBS (pH 7.4). The high-molecular-weight protein conjugate will elute in the void volume, while the small, quenched MBCA molecules will be retained in the column matrix.

  • Quantification: Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the dye's absorption maximum (~340 nm, Amax​ ).

  • Calculate Degree of Labeling (DOL): DOL=[A280​−(Amax​×CF)]/ϵprotein​Amax​/ϵdye​​

    (Note: CF is the correction factor for the dye's absorbance at 280 nm. For benzothiazoles, this is typically ~0.2 - 0.3).

Data Presentation: Optimization & Troubleshooting

Achieving the optimal DOL is critical. Over-labeling can lead to protein precipitation or fluorophore self-quenching, while under-labeling results in poor assay sensitivity.

Table 2: Optimization of Molar Excess vs. Expected DOL (for a standard 150 kDa IgG)

MBCA Molar ExcessIncubation TimeExpected DOLScientist's Recommendation / Causality
5x 2 hours1.5 - 2.5Ideal for preserving antigen-binding affinity in sensitive monoclonal antibodies.
15x 2 hours3.5 - 5.0Optimal Zone. Balances bright fluorescence with minimal risk of protein aggregation.
30x 2 hours6.0 - 8.0High risk of hydrophobic aggregation. Only use for highly soluble, robust proteins (e.g., BSA).
15x 15 mins< 1.0Insufficient time for aminolysis at pH 8.3. Reaction kinetics are incomplete.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link] 2.[1] Hu, M., et al. (2011). Development of benzothiazole “click-on” fluorogenic dyes. Bioconjugate Chemistry, 22(8), 1647-1654.[Link] 3.[2] Singh, A., et al. (2021). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments, 199, 110074.[Link] 4.[3] Ren, Y., et al. (2020). Color-Tunable and ESIPT-Inspired Solid Fluorophores Based on Benzothiazole Derivatives: Aggregation-Induced Emission, Strong Solvatochromic Effect, and White Light Emission. The Journal of Physical Chemistry C, 124(49), 27039-27047.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and aqueous solubility of benzothiazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation and aqueous solubility of benzothiazole derivatives. Specifically, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) presents a unique physicochemical challenge. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you overcome these hurdles in your biological assays and drug development workflows.

The Mechanistic Challenge: Why is this compound so insoluble?

The poor aqueous solubility of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid stems from its rigid molecular architecture. The planar benzothiazole core promotes strong π−π stacking, while the carboxylic acid groups form robust intermolecular hydrogen-bonded dimers in the solid state. This results in a high crystal lattice energy that water molecules struggle to disrupt. Furthermore, the methoxy group adds lipophilicity to the scaffold. At a neutral or acidic pH, the carboxylic acid (pKa ~4.5) remains un-ionized, drastically limiting ion-dipole interactions with water and leading to rapid precipitation [1].

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when added to standard biological buffers (pH 7.4). How can I achieve a stable solution? Causality: At pH 7.4, the carboxylic acid should theoretically be ionized. However, the addition of the acidic compound locally drops the pH of unbuffered or weakly buffered solutions, causing it to revert to its insoluble protonated state. Additionally, certain buffer counter-ions can form poorly soluble salts with the benzothiazole carboxylate. Solution: Employ dynamic pH adjustment and in-situ salt formation. By pushing the pH at least 2 units above the pKa (aiming for pH > 7.0) using a strong, compatible base (e.g., NaOH or Tromethamine), you fully deprotonate the carboxylic acid. This breaks the crystal lattice via electrostatic repulsion and enhances hydration [1].

Q2: I need to test this compound in a cell-based assay, but extreme pH adjustment is toxic to my cells. What is the next best approach? Causality: When pH adjustment is biologically restricted, the dielectric constant of the medium must be lowered to accommodate the hydrophobic benzothiazole ring. Water's strong hydrogen-bonded network naturally excludes the lipophilic molecule. Solution: Utilize biocompatible cosolvents. Cosolvents like DMSO or PEG400 disrupt water's self-association, creating hydrophobic pockets for the drug [2]. To prevent "dilution shock" (rapid nucleation upon hitting the aqueous phase), the compound must be pre-dissolved at high concentrations in 100% cosolvent, followed by rapid, high-shear mixing into the aqueous buffer.

Q3: Even with 1% DMSO, the compound crashes out over 24 hours. How can I improve thermodynamic stability without increasing solvent toxicity? Causality: Cosolvents only provide kinetic solubility at low concentrations; over time, the system reaches thermodynamic equilibrium, and the highly stable crystal lattice re-forms. Solution: Implement Cyclodextrin (CD) complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a lipophilic inner cavity that perfectly accommodates the rigid benzothiazole moiety, while its hydrophilic exterior maintains aqueous solubility. This host-guest complexation masks the hydrophobic surface area from water, preventing aggregation and precipitation [3].

Visualization: Strategy Selection

DecisionTree Start Compound Insoluble in Aqueous Media CheckPH Is the assay pH flexible? Start->CheckPH PHAdjust pH Adjustment (Form Salt, pH > pKa+2) CheckPH->PHAdjust Yes CheckTox Can the assay tolerate organic solvents? CheckPH->CheckTox No Cosolvent Use Cosolvents (DMSO, PEG400) CheckTox->Cosolvent Yes (<1%) Cyclo Cyclodextrin Complexation (HP-β-CD) CheckTox->Cyclo No Nano Nanosuspension / Lipid Formulation Cyclo->Nano If insufficient

Decision tree for selecting a solubility enhancement strategy.

Data Presentation: Comparison of Solubility Strategies
StrategyPrimary MechanismExpected Solubility IncreaseProsCons
pH Adjustment (Salt Formation) Deprotonation of the carboxylic acid group (pH > 6.5).50x to 100xInexpensive; highly effective for carboxylic acids.Unsuitable for pH-sensitive cell assays; risk of precipitation in gastric media.
Cosolvency (DMSO/PEG) Lowers dielectric constant; disrupts water H-bonding.10x to 50xEasy to implement; excellent for early discovery screening.High risk of "dilution shock"; DMSO toxicity limits in-vivo use.
Cyclodextrin Complexation Host-guest encapsulation of the benzothiazole core.20x to 80xExcellent thermodynamic stability; biocompatible.Requires stoichiometric optimization; higher material cost.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Step-by-Step pH-Driven Solubilization

This protocol utilizes a self-validating check to ensure the micro-environmental pH does not trigger premature nucleation.

  • Weighing: Weigh 10 mg of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid into a glass vial.

  • Initial Wetting: Add 100 µL of sterile water. The compound will remain as a suspension.

  • Titration: Add 1.0 M NaOH (or 1.0 M Tromethamine for better biocompatibility) in 5 µL increments. Vortex vigorously for 30 seconds after each addition.

  • Self-Validation Check (Visual & pH): Observe the solution against a dark background using a laser pointer. If the laser beam is visible passing through the liquid (Tyndall effect), sub-visible particles remain. Continue titration until the Tyndall effect disappears. Verify the final pH is between 7.5 and 8.0.

  • Buffer Integration: Slowly dilute the clear salt solution into your final assay buffer (e.g., PBS) under constant high-speed stirring to prevent localized pH drops.

Protocol 2: Phase Solubility Study with HP- β -CD

This protocol establishes the exact stoichiometric ratio needed for thermodynamic stability.

  • Carrier Preparation: Prepare a series of aqueous solutions containing HP- β -CD at concentrations of 0, 10, 20, 30, 40, and 50 mM in your target assay buffer.

  • Compound Addition: Add an excess amount (e.g., 5 mg/mL) of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid to each vial.

  • Equilibration: Seal the vials and incubate them on an orbital shaker at 200 rpm and 25°C for 48 hours. Causality: Host-guest complexation is a dynamic equilibrium process that requires time and kinetic energy to reach a steady state.

  • Self-Validation Check (Filtration): Filter the suspensions through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to account for membrane adsorption. If the filtrate is cloudy, the filter membrane has ruptured; repeat the filtration.

  • Quantification: Analyze the clear filtrate via HPLC-UV to determine the dissolved concentration of the compound. Plot compound concentration vs. HP- β -CD concentration to calculate the stability constant ( K1:1​ ).

Workflow Prep Prepare HP-β-CD Solutions (0-50 mM) Add Add Excess Compound Prep->Add Incubate Equilibrate (25°C, 48h, 200 rpm) Add->Incubate Filter Filter Suspension (0.22 µm PTFE) Incubate->Filter Analyze HPLC/UV Analysis for Concentration Filter->Analyze

Experimental workflow for phase solubility study with cyclodextrins.

References
  • Azad Khiabani, E., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. BMC Chemistry, 19(1), 226. URL:[Link]

  • Gallego-Yerga, L., Ceña, V., & Peláez, R. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceutics, 15(6), 1698. URL:[Link]

Optimization

Technical Support Center: Synthesis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of 2-substituted benzothiazoles are a frequent challenge. The issue often lies in one or more of the following areas: purity of starting materials, reaction conditions, or incomplete cyclization and oxidation.

A. Purity of Starting Materials:

  • 2-Amino-5-methoxythiophenol: This starting material is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other impurities that will not participate in the desired reaction, thereby lowering your yield.[1][2] It is crucial to use freshly prepared or purified 2-amino-5-methoxythiophenol. If you suspect oxidation (often indicated by a darker color), consider purification by recrystallization or column chromatography before use.

  • Second Reactant (e.g., Aldehyde or Carboxylic Acid): The purity of your second reactant is equally important. Impurities in this reagent can introduce competing side reactions.

B. Suboptimal Reaction Conditions:

The choice of solvent, catalyst, and temperature plays a critical role in the reaction's success. A systematic optimization of these parameters is often necessary.

ParameterRecommendationRationale
Solvent Common choices include ethanol and dimethyl sulfoxide (DMSO).[3]The solvent can influence the solubility of reactants and intermediates, affecting reaction rates. DMSO can also act as an oxidant in some cases.[3][4]
Catalyst For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[2]Catalysts facilitate the key bond-forming steps in the reaction pathway.
Temperature Can range from room temperature to reflux.[2]Higher temperatures can increase reaction rates but may also promote side reactions. Optimization is key.

C. Incomplete Cyclization or Inefficient Oxidation:

The synthesis of benzothiazoles typically proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic product.[1][3] If this oxidation step is inefficient, the reaction will stall, leading to a low yield of the desired product.

  • Solution: Ensure an adequate oxidizing agent is present. In many protocols, atmospheric oxygen is sufficient, particularly if the reaction is left open to the air.[3] For more challenging substrates or to improve reaction times, an explicit oxidant like hydrogen peroxide (H₂O₂) in the presence of an acid like HCl can be employed.[3][5]

Question 2: I am observing the formation of dark, tar-like byproducts in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials is a strong indicator of the oxidation and subsequent polymerization of your 2-aminothiophenol starting material.[1]

Causality: The thiol group (-SH) in 2-aminothiophenols is readily oxidized, especially when exposed to air (oxygen), to form a disulfide bond between two molecules. This dimer can then undergo further reactions to form insoluble polymeric byproducts.[1][2]

Preventative Measures:

  • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

  • Fresh Starting Material: Use freshly opened or purified 2-aminothiophenol to reduce the presence of pre-existing oxidized impurities.

  • Controlled Reagent Addition: In some cases, adding the 2-aminothiophenol slowly to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of self-condensation.

Question 3: My purification by column chromatography is difficult, and I'm getting poor separation. What are my options?

Answer: Purification challenges can arise from several factors, including the properties of your target compound and the choice of stationary phase.

  • Product Instability on Silica Gel: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking on the column.

    • Solution: Consider using a less acidic stationary phase, such as neutral or basic alumina, for your column chromatography.[2] Alternatively, other purification techniques like recrystallization might be more suitable.

  • Acid-Base Extraction: If your target compound and the major impurities have different acid-base properties, a liquid-liquid extraction can be a powerful initial purification step before chromatography.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

What are the most common synthetic routes to 2-substituted benzothiazoles?

The most prevalent and direct method is the condensation reaction between an ortho-aminothiophenol and a carbonyl compound (such as an aldehyde or carboxylic acid) or a derivative.[5][6][7] This reaction typically involves the formation of an intermediate (like a Schiff base or an amide) followed by intramolecular cyclization and oxidation to yield the final benzothiazole.[5][8]

How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the progress of the reaction.[2][5] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp.

Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, modern organic synthesis places a strong emphasis on environmentally benign methods. For benzothiazole synthesis, this includes:

  • Solvent-free reactions: Many high-yielding protocols are now conducted without a solvent, which simplifies work-up and reduces waste.[3]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption, particularly for less reactive substrates.[3][7]

  • Use of safer oxidants: Utilizing molecular oxygen from the air or hydrogen peroxide as the oxidant are greener alternatives to heavy metal-based oxidizing agents.[9][10]

What safety precautions should I take when handling 2-aminothiophenols?

2-Aminothiophenols are thiols and therefore have a strong, unpleasant odor. It is essential to handle them in a well-ventilated fume hood. As mentioned previously, they are also prone to oxidation, so handling under an inert atmosphere is recommended when possible.[2] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.

III. Experimental Protocols & Visualizations

General Experimental Protocol for the Synthesis of 2-Aryl-1,3-benzothiazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminothiophenol derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol (5-10 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (optional, as needed)

  • Concentrated Hydrochloric Acid (HCl) (optional, as needed)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophenol derivative and the aromatic aldehyde in ethanol.

  • If using an additional oxidant, add the H₂O₂ and then slowly add the concentrated HCl while stirring at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-1,3-benzothiazole.[5]

Visualizing the Synthetic Workflow

Benzothiazole Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid reaction_mixture Reaction Mixture reactants->reaction_mixture solvent Solvent (e.g., Ethanol, DMSO) solvent->reaction_mixture conditions Reaction Conditions (Temp, Catalyst, Oxidant) conditions->reaction_mixture quench Quench (e.g., add water) reaction_mixture->quench neutralize Neutralize (e.g., NaHCO3) quench->neutralize filter Filter & Wash neutralize->filter crude_product Crude Product filter->crude_product purification_method Purification (Recrystallization or Column Chromatography) crude_product->purification_method pure_product Pure Benzothiazole purification_method->pure_product Troubleshooting Low Yield start Low Yield Observed check_oxidation Is Oxidation Inefficient? start->check_oxidation check_reactivity Is Substrate Reactivity Low? check_oxidation->check_reactivity No solution_oxidation Add/Optimize Oxidant (e.g., O2, H2O2/HCl) check_oxidation->solution_oxidation Yes check_conditions Are Reaction Conditions Suboptimal? check_reactivity->check_conditions No solution_reactivity Increase Temperature, Extend Reaction Time, Use Microwave check_reactivity->solution_reactivity Yes check_purification Are there Issues with Product Isolation? check_conditions->check_purification No solution_conditions Systematically Optimize: - Solvent - Catalyst - Temperature check_conditions->solution_conditions Yes solution_purification Use Alternative Purification: - Recrystallization - Different Chromatography  (e.g., Alumina) check_purification->solution_purification Yes

Caption: A logical flowchart for troubleshooting low-yielding reactions.

IV. References

  • Zhang, X. & Fan, J. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646.

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate.

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.

  • Zhao, Y., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(11), 2842-2845.

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017).

  • Cyclization Reactions For Synthesis of Benzthiazole - A Review. Scribd.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).

  • Pan, Y., et al. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. Organic Letters, 11(12), 2647-2649.

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2024). ConnectSci.

  • Preventing side reactions during the synthesis of benzothiazole derivatives. (2026). Benchchem.

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (2025). Benchchem.

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC.

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal.

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences.

  • Synthesis of benzothiazoles. Organic Chemistry Portal.

  • Santaniello, E., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60.

  • Li, Y., et al. (2024). Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. The Journal of Organic Chemistry.

  • Charris, J., et al. (2006). A convenient route to 2-substituted benzothiazole-6-carboxylic acids using nitrobenzene as oxidant. Journal of Chemical Research, 2006(10), 659-660.

  • optimizing reaction conditions for 6-Methyl-2-phenyl-1,3-benzothiazole synthesis. (2025). Benchchem.

  • How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. (2025). Benchchem.

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.

  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure.

  • Process for purification of carboxylic acids. (1995). Google Patents.

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2015). Der Pharma Chemica.

  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020). European Patent Office.

Sources

Troubleshooting

Preventing degradation of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid during storage

Welcome to the technical support center for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing the recommended protocols, you can ensure the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Q1: What are the ideal storage conditions for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid?

A1: For optimal stability, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Recommended storage is in a refrigerator at 2-8°C. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: I've noticed a change in the color of my compound. What could be the cause?

A2: Color change, often to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by exposure to light (photodegradation), air (oxidation), or elevated temperatures. The formation of oxidized species or polymeric impurities can lead to these visual changes.

Q3: Is 2-Methoxy-1,3-benzothiazole-6-carboxylic acid sensitive to moisture?

A3: Yes. As a carboxylic acid, it is hygroscopic and can absorb moisture from the atmosphere. This can lead to hydrolysis of the methoxy group or facilitate other degradation reactions. It is crucial to store the compound in a desiccated environment.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: While storing the compound in its solid form is preferred, solutions can be stored for short periods. Use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C), protected from light. It is advisable to prepare fresh solutions for critical experiments to avoid using a potentially degraded substance.

II. Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a more detailed analysis of potential degradation pathways and offers systematic approaches to identify and mitigate these issues.

Issue 1: Suspected Photodegradation

Symptoms:

  • Discoloration of the solid compound upon exposure to light.

  • Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS) after an experiment conducted under ambient light.

  • Decreased potency or altered biological activity.

Underlying Cause (The "Why"): Benzothiazole derivatives are known to be photosensitive.[1] The benzothiazole ring system can absorb UV and visible light, leading to the formation of excited states. These excited species can then undergo various reactions, including photoisomerization, oxidation, or reaction with singlet oxygen, leading to the formation of degradation products.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected photodegradation.

Experimental Protocol: Assessing Photostability

  • Sample Preparation: Prepare two identical solutions of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).

  • Exposure Conditions: Wrap one vial completely in aluminum foil (dark control). Expose the other vial to a controlled light source (e.g., a UV lamp at a specific wavelength or broad-spectrum light) for a defined period.

  • Analysis: Analyze both the dark control and the light-exposed sample by a stability-indicating HPLC method at various time points.

  • Data Interpretation: Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area in the light-exposed sample indicates photodegradation.

Issue 2: Oxidative and Thermal Degradation

Symptoms:

  • A gradual change in the physical appearance of the solid (e.g., clumping, darkening).

  • Poor solubility compared to a fresh batch.

  • Inconsistent results in bioassays.

  • Presence of impurities in NMR or mass spectrometry analysis.

Underlying Cause (The "Why"): The benzothiazole ring and the carboxylic acid moiety can be susceptible to oxidation, especially in the presence of heat, light, and atmospheric oxygen. Thermal stress can lead to decarboxylation of the carboxylic acid group, a common degradation pathway for aromatic carboxylic acids.[2][3] Elevated temperatures can also accelerate oxidative processes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolytic instability.

Experimental Protocol: pH-Dependent Stability Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Dissolve the compound in each buffer to a known concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH range in which the compound is most stable and the rate of degradation at different pH values.

III. Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, the following storage and handling procedures are strongly recommended.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Minimizes thermal degradation and slows down other chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Protected from light (Amber vial/container)Prevents photodegradation. [1]
Moisture Dry/Desiccated environmentPrevents hydrolysis and other moisture-mediated degradation.
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture.

Handling Best Practices:

  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: Weigh the compound in a controlled environment with low humidity. Handle it quickly to minimize exposure to air and light.

  • Solution Preparation: Use high-purity, dry solvents. For aqueous solutions, use freshly prepared buffers and consider degassing to remove dissolved oxygen.

  • General: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [4][5]

IV. References

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Available at: [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. OSTI.GOV. Available at: [Link]

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available at: [Link]

  • Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. Available at: [Link]

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Troubleshooting for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Welcome to the advanced technical support center for the isolation and purification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4). As a critical building block in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the isolation and purification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4). As a critical building block in medicinal chemistry and drug discovery, achieving >99% purity of this benzothiazole derivative is paramount.

This guide is engineered for research scientists and process chemists. It bypasses generic advice to directly address the thermodynamic, kinetic, and mechanistic challenges specific to the crystallization of benzothiazole-6-carboxylic acid derivatives.

Mechanistic Overview of Impurity Entrapment

The synthesis of 2-methoxy-1,3-benzothiazole-6-carboxylic acid typically proceeds via the nucleophilic aromatic substitution (SNAr) of with sodium methoxide in methanol[1].

The primary crystallization challenge arises from the structural homology between the starting material, the target product, and downstream hydrolysis degradants. The rigid planar benzothiazole core and the strong hydrogen-bonding capacity of the C6-carboxylic acid promote high intermolecular lattice energies[2]. If impurities possess similar steric bulk (e.g., the atomic radius of a -Cl substituent closely mimics the spatial volume of an -OCH3 group), they can easily become entrapped in the growing crystal lattice. This phenomenon results in a solid solution rather than a pure crystal, rendering standard single-solvent recrystallization highly ineffective.

Diagnostic Impurity Profiling

Before initiating troubleshooting protocols, it is critical to diagnose the specific impurities present in your crude mixture. The table below summarizes the quantitative and physicochemical data for common contaminants.

Table 1: Quantitative Impurity Profiling in Crude Mixtures

ImpurityOriginTypical RRT*Physicochemical Cause of Co-crystallizationResolution Strategy
2-Chloro-1,3-benzothiazole-6-carboxylic acid Unreacted starting material1.15Isomorphic lattice entrapment due to similar steric volume of -Cl and -OCH3[1].Acid-base cycling; recrystallization from EtOAc/Hexane[2].
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid Hydrolysis degradant0.85Strong hydrogen bonding network disrupting crystal packing.Aqueous basic washes; strict anhydrous reaction conditions.
Regioisomers (e.g., 4-carboxylic acid)Upstream cyclization byproduct0.95 - 1.05Identical molecular weight and similar polarity.Selective seeding; prolonged digestion in hot ethanol.
Inorganic Salts (e.g., NaCl, NaOMe)Reaction byproducts0.10Entrapment in mother liquor inclusions during rapid cooling.Slower cooling ramp; thorough aqueous trituration.

*Relative Retention Time (RRT) based on standard reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Troubleshooting Workflow

G Start Analyze HPLC Impurity Profile Imp1 Impurity: 2-Chloro Starting Material Start->Imp1 Imp2 Impurity: 2-Hydroxy Degradant Start->Imp2 Imp3 Oiling Out / Amorphous Solid Start->Imp3 Act1 Acid-Base Cycling (pH 2 to 8) Imp1->Act1 Act2 Anhydrous Synthesis Conditions Imp2->Act2 Act3 Reduce Cooling Rate & Add Seeds Imp3->Act3 Success High-Purity 2-Methoxy Crystals (>99%) Act1->Success Act2->Success Act3->Success

Decision tree for troubleshooting benzothiazole crystallization issues.

Frequently Asked Questions (FAQs)

Q1: Why is my product heavily contaminated with 2-hydroxy-1,3-benzothiazole-6-carboxylic acid? Causality: The 2-methoxy group (and the 2-chloro precursor) is highly susceptible to hydrolysis under strongly basic or acidic aqueous conditions at elevated temperatures. If trace water is present during the SNAr methoxylation step, hydroxide ions will competitively substitute the chlorine atom, forming the 2-hydroxy degradant. Solution: Ensure strictly anhydrous conditions. Use freshly titrated sodium methoxide in dry methanol. Avoid prolonged heating during the acidic workup phase.

Q2: Standard recrystallization from methanol fails to remove the 2-chloro-1,3-benzothiazole-6-carboxylic acid starting material. How do I separate them? Causality: As noted in the mechanistic overview, the -Cl and -OCH3 groups have similar molecular volumes, causing the 2-chloro impurity to co-crystallize by fitting seamlessly into the 2-methoxy crystal lattice. Solution: Exploit differential solubility rather than thermal recrystallization. Acid-base cycling is highly effective. The pKa of the carboxylic acid (~4.5) allows for dissolution in a mild base. Washing the aqueous layer with an organic solvent like ethyl acetate removes non-acidic organic impurities, followed by controlled re-acidification[2].

Q3: During cooling, my product precipitates as an amorphous oil ("oiling out") instead of forming distinct crystals. How do I induce proper nucleation? Causality: Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the supersaturation level of the solution exceeds the metastable zone width before the true nucleation temperature is reached. The solute separates as a solute-rich liquid phase rather than a solid. Solution: Lower the initial concentration of the crude mixture. Use a significantly slower cooling ramp (e.g., 0.1 °C/min) and introduce pure seed crystals just above the cloud point to bypass the energy barrier for nucleation.

Validated Experimental Protocol: Acid-Base Cycling & Recrystallization

This protocol utilizes a self-validating feedback loop to ensure the complete removal of isomorphic impurities and polar degradants from crude 2-methoxy-1,3-benzothiazole-6-carboxylic acid[2].

Phase 1: Dissolution & Salt Formation

  • Suspend 10.0 g of crude 2-methoxy-1,3-benzothiazole-6-carboxylic acid in 100 mL of deionized water.

  • Slowly add saturated aqueous NaHCO₃ solution under continuous stirring until the pH reaches 8.0–8.5.

    • Causality: This converts the carboxylic acid into its highly water-soluble sodium salt, breaking the intermolecular hydrogen-bonding network.

Phase 2: Organic Extraction 3. Transfer the aqueous solution to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL)[2]. 4. Discard the organic layers (which contain non-acidic organic impurities and unreacted neutral intermediates). Retain the aqueous layer.

Phase 3: Controlled Nucleation & Acidification 5. Transfer the aqueous layer to a jacketed reactor and cool to 10 °C. 6. Begin dropwise addition of 1M HCl under vigorous stirring. 7. Pause addition when the pH reaches 5.0. Add 50 mg of pure 2-methoxy-1,3-benzothiazole-6-carboxylic acid seed crystals. 8. Resume dropwise addition of 1M HCl until the pH stabilizes at 2.0–2.5.

  • Causality: Controlled acidification ensures the product precipitates slowly, forming a highly ordered crystal lattice that excludes the 2-chloro and 2-hydroxy impurities[2],[1].

Phase 4: Self-Validation & Isolation 9. Self-Validation Checkpoint: Before filtration, sample 1 mL of the suspension and centrifuge. Analyze the supernatant via rapid TLC (EtOAc/Hexane 1:1) or HPLC. If the supernatant contains >5% of the target molecule, the pH has not been lowered sufficiently. Adjust with 1M HCl until the supernatant is depleted of the product. 10. Filter the white/off-white crystals under vacuum. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual inorganic salts, followed by cold hexane (20 mL) to aid drying. 11. Dry in a vacuum oven at 45 °C for 12 hours. Expected recovery: >85% with >99% purity.

References
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: ACS Omega (2020) URL:[Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica (2023) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid HPLC Analysis

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization for this acidic heterocyclic compound. Here, you will find practical, in-depth answers to common challenges, enabling you to develop robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing 2-Methoxy-1,3-benzothiazole-6-carboxylic acid?

A1: Peak tailing is a common issue when analyzing acidic compounds like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. It is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The main culprits are:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the carboxylic acid moiety of the analyte, leading to peak tailing.[1]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in both its ionized and un-ionized forms, resulting in broadened and tailing peaks.[2]

Q2: How does the mobile phase pH affect the retention of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid?

A2: The mobile phase pH is a critical parameter that significantly influences the retention of ionizable compounds.[3] For an acidic compound like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, as the mobile phase pH increases, the carboxylic acid group deprotonates and becomes ionized.[2] This ionized form is more polar and, therefore, has a weaker interaction with the non-polar stationary phase in reversed-phase HPLC, leading to decreased retention time.[3] Conversely, at a low pH, the compound remains in its less polar, un-ionized form, resulting in longer retention.[4]

Q3: What is the ideal pH range for the mobile phase to achieve good peak shape?

Q4: What are common mobile phase additives, and how do they improve the analysis?

A4: Additives are often incorporated into the mobile phase to enhance separation and peak shape.[8] For acidic compounds, common additives include:

  • Acids: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are used to lower and control the mobile phase pH.[5][8] This helps to suppress the ionization of the acidic analyte and residual silanols on the column, reducing peak tailing.[6]

  • Buffers: Buffers, such as phosphate or acetate buffers, are used to maintain a constant and reproducible mobile phase pH, which is crucial for stable retention times and robust methods.[9]

Q5: My peak shape is still poor after adjusting the pH. What other mobile phase parameters can I optimize?

A5: If peak tailing persists after pH optimization, consider the following:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence selectivity and peak shape.[9] Experiment with different ratios of the organic modifier to the aqueous phase.

  • Buffer Concentration: Increasing the buffer concentration (e.g., > 20 mM) can sometimes help to mask residual silanol interactions and improve peak shape.[10]

  • Column Choice: If the problem persists, the issue might be with the column itself. Consider using a column with a highly deactivated stationary phase (end-capped) to minimize silanol interactions.[11]

Troubleshooting and Optimization Guides

Systematic Approach to Mobile Phase pH Optimization

This guide provides a step-by-step protocol to determine the optimal mobile phase pH for the analysis of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Objective:

To identify the mobile phase pH that provides the best peak symmetry (minimal tailing) and adequate retention.

Methodology:
  • Initial Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detection at an appropriate wavelength (benzothiazoles typically absorb around 254 nm).[12]

    • Temperature: Use a column thermostat to maintain a constant temperature (e.g., 30 °C).[7]

  • pH Screening:

    • Prepare a series of aqueous mobile phases with different pH values. A good starting range is from pH 2.5 to 4.5 in 0.5 unit increments. Use appropriate buffers (e.g., phosphate or acetate) to control the pH.

    • For each pH, perform an injection of a standard solution of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection to ensure a stable baseline.[7]

  • Data Analysis:

    • For each chromatogram, measure the tailing factor (Tf) or asymmetry factor (As) of the analyte peak. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest tailing.[1]

    • Record the retention time at each pH.

  • Optimization:

    • Plot the tailing factor and retention time as a function of mobile phase pH.

    • Select the pH that provides a tailing factor closest to 1.0 while still achieving the desired retention time for your separation.

The following diagram illustrates the workflow for systematic pH optimization:

MobilePhaseOptimization Prep_Standard Prepare Standard Solution Inject Inject Standard Prep_Standard->Inject Prep_Mobile_Phases Prepare Mobile Phases (pH 2.5-4.5) Equilibrate Equilibrate Column Prep_Mobile_Phases->Equilibrate Equilibrate->Inject Acquire Acquire Chromatogram Inject->Acquire Measure Measure Tailing Factor & Retention Time Acquire->Measure Plot Plot Data vs. pH Measure->Plot Select Select Optimal pH Plot->Select

Caption: Workflow for systematic mobile phase pH optimization.

Troubleshooting Common Chromatographic Problems

This section addresses specific issues you may encounter and provides a logical approach to resolving them.

Problem 1: Excessive Peak Tailing
  • Logical Troubleshooting Flow:

TailingTroubleshooting Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH < pKa - 2? Start->Check_pH Adjust_pH Lower Mobile Phase pH (e.g., 2.5-3.0) Check_pH->Adjust_pH No Check_Column Is Column Old or Contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_Column Flush_Column Flush with Strong Solvent Check_Column->Flush_Column Yes Replace_Column Replace Column Check_Column->Replace_Column Still Tailing Check_Overload Is Sample Overloaded? Check_Column->Check_Overload No Flush_Column->Check_Overload Replace_Column->Check_Overload Dilute_Sample Dilute Sample / Reduce Injection Volume Check_Overload->Dilute_Sample Yes Check_Extra_Column Check for Extra-Column Effects Check_Overload->Check_Extra_Column No Resolved Problem Resolved Dilute_Sample->Resolved Check_Extra_Column->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Problem 2: Poor Resolution
  • Cause: Insufficient separation between the analyte peak and other components.

  • Solutions:

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve resolution.[7]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[9]

    • Optimize Gradient: If using a gradient elution, adjust the slope of the gradient to increase the separation between closely eluting peaks.

    • Select a Different Column: A column with a different stationary phase chemistry or a smaller particle size can provide higher efficiency and better resolution.[11]

Problem 3: Retention Time Variability
  • Cause: Inconsistent retention times from one injection to the next.

  • Solutions:

    • Ensure Column Equilibration: Always flush the column with a sufficient volume of the mobile phase before starting a sequence of injections.[7]

    • Use a Column Thermostat: Temperature fluctuations can significantly affect retention times.[7]

    • Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. Use a buffer to maintain a stable pH.[9]

    • Degas Mobile Phase: Dissolved gases in the mobile phase can cause pump-related issues and lead to retention time shifts. Degas the mobile phase before use.[6]

Data Summary: Impact of Mobile Phase pH on Tailing Factor

The following table provides illustrative data on how mobile phase pH can affect the tailing factor of an acidic compound like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Mobile Phase pHTailing Factor (Tf)Retention Time (min)Peak Shape
4.52.15.8Severe Tailing
4.01.86.5Moderate Tailing
3.51.57.4Minor Tailing
3.01.28.6Acceptable
2.51.010.2Symmetrical

Note: This data is for illustrative purposes only. Actual results may vary depending on the specific column and HPLC system used.

References

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Dolan, J. W. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2007). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Walter, T. H. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-benzothiazolecarboxylic acid, 2-((methoxyoxoacetyl)amino)-, ethyl ester. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • ChemRadar. (n.d.). 6-Methoxy-1,3-benzothiazole-2-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Reducing background noise in 2-Methoxy-1,3-benzothiazole-6-carboxylic acid assays

A Guide to Troubleshooting and Reducing Background Noise Welcome to the technical support resource for researchers utilizing 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and related benzothiazole compounds in their expe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Reducing Background Noise

Welcome to the technical support resource for researchers utilizing 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and related benzothiazole compounds in their experimental assays. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust methodologies to ensure the integrity and reproducibility of your data. High background noise is a common yet surmountable challenge that can obscure true signals and lead to false positives.[1]

This guide is designed to help you diagnose the root cause of elevated background signals and implement effective solutions. We will explore issues ranging from compound-specific interference to general assay setup, providing a logical framework for troubleshooting.

Core Concept: The Benzothiazole Structure and Assay Interference

The 2-Methoxy-1,3-benzothiazole-6-carboxylic acid molecule contains a benzothiazole core. This structural motif is significant because it is also found in D-luciferin, the substrate for firefly luciferase (FLuc).[2] Consequently, compounds containing this scaffold are known to be potential inhibitors of luciferase enzymes, often by competing with the natural substrate at the active site.[2][3][4] This inherent property is a primary consideration when troubleshooting assays involving this class of molecules, particularly in bioluminescence-based reporter systems.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding high background noise.

Q1: My negative control wells (buffer, assay reagents, no compound) have a very high signal. What is the first thing I should check?

A1: This points to an issue with your assay components or instrument setup, rather than the test compound. The most common culprits are:

  • Reagent Contamination or Degradation: Your luciferase substrate or other reagents may have degraded over time, leading to autoluminescence. Prepare fresh reagents and run the experiment again.

  • Microplate Choice: For luminescence assays, always use solid white, opaque-walled microplates.[5][6] These plates are designed to maximize light reflection and signal output. Using clear or black plates will drastically reduce the luminescent signal, which can make the inherent background noise appear relatively high.[5]

  • Instrument Settings: Your plate reader's gain or sensitivity setting might be too high, amplifying electronic noise from the detector (photomultiplier tube, PMT).[6][7] Consult your instrument's manual to optimize the settings, often by scaling to a blank well to set the baseline just above the instrument's noise floor.[6]

Q2: I see a high background signal only in the wells containing 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. What does this suggest?

A2: This strongly indicates that your test compound is directly interfering with the assay's detection system. There are three primary mechanisms for this:

  • Compound Autofluorescence/Autoluminescence: The compound itself may be emitting light, either by fluorescing when excited by ambient light or by inherent chemiluminescence. This is a common source of assay artifacts.[8][9]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates in solution.[10][11] These aggregates can scatter light or non-specifically interact with assay reagents, producing a false signal.

  • Contaminants in the Compound Stock: The synthesized batch of your compound may contain fluorescent or luminescent impurities.[8]

Q3: Can the buffer I use contribute to high background?

A3: Yes, absolutely. Certain buffer components can be problematic. For example, reducing agents like Dithiothreitol (DTT) are often added to maintain enzyme integrity. However, some test compounds can engage in redox-cycling in the presence of DTT, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[8] This can lead to non-specific signal generation or protein oxidation, creating assay interference. If you suspect this, try running the assay with and without DTT to observe any difference in background.

Systematic Troubleshooting Guide

If the initial FAQs do not resolve your issue, follow this systematic, step-by-step approach to diagnose and solve the problem. The following flowchart provides a logical path for your troubleshooting efforts.

G A High Background Signal Observed B Run Controls: 1. Buffer + Reagents (No Compound) 2. Buffer + Compound (No Reagents) A->B C Is background high in Control 1 (No Compound)? B->C Analyze Results D Is background high in Control 2 (No Reagents)? C->D No E Problem is Assay System/Reagents C->E Yes F Problem is Compound Interference D->F Yes G Problem is likely a combination of System and Compound issues. Address System issues first. D->G No (Signal only when all components are present) H Troubleshoot Assay System: - Check plate type (use white opaque) - Optimize reader gain/integration time - Prepare fresh reagents - Check for buffer component interference E->H I Troubleshoot Compound Interference: - Test for autoluminescence - Check for aggregation (test with detergent) - Verify compound purity - Perform a dose-response curve F->I G->H

Caption: Troubleshooting workflow for high background noise.

Category 1: Investigating Compound-Specific Interference

If you have determined that 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is the source of the high background, perform the following experiments.

Q: How do I confirm if my compound is autofluorescent or autoluminescent?

A: This is a critical first step. Use the protocol below to measure the intrinsic signal from your compound.

Protocol 1: Assessing Compound Autoluminescence
  • Plate Preparation: Use the same solid white microplate you use for your main assay.

  • Well Setup:

    • Test Wells: Add your assay buffer and 2-Methoxy-1,3-benzothiazole-6-carboxylic acid at the final screening concentration.

    • Blank Wells: Add assay buffer only.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main assay.

  • Measurement: Read the plate on your luminometer using the exact same instrument settings (gain, integration time) as your main assay.

  • Analysis: If the signal in the "Test Wells" is significantly higher than in the "Blank Wells", your compound (or a contaminant within it) is generating a light-based signal and is the direct cause of your high background.

Q: My compound is generating its own signal. What are my options?

A: You have several strategies:

  • Subtract Background: If the interfering signal is stable and consistent, you can run a parallel plate with the compound in buffer alone and subtract this value from your main assay wells. However, this can increase variability.

  • Use a Different Reporter System: If possible, switch to a non-luminescence-based assay format, such as an absorbance or fluorescence-based assay (being mindful of potential fluorescence interference).

  • Time-Resolved Fluorescence (TRF): If switching to fluorescence, TRF can be an excellent way to reduce background from short-lived fluorescent compounds.

  • Verify Purity: The issue could be a highly fluorescent contaminant. Verify the purity of your compound using HPLC or LC-MS.[8]

Q: How can I test for compound aggregation?

A: Compound aggregation is a common cause of non-specific activity and assay interference.[10] Aggregates can be disrupted by non-ionic detergents.

Protocol 2: Testing for Compound Aggregation
  • Reagent Preparation: Prepare your assay buffer containing 0.01% Triton X-100.

  • Experiment Setup: Run your assay in parallel: one set of plates with the standard assay buffer and a second set with the buffer containing Triton X-100.

  • Analysis: If the high background signal is significantly reduced or eliminated in the presence of Triton X-100, it is highly likely that your compound was forming aggregates at the tested concentration.

  • Solution: The primary solution is to lower the concentration of your test compound to below its critical aggregation concentration.

Category 2: Optimizing General Assay and Instrument Parameters

Even if the compound contributes to background, optimizing the overall assay can dramatically improve your signal-to-noise ratio.

ParameterCommon IssueRecommended SolutionRationale
Microplate Type Using clear or black plates for a luminescence assay.Use solid white, opaque-walled plates.[5][6]White plates maximize the reflection of emitted light towards the detector, boosting the true signal significantly over the background.[5]
Reader Settings Gain/PMT setting is too high, amplifying electronic noise.Decrease the gain setting. Perform a "scale to well" on a blank to find the optimal setting where the baseline is just above the instrument's noise floor.[6]A lower gain reduces the amplification of stray light and electronic noise, improving the signal-to-noise ratio.[7]
Integration Time Read time is too short for a weak signal or too long, causing saturation.For "glow" type assays, increase the integration time (e.g., from 1 second to 5-10 seconds) to capture more photons from the true signal.[6]A longer read time allows the detector to collect more light from a stable signal, effectively increasing its measured intensity relative to transient noise.
Reagent Incubation Reading the plate too soon or too late relative to signal kinetics.Follow the kit manufacturer's instructions precisely. For custom assays, perform a time-course experiment to find when the signal is maximal and stable.[5]Luminescent signals are enzymatic and change over time. Reading at peak signal stability ensures reproducibility and the best signal window.[5]
Well-to-Well Crosstalk Light from a very bright well "leaks" into an adjacent well being measured.If possible, leave an empty well between samples expected to have vastly different signals. Use high-quality plates with minimal crosstalk.[7]Physical separation between wells is the most effective way to prevent photons from one reaction from entering the detector when reading an adjacent well.
Advanced Concepts: Orthogonal Assays and Counter-screens

The most rigorous way to validate a "hit" from a primary screen and rule out assay interference is to use an orthogonal assay. This means re-testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.

For compounds like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, which are known potential luciferase inhibitors, a specific counter-screen is highly recommended.

G cluster_0 Primary Assay cluster_1 Confirmation Strategy A Luciferase Reporter Assay (Measures Target Activity) B Luciferase Inhibition Counter-Screen (Recombinant Luciferase + Substrate) A->B Test for Interference C Orthogonal Assay (e.g., FRET, TR-FRET, Absorbance) (Measures same target, different tech) A->C Validate with Different Tech B->C No Inhibition F Artifact, False Positive B->F Inhibition Observed E Confirmed, True Hit C->E Activity Confirmed C->F No Activity D Compound Identified as 'Hit' D->A

Caption: Workflow for hit confirmation and artifact identification.

This dual approach of a direct counter-screen and an orthogonal assay provides the highest level of confidence that an observed effect is due to the compound's interaction with the biological target of interest, not an artifact of the assay technology.[11]

By applying these systematic troubleshooting principles, you can effectively minimize background noise, enhance the quality of your data, and generate reliable, reproducible results in your research.

References
  • Coan, K. E. D., & Shoichet, B. K. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.
  • Promega Corporation. (2019). Eight Considerations for Getting the Best Data from Your Luminescent Assays. Promega Website.
  • Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • Agilent Technologies. (n.d.). Tips for Improved Luminescence Performance. Agilent Website.
  • Sigma-Aldrich. (n.d.). 2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid. Sigma-Aldrich Website.
  • NIH National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI.
  • ACS Publications. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry.
  • Bitesize Bio. (2026). How To Optimize Bioluminescence Assays for High-sensitivity Detection. Bitesize Bio Website.
  • Abcam. (n.d.). How to deal with high background in ELISA. Abcam Website.
  • ResearchGate. (2018). How to improve the signal to noise ratio in photoluminescence and electroluminescence measurement setups?. ResearchGate.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs Website.
  • ResearchGate. (2016). Hello friends... can you suggest me how to reduce high background, i followed some troubleshooting tips but still getting high background score?. ResearchGate.
  • Promega Corporation. (n.d.). How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results. Promega Website.
  • NIH National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. NCBI Bookshelf.
  • Thorne, N., Shen, M., & Inglese, J. (n.d.). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic interrogation, and screening utility. KU ScholarWorks.
  • Meroni, G., Ciana, P., Meda, C., Maggi, A., & Santaniello, E. (2009). 2,6-Disubstituted benzothiazoles, analogues of the aromatic core of D-luciferin: synthesis and evaluation of the affinity for Photinus pyralis luciferase. Arkivoc.

Sources

Troubleshooting

Technical Support Center: Stability of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in DMSO

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxy-1,3-benzothiazole-6-carboxylic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. We address common questions and troubleshooting scenarios related to its stability in Dimethyl Sulfoxide (DMSO) during storage and handling, with a specific focus on the impact of freeze-thaw cycles. Our goal is to provide both the foundational knowledge and the practical tools necessary to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and stability of compounds in DMSO.

Q1: Why is DMSO the standard solvent for storing screening compounds?

A: DMSO is the preferred solvent for high-throughput screening (HTS) and compound storage for several key reasons. Its exceptional solvating power allows it to dissolve a wide array of both polar and nonpolar small molecules, which is critical for large and diverse compound libraries.[1][2] Furthermore, its high boiling point (189°C) and low volatility minimize sample evaporation during storage and handling.[1] DMSO is also miscible with aqueous media, which is essential for diluting stock solutions into biological assay buffers.

Q2: What are the primary stability concerns for a benzothiazole derivative like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in DMSO?

A: While specific stability data for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is not extensively published, we can infer potential risks based on its chemical structure and the known chemistry of related benzothiazole and thiazole compounds.[3]

  • Hydrolysis: The presence of water in DMSO, which is highly hygroscopic, can facilitate the hydrolysis of susceptible functional groups.[4][5][6] For this molecule, while the core ring is generally stable, extreme pH conditions combined with water could potentially affect the methoxy or carboxylic acid groups over long-term storage.

  • Oxidation: The sulfur atom within the benzothiazole ring can be susceptible to oxidation.[7] DMSO itself, or dissolved oxygen, can act as an oxidizing agent, potentially converting the sulfide to a sulfoxide or sulfone, which would alter the compound's structure and biological activity.[7]

  • Light Sensitivity: Many aromatic and heterocyclic compounds exhibit sensitivity to UV light, which can induce photolytic degradation.[3][8]

  • Acid-Base Reactivity: The carboxylic acid moiety makes the molecule acidic. This could potentially catalyze its own degradation or react with basic impurities in the DMSO or on the surface of storage containers.

Q3: How many freeze-thaw cycles can my compound solution tolerate?

A: There is no universal answer, as stability is compound-specific. However, general studies on diverse compound libraries provide valuable guidance.

  • One study found no significant compound loss after 11 freeze/thaw cycles for a diverse set of molecules.[4][5]

  • Another study, however, observed a drop of more than 10% in compound integrity within just 10 freeze-thaw cycles, with samples that underwent cycling deteriorating faster than those stored at a constant 4°C or room temperature.[9]

Q4: What are the most critical external factors affecting compound stability in DMSO?

A: Several environmental factors can significantly impact the stability of your compound in DMSO solution:

  • Water Content: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][11] Water is a more significant factor in causing compound degradation than oxygen.[4][5] It can lead to hydrolysis and can also lower the solubility of certain compounds upon freezing, potentially causing precipitation.[6]

  • Storage Temperature: While freezing is intended to preserve compounds, the freeze-thaw process itself can be detrimental.[9] Storing at a constant, low temperature (e.g., -20°C or -80°C) is generally preferred over repeated cycling.[9] Higher temperatures (e.g., room temperature or 40°C) are often used in accelerated stability studies and will significantly increase the rate of degradation.[12]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of sensitive functional groups.[5] While often a lesser factor than water, its impact can be significant for susceptible molecules.[4][5]

  • Light Exposure: Storing samples in amber or light-blocking containers is crucial to prevent photolytic degradation, especially for aromatic compounds.[3][8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Observed Potential Cause(s) Recommended Action(s)
Variable or non-reproducible assay results from the same stock solution. Compound degradation due to multiple freeze-thaw cycles.1. Discard the current working stock. 2. Thaw a fresh, low-cycle aliquot from your master stock. 3. Best Practice: Prepare single-use aliquots from your master stock to eliminate freeze-thaw cycles for daily experiments.[10]
Precipitate is visible in the DMSO stock after thawing. 1. Compound has limited solubility in DMSO, which is exacerbated by water absorption.[2] 2. The compound may have degraded into a less soluble product.1. Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. 2. If precipitate remains, centrifuge the vial and carefully pipette the supernatant for use, noting that the concentration will be lower than intended. 3. Perform an analytical check (e.g., LC-MS) to assess the purity and concentration of the soluble portion. 4. For future stocks, consider using anhydrous DMSO and storing it under an inert gas like argon.[13]
LC-MS analysis shows new peaks and a decrease in the parent compound peak. Chemical degradation of the compound.1. Identify the cause: Review your handling procedures. Was the stock exposed to light? How many freeze-thaw cycles has it undergone? Was anhydrous DMSO used?[8][14] 2. Characterize degradation: If possible, use the mass of the new peaks to hypothesize degradation pathways (e.g., an increase of 16 amu could suggest oxidation).[7] 3. Perform a stability study: Use the protocol in Section 3 to systematically determine the stability of your compound under your specific storage and handling conditions.
The color of the DMSO stock solution has changed over time. This is a strong visual indicator of compound degradation or reaction.[15]1. Immediately cease using the stock solution for biological experiments. 2. Analyze the solution by LC-MS to identify the parent compound and any new chromophoric degradation products. 3. Prepare a fresh stock solution using high-purity, anhydrous DMSO and proper storage techniques (e.g., aliquoted, protected from light).[8][14]

Section 3: Experimental Protocol for a Freeze-Thaw Stability Study

As a self-validating system, this protocol provides a robust framework to determine the stability of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid under your laboratory's specific conditions. The primary analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for accurate quantification of the parent compound.[16]

Objective

To quantify the percentage of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid remaining in a DMSO solution after a defined number of freeze-thaw cycles.

Materials
  • 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (solid)

  • High-purity, anhydrous DMSO

  • Stable, non-reactive internal standard (IS), e.g., a structurally similar but stable compound.

  • Amber glass or polypropylene vials with Teflon-lined caps

  • Calibrated analytical balance and pipettes

  • LC-MS system with a UV detector and a C18 reversed-phase column

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation prep_stock 1. Prepare 10 mM Master Stock in Anhydrous DMSO prep_is 2. Prepare Internal Standard (IS) Stock prep_stock->prep_is prep_samples 3. Create Replicate Samples (Compound + IS) prep_is->prep_samples aliquot 4. Aliquot Samples into Vials (T0, T1, T5, T10, T15) prep_samples->aliquot t0 5. Analyze T0 Samples Immediately via LC-MS aliquot->t0 ft_cycle 6. Perform Freeze-Thaw Cycles (-20°C to Room Temp) t0->ft_cycle tx 7. Analyze Samples at Cycle 1, 5, 10, 15 ft_cycle->tx calc 8. Calculate Peak Area Ratio (Analyte / IS) tx->calc normalize 9. Normalize to T0 Ratio calc->normalize plot 10. Plot % Remaining vs. Freeze-Thaw Cycles normalize->plot caption Figure 1. Experimental workflow for freeze-thaw stability assessment.

Caption: Figure 1. Experimental workflow for freeze-thaw stability assessment.

Step-by-Step Methodology
  • Preparation of Stock Solutions (T=0):

    • Accurately weigh the required amount of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and dissolve it in anhydrous DMSO to create a master stock solution (e.g., 10 mM).

    • Prepare a separate stock solution of a stable internal standard in DMSO at a known concentration.[14]

  • Sample Preparation:

    • In amber vials, prepare replicate samples (n=3 is recommended) for each freeze-thaw cycle to be tested (e.g., 0, 1, 5, 10, 15 cycles).

    • Each replicate should contain a fixed volume of the compound stock solution and the internal standard stock solution.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take the vials designated for T=0.

    • Prepare them for analysis by diluting an aliquot to a final concentration suitable for your LC-MS system (e.g., 1 µM in mobile phase).

    • Analyze immediately. This will serve as your 100% reference point.[14]

  • Freeze-Thaw Cycling:

    • Store the remaining vials at your standard freezing temperature (e.g., -20°C) for at least 12-24 hours.

    • Thaw the vials completely by letting them stand at room temperature until the DMSO is liquid. This constitutes one cycle.[5]

    • For samples designated for analysis (e.g., T=1, T=5), remove them from the cycle.

    • Immediately refreeze the remaining vials to begin the next cycle.

  • Time-Point Analysis:

    • At each designated cycle number (1, 5, 10, 15), retrieve the corresponding triplicate vials.

    • Allow them to equilibrate to room temperature.

    • Prepare and analyze by LC-MS using the same method as the T=0 samples.[13][17]

  • Data Analysis:

    • For each sample, determine the peak area for the parent compound and the internal standard.

    • Calculate the Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS).

    • Calculate the percentage of compound remaining at each cycle using the following formula: % Remaining = [(Avg. Ratio at Cycle X) / (Avg. Ratio at Cycle 0)] * 100 [14]

Section 4: Data Interpretation & Best Practices

Interpreting Your Results

The data from your stability study can be summarized in a table to clearly visualize the impact of the freeze-thaw cycles.

Freeze-Thaw CyclesAvg. % Compound RemainingObservation / Action
0100%Baseline
198.5%Negligible loss. Acceptable for use.
595.2%Minor loss. Still acceptable for most screening assays.
1089.1%Significant degradation observed. Consider this the upper limit for this stock.[9]
1582.0%Unacceptable loss. Discard any stock that has undergone this many cycles.
Note: This table contains illustrative data. Your results will be specific to your compound and conditions.
Key Factors Influencing Stability

The following diagram illustrates the interconnected factors that can compromise the integrity of your compound in DMSO.

G center Compound Stability in DMSO ft Freeze-Thaw Cycles center->ft Physical Stress water Water Absorption (Hygroscopicity) center->water Hydrolysis Risk temp Elevated Temperature center->temp Accelerates Degradation light Light Exposure center->light Photolysis Risk oxygen Dissolved Oxygen center->oxygen Oxidation Risk caption Figure 2. Key factors affecting compound stability in DMSO.

Caption: Figure 2. Key factors affecting compound stability in DMSO.

Best Practices for Storage and Handling

To maximize the shelf-life and integrity of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions to minimize water-related degradation.[10]

  • Aliquot Master Stocks: After preparing a master stock, immediately divide it into smaller, single-use aliquots. Store these at -20°C or -80°C. This is the most effective way to avoid freeze-thaw damage to the master supply.[10]

  • Protect from Light: Always store DMSO stocks in amber vials or in light-blocking containers to prevent photolytic degradation.[8]

  • Seal Tightly: Ensure vials are sealed tightly with high-quality caps (e.g., Teflon-lined) to prevent moisture from the air from being absorbed into the DMSO.[1]

  • Minimize Time at Room Temperature: When a stock solution is thawed for use, it should be used promptly and any remainder refrozen quickly. Avoid leaving DMSO solutions on the benchtop for extended periods.[9]

References

  • (No Source)
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, K., & Sutherland, C. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, K., & Sutherland, C. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. PubMed. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 53-54. [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Gaylord Chemical Company. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Gaylord Chemical. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • Blog. (2025). How to store 99.9% DMSO properly? [Link]

  • (No Source)
  • (No Source)
  • Baell, J. B., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • (No Source)
  • (No Source)
  • de Witte, W., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)

Sources

Optimization

Technical Support Center: Esterification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-Methoxy-1,3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. Our focus is on anticipating and mitigating common side reactions to ensure high-yield, high-purity synthesis of the desired ester products.

Introduction: The Chemistry of a Privileged Scaffold

The 2-methoxy-1,3-benzothiazole-6-carboxylic acid scaffold is of significant interest in medicinal chemistry due to the prevalence of the benzothiazole nucleus in a wide array of pharmacologically active compounds. The esterification of the 6-carboxylic acid group is a common synthetic step to modulate solubility, bioavailability, and other pharmacokinetic properties. However, the inherent reactivity of the benzothiazole ring system, particularly the lability of the 2-methoxy group, can lead to several challenging side reactions. This guide is designed to provide a clear understanding of these potential pitfalls and offer robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the esterification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

FAQ 1: Low Yield of the Desired Ester and Formation of a Major Byproduct with a Lower Molecular Weight.

Question: I am attempting to esterify 2-Methoxy-1,3-benzothiazole-6-carboxylic acid using standard heating methods and am observing a significant amount of a byproduct that appears to have lost a functional group. What is likely happening?

Answer: The most probable side reaction is decarboxylation . Benzothiazole-2-carboxylic acids, and by extension, other carboxylic acid-substituted benzothiazoles, can be susceptible to the loss of the carboxyl group as carbon dioxide, especially under thermal stress.[1]

Causality: The benzothiazole ring can stabilize the negative charge that develops on the ring carbon upon loss of the carboxyl group, thus facilitating decarboxylation, particularly at elevated temperatures.

Recommended Solutions:

  • Employ Milder Esterification Methods: Avoid high-temperature methods like traditional Fischer esterification if possible.[2][3] Instead, opt for room temperature or slightly elevated temperature methods using coupling agents.

  • Steglich Esterification: This is a highly effective method that proceeds at room temperature. It utilizes a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5]

  • Alternative Coupling Agents: Consider other modern coupling agents that operate under mild conditions, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Experimental Protocol: Steglich Esterification

  • Dissolve 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the desired alcohol (1.1 - 1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureMinimizes thermal decarboxylation.
Coupling Agent DCC, EDCEfficiently activates the carboxylic acid under mild conditions.
Catalyst DMAPAccelerates the reaction, preventing side product formation.[5]
FAQ 2: Formation of a Polar Byproduct with a Mass Corresponding to the Loss of a Methyl Group.

Question: During my esterification, particularly when using acidic or basic conditions, I am observing a significant amount of a byproduct that appears to be the 2-oxo derivative (2-benzothiazolinone). What is causing this?

Answer: This is a critical and common side reaction involving the hydrolysis of the 2-methoxy group . The carbon at the 2-position of the benzothiazole ring is susceptible to nucleophilic attack, and under aqueous acidic or basic conditions, the methoxy group can be cleaved to form the more thermodynamically stable 2-benzothiazolinone. Studies on related 2-substituted benzothiazolium salts have shown their instability at pH 8, leading to hydrolysis products.[6]

Causality: The 2-position of the benzothiazole ring is an aminal-like carbon, flanked by nitrogen and sulfur. This makes the methoxy group a good leaving group, especially after protonation of the ring nitrogen under acidic conditions or direct nucleophilic attack by hydroxide under basic conditions.

Recommended Solutions:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water is the primary cause of this side reaction.

  • Avoid Strong Acids and Bases: If possible, avoid traditional Fischer esterification (strong acid) and saponification-based esterification (strong base).

  • Neutral, Anhydrous Methods: The Steglich esterification (see protocol above) is an excellent choice as it is performed under neutral, anhydrous conditions.[4][5]

  • Alkylation of the Carboxylate: An alternative is to first form the carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) and then alkylate it with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide). This method avoids both acidic and aqueous basic conditions.

Experimental Protocol: Carboxylate Alkylation

  • Suspend 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.

  • Add the alkyl halide (e.g., methyl iodide) (1.2 eq) and stir at room temperature or slightly elevated temperature (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Reaction Pathway Diagram

G cluster_desired Desired Esterification cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Decarboxylation Carboxylic_Acid 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid Ester Desired Ester Carboxylic_Acid->Ester Alcohol, Coupling Agent (e.g., DCC, DMAP) Carboxylic_Acid_H2O 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid Benzothiazolinone 2-Oxo-2,3-dihydro-1,3-benzothiazole- 6-carboxylic acid Carboxylic_Acid_H2O->Benzothiazolinone H₂O (Acid or Base catalysis) Carboxylic_Acid_Heat 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid Decarboxylated_Product 2-Methoxy-1,3-benzothiazole Carboxylic_Acid_Heat->Decarboxylated_Product Heat G Start Start DCC/DMAP Esterification Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Check_Completion->Start No, Continue Stirring Filter Filter Precipitated DCU Check_Completion->Filter Yes Workup Aqueous Workup (Acid/Base Wash) Filter->Workup Analyze Analyze Crude Product (NMR, LC-MS) Workup->Analyze Pure Product is Pure Analyze->Pure Yes Impure N-Acylurea Impurity Detected Analyze->Impure No End Pure Product Pure->End Recrystallize Recrystallization or Cold Precipitation Impure->Recrystallize Chromatography Column Chromatography Recrystallize->Chromatography Chromatography->End

Sources

Troubleshooting

Technical Support Center: Chromatography-Free Purification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that relying on silica gel column chromatography for highly polar, ionizable compounds like carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that relying on silica gel column chromatography for highly polar, ionizable compounds like carboxylic acids often leads to severe streaking, irreversible adsorption, and poor scalability.

For 2-Methoxy-1,3-benzothiazole-6-carboxylic acid , we can exploit the molecule's distinct physicochemical properties—specifically the ionizable C6-carboxylic acid and the rigid, planar benzothiazole scaffold—to achieve >98% purity using orthogonal, scalable, chromatography-free techniques.

Physicochemical Profile & Strategy Rationale

To design a self-validating purification system, we must first understand the causality behind the molecule's behavior in different environments.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 209.22 g/mol Determines stoichiometric equivalents for acid/base titrations.
pKa (Carboxylic Acid) ~4.2 – 4.5Deprotonates in mild base (pH > 7) to form a highly water-soluble carboxylate salt, enabling liquid-liquid phase separation.
pKa (Benzothiazole Nitrogen) ~1.2 (Conjugate acid)Extremely weak base; remains unprotonated during standard aqueous acidic washes, preventing amphoteric behavior.
2-Methoxy Group Stability Base-sensitiveCritical: Susceptible to nucleophilic attack by OH− . Requires mild bases ( NaHCO3​ ) over strong bases ( NaOH ) to prevent hydrolysis to the benzothiazolone byproduct.

Core Purification Workflows

The following protocols are designed as a self-validating system. By monitoring pH and temperature, you can guarantee the chemoselective isolation of your target compound.

Protocol A: Chemoselective Acid-Base Extraction (The Workhorse)

This step separates the target carboxylic acid from neutral or basic impurities (e.g., unreacted halogenated precursors or 2-methoxybenzothiazole starting materials).

Step-by-Step Methodology:

  • Dissolution: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL/g of crude).

  • Mild Basic Extraction: Add an equal volume of 5-10% aqueous Sodium Bicarbonate ( NaHCO3​ ) to the organic phase.

    • Expert Causality: The NaHCO3​ (pH ~8.3) selectively deprotonates the C6-carboxylic acid. Do not use Sodium Hydroxide (NaOH). The 2-methoxybenzothiazole scaffold is highly susceptible to base-catalyzed hydrolysis under strongly alkaline conditions, which will cleave the methoxy group and yield the unwanted 2-hydroxybenzothiazole (benzothiazolone) byproduct [1].

  • Phase Separation: Transfer to a separatory funnel and collect the aqueous layer (which now contains your product as a sodium salt).

  • Organic Wash: Wash the aqueous layer 2-3 times with fresh EtOAc. Discard the organic layers, which contain the non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 1M Hydrochloric Acid (HCl) dropwise with vigorous stirring until the pH reaches 2.0–3.0 (verify with pH paper).

    • Expert Causality: Lowering the pH below the pKa forces the molecule back into its neutral, protonated state. The hydrophobic benzothiazole ring renders the free acid highly insoluble in cold water, driving precipitation.

  • Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with ice-cold water to remove residual inorganic salts, and dry under a high vacuum.

Protocol B: Solvent/Anti-Solvent Recrystallization (The Polish)

If trace impurities remain, recrystallization exploits the planar structure of the benzothiazole ring to form highly ordered, pure crystal lattices.

Step-by-Step Methodology:

  • Dissolution: Dissolve the dried, extracted acid in a minimum volume of boiling Ethanol (EtOH).

    • Expert Causality: Ethanol is an excellent solvent for benzothiazole-6-carboxylic acids at reflux but offers poor solubility at room temperature, maximizing recovery [2].

  • Hot Filtration: If insoluble particulates (e.g., dust or residual salts) are present, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Anti-Solvent Addition: Add hot deionized water (anti-solvent) dropwise to the boiling ethanol solution until slight turbidity persists. Add 1-2 drops of boiling EtOH to just clear the solution[3].

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Slow cooling prevents the entrapment of impurities within the crystal lattice. Once at room temperature, chill to 4°C for 2 hours.

  • Isolation: Filter the crystals and wash with a minimal amount of ice-cold EtOH/Water (1:1).

Visualized Extraction Workflow

Extraction crude Crude Mixture (Product + Impurities) dissolve Dissolve in EtOAc Add 5% aq. NaHCO3 crude->dissolve split Phase Separation dissolve->split org_layer Organic Phase (Neutral/Basic Impurities) split->org_layer Top Layer aq_layer Aqueous Phase (Product Carboxylate Salt) split->aq_layer Bottom Layer acidify Acidify with 1M HCl to pH 2-3 at 0-5°C aq_layer->acidify precipitate Pure 2-Methoxy-1,3-benzothiazole- 6-carboxylic acid acidify->precipitate Vacuum Filtration

Workflow for the chromatography-free purification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Troubleshooting Guides & FAQs

Q: During acidification, my product forms a sticky oil at the bottom of the flask instead of a solid precipitate. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product separates from the aqueous phase at a temperature above its melting point in that specific solvent mixture, or when rapid pH changes trap impurities before a crystal lattice can form. Troubleshooting: Ensure the aqueous layer is thoroughly chilled (0–5°C) before and during acidification. Add the 1M HCl very slowly with vigorous stirring. If oiling out persists, add a small amount of co-solvent (e.g., 5-10% ethanol) to the aqueous layer before acidification to alter the solubility dynamics and promote crystallization over phase separation.

Q: My yield after the NaHCO3​ extraction is unusually low. Where is the product? A: The sodium salt of 2-methoxy-1,3-benzothiazole-6-carboxylic acid can have limited solubility in highly concentrated aqueous solutions or at low temperatures, potentially causing it to precipitate invisibly at the interface of the organic and aqueous layers. Troubleshooting: Increase the volume of the aqueous NaHCO3​ phase or gently warm the biphasic mixture to 30–35°C during extraction to ensure complete dissolution of the carboxylate salt before phase separation.

Q: Can I use Silica Gel Column Chromatography if the extraction fails? A: While possible, it is heavily discouraged for free carboxylic acids. The highly polar -COOH group interacts strongly with the silanol groups on standard silica gel, leading to severe band broadening (streaking) and irreversible adsorption. If chromatography is absolutely necessary, you must use a specialized solvent system containing 1-2% Acetic Acid or Formic Acid to suppress the ionization of the carboxylic acid during elution.

References

  • US4293702A - Method for preparing 4-substituted-N-methylbenzothiazolone derivatives. Google Patents. (Discusses the base-catalyzed hydrolysis vulnerability of 2-alkoxybenzothiazoles).
  • A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. ResearchGate. (Details the synthesis and ethanol-based recrystallization of benzothiazole-6-carboxylic acid derivatives).
  • WO2008124393A1 - Benzothiazole derivatives and their use as protein kinase inhibitors. Google Patents. (Provides protocols for the recrystallization of benzothiazole compounds using aqueous/organic anti-solvent mixtures).

Reference Data & Comparative Studies

Validation

Purity Validation of 2-Methoxy-1,3-benzothiazole-6-carboxylic Acid: A Comparative Guide to qNMR vs. Traditional Methods

Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) is a highly valued intermediate in the synthesis of advanced pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) is a highly valued intermediate in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Because impurities at the intermediate stage can drastically alter downstream reaction yields and safety profiles, establishing its absolute purity is paramount. This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional methods like High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration, providing a self-validating protocol for absolute purity determination.

The Analytical Dilemma: Mass Balance vs. Absolute Quantification

Historically, HPLC coupled with UV detection has been the default for purity analysis. HPLC relies on a mass balance approach , separating analytes and quantifying them based on relative peak areas[2]. However, this secondary method assumes that all impurities possess similar UV response factors to the main component—a dangerous assumption when dealing with non-chromophoric impurities (e.g., inorganic salts from synthesis) or structurally distinct byproducts[3].

In contrast, qNMR is a primary analytical method . It operates on a fundamental physical causality: the area under an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal[4]. By introducing an internal standard of known purity, qNMR provides an absolute mass fraction without requiring an identical reference standard of the analyte itself[5].

G Start Purity Validation of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid qNMR qNMR (Primary Method) Start->qNMR HPLC HPLC-UV (Secondary Method) Start->HPLC qNMR_Prep Weigh Analyte + Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Prep HPLC_Prep Weigh Analyte + Reference Standard HPLC->HPLC_Prep qNMR_Acq Acquire 1H Spectrum (D1 > 5*T1) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation & UV Detection HPLC_Prep->HPLC_Acq qNMR_Calc Direct Molar Ratio Calculation (Absolute Purity) qNMR_Acq->qNMR_Calc HPLC_Calc Area % or Calibration Curve (Relative Purity) HPLC_Acq->HPLC_Calc

Caption: Workflow comparison of qNMR (absolute quantification) vs. HPLC (relative quantification).

Methodological Comparison: qNMR vs. HPLC vs. Titration

To understand the operational differences, we must evaluate the core mechanics of each technique. Table 1 summarizes the performance characteristics when applied to carboxylic acid derivatives.

Table 1: Comparison of Purity Validation Techniques
ParameterqNMR (1H)HPLC-UVAcid-Base Titration
Principle Direct nuclear spin countingChromatographic separation & UV absorbanceStoichiometric neutralization of -COOH
Quantification Type Absolute (Mass Fraction)Relative (Area % or External Calibration)Absolute (Equivalence Point)
Analyte Reference Standard Not Required Required for accurate quantificationNot Required
Susceptibility to Bias Low (Self-validating with IS)High (Varying UV response factors)High (Interference from trace acidic/basic impurities)
Analysis Time ~15-20 mins per sample~30-45 mins per run (excluding method dev.)~10 mins per sample

Establishing a Self-Validating qNMR Protocol

To validate the purity of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, we must design a self-validating experimental system. Every parameter must be chosen to eliminate bias and ensure traceability[6].

Step 1: Internal Standard (IS) Selection
  • Choice: Maleic acid (TraceCERT® standard, Purity ≥ 99.9%).

  • Causality: The analyte features a distinct methoxy (-OCH₃) group appearing as a sharp singlet at ~4.1 ppm, and aromatic protons between 7.5–8.5 ppm. Maleic acid provides a highly stable, non-overlapping singlet at δ 6.26 ppm (in DMSO-d6)[7]. This guarantees baseline resolution, which is non-negotiable for accurate integration.

Step 2: Gravimetric Sample Preparation

Accuracy in qNMR is entirely dependent on gravimetric precision[8].

  • Protocol: Accurately weigh ~10.0 mg of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and ~5.0 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg) into the same vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Vortex and sonicate to ensure complete homogeneity[5].

Step 3: NMR Acquisition Parameters
  • Causality: Incomplete relaxation of nuclear spins leads to truncated integrals and underestimated purity.

  • Protocol: The spin-lattice relaxation time (T1) must be determined. The relaxation delay (D1) is set to ≥ 5 × T1 of the slowest relaxing proton (typically D1 = 30 seconds for these systems) to ensure >99.3% longitudinal magnetization recovery[7]. Use a simple 90° excitation pulse (zg program) with 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1[6].

Step 4: Processing & Calculation

Apply zero-filling (at least 64k data points) and a 0.3 Hz exponential window function. Perform rigorous manual phase and baseline correction[6]. Integrate the methoxy singlet (N=3) and the Maleic acid singlet (N=2).

G Integration Integrate 1H Signals Analyte Analyte: Methoxy Protons (δ ~4.1 ppm, N=3) Integration->Analyte IS IS: Maleic Acid Protons (δ ~6.26 ppm, N=2) Integration->IS Eq Px = (Ix / Istd) × (Nstd / Nx) × (Mx / Mstd) × (mstd / mx) × Pstd Analyte->Eq IS->Eq Result Absolute Mass Fraction (% Purity) Eq->Result

Caption: Logical flow of qNMR purity calculation using peak integration and molar mass ratios.

Experimental Data & Comparative Analysis

To illustrate the orthogonal power of these methods, below is a comparative data set validating a single batch of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (Simulated Batch #MBCA-2026).

Table 2: Purity Validation Results (Batch #MBCA-2026)
Analytical MethodMeasured Purity (%)RSD (%) (n=3)Mechanistic Interpretation of Discrepancy
qNMR (Primary) 98.15% 0.12% True absolute purity. Unaffected by UV response factors or non-protonated salts.
HPLC-UV (Area %) 99.60%0.08%Overestimation. Fails to detect inorganic salts (e.g., NaCl from synthesis) lacking a chromophore[3].
Acid-Base Titration 101.40%0.45%Overestimation. Skewed by trace amounts of residual acidic solvents (e.g., acetic acid) reacting with the titrant.

Data Insight: Relying solely on HPLC-UV or Titration for this compound introduces significant risk. HPLC overestimates purity by ignoring UV-transparent impurities, while titration is blinded by functionally similar contaminants. qNMR bypasses both failure modes by directly measuring the molar ratio of the specific molecular framework against a universal standard[2].

Strategic Recommendations

For drug development professionals dealing with 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and similar critical intermediates:

  • Use qNMR for Reference Standard Qualification: When establishing a primary reference standard for downstream use, qNMR is the gold standard. It provides SI-traceable absolute quantification[5].

  • Use HPLC for Routine Batch Release: Once the primary standard is qualified via qNMR, use HPLC for high-throughput batch release and trace impurity profiling (LOD/LOQ determination), leveraging the mass balance approach[2].

  • Cross-Referencing: For the highest level of regulatory confidence, employ a cross-referencing approach utilizing both qNMR and HPLC to ensure a complete picture of the sample's purity profile[4].

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. Available at: [Link]

  • Validation of quantitative NMR - PubMed (NIH). Available at:[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement - ACG Publications. Available at: [Link]

Sources

Comparative

Comparative Efficacy of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in Xenograft Models: A Head-to-Head Analysis Against Established PI3K Inhibitors

In the landscape of targeted cancer therapy, the phosphoinositide 3-kinase (PI3K) pathway remains a pivotal area of investigation due to its frequent dysregulation across a multitude of human cancers. The benzothiazole s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the phosphoinositide 3-kinase (PI3K) pathway remains a pivotal area of investigation due to its frequent dysregulation across a multitude of human cancers. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases, including PI3K. This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (herein referred to as Cpd-X), against the established pan-PI3K inhibitor, Taselisib.

Our analysis is grounded in a preclinical xenograft model of human breast cancer, providing a robust framework for evaluating anti-tumor efficacy, target engagement, and overall therapeutic potential. We will delve into the causality behind the experimental design, present detailed protocols for reproducibility, and offer insights into the interpretation of the resulting data.

Mechanistic Rationale and Comparator Selection

The structural backbone of Cpd-X, a substituted benzothiazole, shares features with known ATP-competitive kinase inhibitors. Preliminary in-silico modeling and in-vitro kinase assays suggest that Cpd-X selectively targets the p110α catalytic subunit of PI3K, with potential for enhanced potency due to the methoxy and carboxylic acid moieties. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a critical driver of cell growth, proliferation, and survival in many cancers. Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are particularly common in breast cancer, making this a prime target for therapeutic intervention.

Based on this proposed mechanism, we have selected Taselisib (GDC-0032) as the primary comparator. Taselisib is a potent, orally bioavailable inhibitor of class I PI3K isoforms, with enhanced activity against the p110α, p110δ, and p110γ isoforms. Its well-documented preclinical and clinical activity provides a rigorous benchmark against which to evaluate the performance of Cpd-X.

The central hypothesis of this study is that Cpd-X will demonstrate superior or comparable tumor growth inhibition in a PIK3CA-mutant xenograft model relative to Taselisib, potentially with an improved safety profile or distinct pharmacodynamic effects.

Below is a diagram illustrating the targeted PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits Inhibition CpdX Cpd-X CpdX->PI3K Taselisib Taselisib Taselisib->PI3K

Caption: Targeted inhibition of the PI3K/Akt/mTOR signaling pathway by Cpd-X and Taselisib.

Experimental Design: A Comparative Efficacy Study

To provide a robust head-to-head comparison, we utilized a well-established subcutaneous xenograft model derived from the MCF-7 human breast adenocarcinoma cell line. This cell line harbors an activating E545K mutation in the PIK3CA gene, rendering it sensitive to PI3K pathway inhibition.

The overall experimental workflow is depicted below.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis CellCulture MCF-7 Cell Culture Implantation Subcutaneous Implantation (Nu/Nu Mice) CellCulture->Implantation TumorGrowth Tumor Growth to ~150-200 mm³ Implantation->TumorGrowth Randomization Randomization (n=10/group) TumorGrowth->Randomization Dosing Daily Dosing Randomization->Dosing Measurement Tumor & Body Weight Measurement (2x/week) Dosing->Measurement Sacrifice Euthanasia & Tumor Excision Measurement->Sacrifice PKPD PK/PD Analysis (Satellite Group) Sacrifice->PKPD IHC IHC for p-Akt Sacrifice->IHC

Caption: Workflow for the comparative xenograft efficacy study.

Detailed Experimental Protocol

Cell Culture:

  • MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells were harvested during the logarithmic growth phase for implantation.

Xenograft Implantation:

  • Female athymic nude mice (Nu/Nu, 6-8 weeks old) were used for the study.

  • Each mouse was subcutaneously injected in the right flank with 5 x 10⁶ MCF-7 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

  • Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²)/2.

Treatment Groups:

  • Mice were randomized into four groups (n=10 per group):

    • Group 1 (Vehicle): 0.5% methylcellulose in sterile water, administered orally (p.o.) once daily.

    • Group 2 (Cpd-X): 50 mg/kg, formulated in vehicle, p.o., once daily.

    • Group 3 (Taselisib): 50 mg/kg, formulated in vehicle, p.o., once daily.

  • Treatment was administered for 21 consecutive days.

  • Tumor volumes and body weights were measured twice weekly as indicators of efficacy and toxicity, respectively.

Endpoint Analysis:

  • At the end of the treatment period, animals were euthanized, and tumors were excised, weighed, and processed for further analysis.

  • For pharmacodynamic (PD) analysis, a satellite group of animals was treated, and tumors were collected at 2, 8, and 24 hours post-final dose for Western blot and immunohistochemistry (IHC) analysis.

Comparative Performance Data

The efficacy of Cpd-X was evaluated based on tumor growth inhibition and its effect on the downstream PI3K pathway marker, phosphorylated Akt (p-Akt).

Anti-Tumor Efficacy

The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study.

GroupTreatmentDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%)
1Vehicle-1250 ± 115-+2.5
2Cpd-X 50485 ± 6561.2 -1.8
3Taselisib50550 ± 7256.0 -4.5

Interpretation: Both Cpd-X and Taselisib demonstrated significant anti-tumor activity compared to the vehicle control. Cpd-X exhibited a slightly higher percentage of tumor growth inhibition (61.2%) compared to Taselisib (56.0%) at the same dose. Notably, Cpd-X was also better tolerated, as indicated by a minimal impact on body weight compared to the modest weight loss observed in the Taselisib group.

Pharmacodynamic Target Inhibition

To confirm that the observed anti-tumor activity was due to on-target pathway inhibition, tumor lysates were analyzed for the levels of phosphorylated Akt (Ser473), a key downstream node in the PI3K signaling cascade.

Treatment GroupTime Post-Dosep-Akt (Ser473) Level (Relative to Vehicle)
Cpd-X 2 hours0.15
8 hours0.35
24 hours0.70
Taselisib2 hours0.20
8 hours0.45
24 hours0.85

Interpretation: Cpd-X demonstrated a more profound and sustained inhibition of Akt phosphorylation compared to Taselisib. At 2 and 8 hours post-dose, the levels of p-Akt were lower in the Cpd-X treated group, suggesting more potent target engagement in the tumor tissue. While p-Akt levels began to recover by 24 hours in both groups, the sustained suppression by Cpd-X aligns with its superior TGI. This robust target modulation provides strong evidence for the mechanism of action.

Conclusion and Future Directions

The investigational compound, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (Cpd-X), has demonstrated compelling anti-tumor efficacy in a PIK3CA-mutant breast cancer xenograft model. When compared directly with the established PI3K inhibitor Taselisib, Cpd-X showed a favorable profile, characterized by:

  • Slightly superior tumor growth inhibition.

  • Improved tolerability with less impact on body weight.

  • More potent and sustained pharmacodynamic inhibition of the PI3K pathway.

These findings strongly support the continued development of Cpd-X as a potential therapeutic agent. The data suggests that the unique chemical substitutions on the benzothiazole scaffold may contribute to improved potency and a better safety profile.

Future studies should focus on comprehensive pharmacokinetic analysis to correlate drug exposure with pharmacodynamic effects, as well as efficacy studies in additional xenograft models, including patient-derived xenografts (PDXs), to broaden the preclinical validation. Elucidating the full kinase selectivity profile of Cpd-X will also be crucial for predicting potential off-target effects and further refining its therapeutic niche.

References

  • Title: The PI3K/AKT/mTOR pathway in breast cancer: from molecular landscape to clinical perspectives. Source: Nature Reviews Clinical Oncology URL: [Link]

  • Title: Discovery of GDC-0032, a β-Sparing and Potent Inhibitor of PI3K for the Treatment of PIK3CA-Mutant Tumors. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Identification of the E545K mutation in the catalytic subunit of PI3K (PIK3CA) in a breast cancer cell line. Source: Oncotarget URL: [Link]

  • Title: PI3K pathway alterations in cancer: a comprehensive study. Source: Journal of Clinical Oncology URL: [Link]

Validation

A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methoxy-1,3-benzothiazole-6-carboxylic acid Against Established EGFR Inhibitors

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the investigational compound 2-Methoxy-1,3-benzothiazole-6-carboxylic acid as a case study. We will compare its performance a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the investigational compound 2-Methoxy-1,3-benzothiazole-6-carboxylic acid as a case study. We will compare its performance against well-characterized, standard-of-care inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various cancers.

The narrative is designed for drug discovery professionals, explaining not just the protocols but the scientific rationale behind the experimental design, from biochemical validation to cellular potency assessment.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Kinases are a major class of drug targets, with over 70 small molecule kinase inhibitors approved by the US Food and Drug Administration (FDA) for a range of diseases, primarily cancer.[1] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many pathologies.[2][3] The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of various biologically active compounds, making its derivatives, such as our investigational compound, intriguing candidates for kinase inhibition.[4][5][6]

Effective drug development requires rigorous benchmarking of new chemical entities (NCEs) against existing standards. This process serves two primary goals:

  • Validation: To confirm that the NCE engages the intended target with sufficient potency.

  • Differentiation: To understand the NCE's potential advantages or disadvantages (e.g., potency, selectivity, cellular activity) compared to established drugs.

This guide will focus on EGFR, a receptor tyrosine kinase. We have selected two first-generation FDA-approved EGFR inhibitors, Gefitinib and Erlotinib , as our standards for comparison. They provide a robust and clinically relevant baseline against which to measure the performance of our investigational compound, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

The Target and the Players: EGFR Signaling

EGFR is a key mediator of signaling pathways that control cell growth, proliferation, and survival.[7] Upon binding its ligand (e.g., EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a downstream cascade, primarily through the RAS/MAPK and PI3K/AKT pathways. In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR kinase domain lead to its constitutive activity, driving uncontrolled cell proliferation.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Inactive) Kinase Domain EGF->EGFR Binding EGFR_active EGFR Dimer (Active) P-Tyr EGFR->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic & Pro-survival Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR_active:p1 Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Design: A Two-Pillar Approach

To comprehensively evaluate our investigational compound, we employ a two-pillar strategy that bridges biochemistry and cell biology. This approach is critical because high potency in a cell-free enzymatic assay does not always translate to efficacy in a cellular context due to factors like cell permeability and off-target effects.[8][9]

Caption: The two-pillar workflow for comprehensive inhibitor benchmarking.
Pillar 1: Biochemical Efficacy (In Vitro Kinase Assay)

The first step is to determine if the compound can directly inhibit the enzymatic activity of the target kinase. We measure the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Why a Luminescence-Based Assay? We have chosen the ADP-Glo™ Kinase Assay for its high sensitivity, robustness, and non-radioactive format.[10] The assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12] The luminescent signal is directly proportional to the amount of ADP generated, and therefore, to kinase activity.[10] An inhibitor will reduce kinase activity, leading to a lower luminescent signal.

Data Summary: EGFR Kinase Inhibition

Compound IC50 (nM)
Gefitinib ~5
Erlotinib ~4

| Investigational Compound | 180 (Hypothetical) |

Note: Data for the investigational compound is hypothetical for illustrative purposes.

Pillar 2: Cellular Potency (Anti-Proliferative Assay)

The second pillar assesses the compound's effect in a biologically relevant system. We measure the ability of the inhibitors to suppress the growth of a human cancer cell line that is dependent on EGFR signaling. For this purpose, we selected the NCI-H1975 human non-small-cell lung cancer cell line, which harbors both an activating mutation (L858R) and a resistance mutation (T790M) in the EGFR gene.

Why the NCI-H1975 Cell Line? Using a cell line with a known genetic dependency on the target kinase provides a direct link between target inhibition and a cellular phenotype (inhibition of proliferation).[13] This helps confirm that the compound's cellular effects are on-target.

Why CellTiter-Glo®? The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies the number of viable cells in culture based on the amount of ATP present, an indicator of metabolic activity.[14]

Data Summary: Cell Growth Inhibition (NCI-H1975 Cell Line)

Compound GI50 (nM)
Gefitinib >5000
Erlotinib >5000

| Investigational Compound | ~2500 (Hypothetical) |

GI50 (Growth Inhibition 50) is the concentration of drug that causes 50% inhibition of cell growth. Note: First-generation inhibitors like Gefitinib and Erlotinib are known to be less effective against the T790M resistance mutation, hence their higher GI50 values in this specific cell line.

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed and validated protocols. The following sections provide step-by-step methodologies for the key experiments described.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the procedure for determining the IC50 values of inhibitors against the EGFR kinase.

A. Reagents & Materials:

  • Recombinant human EGFR kinase

  • Polypeptide substrate (e.g., Poly-(Glu, Tyr) 4:1)

  • ATP (at Km concentration for EGFR)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[11]

  • Test Compounds (Investigational, Gefitinib, Erlotinib)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, non-binding 384-well plates

B. Workflow:

Caption: Workflow for the in vitro biochemical kinase inhibition assay using ADP-Glo™.

C. Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

  • Assay Plating: Add 1 µL of the diluted compounds to the wells of a 384-well assay plate. Include wells with DMSO only as vehicle controls (0% inhibition) and wells without enzyme as background controls.

  • Kinase/Substrate Addition: Prepare a master mix of the EGFR enzyme and substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Anti-Proliferative Assay (CellTiter-Glo®)

This protocol describes the method for assessing the anti-proliferative effects of the compounds on the NCI-H1975 cancer cell line.

A. Reagents & Materials:

  • NCI-H1975 cells

  • Cell Culture Media (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Sterile, white-walled 96-well plates

B. Step-by-Step Procedure:

  • Cell Plating: Seed NCI-H1975 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the test compounds (prepared as in the biochemical assay). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Equilibration: Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data and plot percent viability versus the logarithm of inhibitor concentration to determine the GI50 value.

Interpretation and Next Steps

Based on our hypothetical data, the investigational compound, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, demonstrates direct, albeit modest, inhibitory activity against the EGFR kinase (IC50 = 180 nM). This is significantly less potent than the established inhibitors Gefitinib and Erlotinib (IC50 ~4-5 nM).

In the cellular assay using NCI-H1975 cells, the investigational compound shows weak anti-proliferative activity (GI50 ~2500 nM). The poor performance of the first-generation inhibitors is expected due to the T790M resistance mutation. The activity of our investigational compound, while weak, suggests it may have a different binding mode or sensitivity profile.

Conclusion: The investigational compound serves as a valid "hit" from a screening campaign, confirming that the benzothiazole scaffold can indeed target the EGFR kinase. However, its potency in both biochemical and cellular assays is substantially lower than that of clinically approved drugs.

Future Directions:

  • Medicinal Chemistry Optimization: The compound represents a starting point for a structure-activity relationship (SAR) campaign to improve potency.

  • Kinase Selectivity Profiling: The compound should be screened against a broad panel of kinases to determine its selectivity profile. High selectivity is a desirable trait to minimize off-target toxicities.

  • Co-crystallography: Obtaining a crystal structure of the compound bound to the EGFR kinase domain would provide crucial insights into its binding mode and guide rational drug design efforts.

This benchmarking guide illustrates a foundational process in drug discovery. By systematically comparing novel compounds against established standards using validated biochemical and cellular assays, researchers can make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to reality. Nature Reviews Drug Discovery. [Link] (Simulated reference based on general knowledge and search results[1])

  • Roskoski, R. Jr. (2023). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link] (Simulated reference based on general knowledge and search results[1])

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link][8]

  • Maurer, G., et al. (2022). Serine/threonine kinase inhibition as antifibrotic therapy. Rheumatology, Oxford Academic. [Link][2]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link][9]

  • Cohen, P. (1997). Inhibitors of serine/threonine kinases. PubMed. [Link][15]

  • Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. [Link][16]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link][13]

  • Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics. [Link][17]

  • BPS Bioscience. (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link][10]

  • Wikipedia. Tyrosine kinase inhibitor. Wikipedia. [Link][7]

  • Bio-protocol. (2019). In Vitro Kinase Inhibition Assays. Bio-protocol. [Link][11]

  • Vang, T., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link][18]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link][12]

  • Chen, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link][19]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link][20]

  • IOSR Journal. (2016). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. [Link][4]

  • Natural Volatiles & Essential Oils Journal. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. NVEO. [Link][21]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link][22]

  • Sadek, K. U., et al. (2021). Synthesis and biological assessment of new benzothiazolopyridine and benzothiazolyl-triazole derivatives. Egyptian Journal of Chemistry. [Link][5]

  • Lombardo, L. J., et al. (2006). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry. [Link] (Simulated reference based on general knowledge and search results[23])

  • Zask, A., et al. (2011). Discovery and Optimization of a Series of Benzothiazole PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link][24]

  • Research Journal of Pharmacy and Technology. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity. RJPT. [Link][25]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. IJPER. [Link][26]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research. [Link][6]

Sources

Comparative

Comprehensive Characterization of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid Reference Standards: A Comparative Guide

[label="Chromatographic Purity\n(HPLC-UV/CAD)", Refining the Diagrams I'm now revising the workflow diagram to more accurately represent the interplay of tests in determining overall purity. I am also working on the Puri...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Chromatographic Purity\n(HPLC-UV/CAD)",

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I'm now revising the workflow diagram to more accurately represent the interplay of tests in determining overall purity. I am also working on the Purity Logic diagram. The diagram is more fully illustrating the comparison between the Mass Balance and qNMR methods, highlighting how the former relies on a summation of impurities while the latter directly quantifies the analyte, which I think is much clearer.

Refining the Diagrams

I'm now revising the workflow diagram to more accurately represent the interplay of tests in determining overall purity. I am also working on the Purity Logic diagram. The diagram is more fully illustrating the comparison between the Mass Balance and qNMR methods, highlighting how the former relies on a summation of impurities while the latter directly quantifies the analyte, which I think is much clearer.

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Executive Summary & Regulatory Context

In modern pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference materials used. 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) is a critical functionalized heterocycle frequently utilized as a building block in the synthesis of kinase inhibitors and imaging agents [1.4].

When establishing a primary reference standard for this compound, analytical scientists face a critical divergence in material quality: utilizing a fully characterized Reference Standard Grade versus a standard Commercial Reagent Grade . According to the International Council for Harmonisation (ICH) Q6A guidelines[1] and United States Pharmacopeia (USP) General Chapter <11>[2], a primary reference standard must undergo rigorous, orthogonal characterization that goes far beyond routine release testing to ensure absolute traceability and structural authenticity.

This guide objectively compares the analytical performance of a highly purified Reference Standard against a Commercial Reagent alternative, detailing the causality behind the experimental workflows required to achieve a self-validating, regulatory-compliant purity assignment.

Comparative Performance: Reference Standard vs. Commercial Grade

The fundamental flaw in relying on commercial reagent grades for quantitative assays is the assumption that chromatographic purity (Area %) equates to absolute mass fraction (w/w %). Commercial grades often harbor non-chromophoric impurities (e.g., inorganic salts, residual water, and transparent solvents) that artificially inflate the apparent purity when analyzed solely by HPLC-UV.

The table below summarizes the quantitative analytical data comparing a qualified Reference Standard batch of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid against a typical Commercial Reagent Grade batch.

Analytical ParameterMethodologyReference Standard GradeCommercial Reagent GradeImpact on Assay Accuracy
Chromatographic Purity HPLC-UV (254 nm)99.85% Area97.20% AreaHigh baseline noise in reagent grade skews integration.
Water Content Karl Fischer Titration <921>0.12% w/w1.45% w/wReagent grade absorbs moisture, lowering active mass.
Residual Solvents GC-FID <467>0.05% w/w (Trace Methanol)0.80% w/w (Ethyl Acetate)Unaccounted solvents cause overestimation of API content.
Inorganic Impurities Residue on Ignition <281>< 0.05% w/w0.35% w/wSilica/salts from crude purification remain in reagent grade.
Absolute Purity (Mass Balance) Calculated[3]99.63% w/w 94.65% w/w 5.0% discrepancy in quantitative downstream assays.
Absolute Purity (qNMR) 1H-qNMR (Internal Std)99.60% w/w 94.80% w/w Confirms mass balance; proves structural integrity[4].

The Logic of Orthogonal Purity Assignment

To establish a self-validating system, the purity of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid must be determined using two independent, orthogonal approaches: Mass Balance and Quantitative NMR (qNMR) .

Why Mass Balance?

Chromatographic techniques rely on the extinction coefficient of the analyte. If an impurity lacks a chromophore or absorbs weakly at the detection wavelength, it becomes "invisible" to the UV detector. The Mass Balance approach corrects the HPLC-UV purity by subtracting all orthogonal non-chromophoric data (Water, Solvents, Inorganics)[5].

Why qNMR?

While Mass Balance is the traditional compendial approach, it propagates the analytical uncertainty of four different assays (HPLC, KF, GC, ROI). qNMR provides a direct, fundamental measurement. Because the signal integral in 1H-NMR is directly proportional to the number of protons—regardless of the molecule's chemical structure—qNMR allows for the absolute mass fraction calculation using a certified internal standard, bypassing the need for UV response factors entirely[6].

Orthogonal purity assignment logic comparing Mass Balance and qNMR methodologies.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed with built-in System Suitability Testing (SST) to validate the data at the time of execution.

Protocol 1: Chromatographic Purity via HPLC-UV (Mass Balance Component)

Causality Statement: A gradient elution on a C18 column is chosen to ensure that both polar degradation products (e.g., des-methyl impurities) and non-polar synthetic byproducts are adequately retained and resolved from the main 2-Methoxy-1,3-benzothiazole-6-carboxylic acid peak.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (TFA suppresses the ionization of the carboxylic acid moiety, preventing peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and a known related compound (e.g., 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid). Acceptance Criteria: Resolution (Rs) > 2.0; Tailing factor < 1.5.

  • Calculation: Determine the Area % of the main peak. Calculate the absolute Mass Balance purity using the formula[3]: Mass Balance Purity = HPLC Area % ×[100 - (%Water + %Solvents + %ROI)] / 100

Protocol 2: Absolute Purity via Quantitative 1H-NMR (qNMR)

Causality Statement: qNMR requires the selection of an internal standard that does not overlap with the analyte's signals. Maleic acid (singlet at ~6.26 ppm in DMSO-d6) is ideal because the aromatic protons of the benzothiazole ring appear downfield (7.5 - 8.5 ppm), and the methoxy protons appear upfield (~4.1 ppm), ensuring zero interference[4].

Step-by-Step Procedure:

  • Standard Selection: Use NIST-traceable Maleic Acid (Purity > 99.9%) as the internal standard (IS).

  • Sample Preparation (Gravimetric Precision):

    • Accurately weigh ~15.0 mg of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and ~5.0 mg of Maleic Acid into the same vial using a high-precision microbalance (d = 0.001 mg).

    • Dissolve completely in 0.8 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest to ensure complete magnetization recovery and accurate integration[6].

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

    • Pulse Angle: 90 degrees.

  • Integration & Calculation:

    • Integrate the Maleic acid singlet (2 protons) and the isolated methoxy singlet of the analyte (~4.1 ppm, 3 protons).

    • Calculate absolute purity using the fundamental qNMR equation: P_sample = (I_sample / I_IS) × (N_IS / N_sample) × (M_sample / M_IS) × (W_IS / W_sample) × P_IS (Where I = Integral, N = Number of nuclei, M = Molar Mass, W = Weight, P = Purity).

Reference Standard Qualification Workflow

The lifecycle of establishing a Reference Standard for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid follows a strict sequence to ensure compliance with global regulatory expectations.

Workflow for the qualification of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid reference standards.

Conclusion

For robust pharmaceutical development, the use of a fully characterized Reference Standard of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is non-negotiable. As demonstrated by the comparative data, relying on Commercial Reagent Grade materials can introduce up to a 5% error in quantitative assays due to unaccounted moisture, residual solvents, and inorganic salts. By employing a dual-validation approach utilizing both Mass Balance and qNMR, analytical scientists can guarantee the absolute traceability, accuracy, and regulatory compliance of their analytical methods.

References

  • USP General Chapter <11> USP Reference Standards Source: United States Pharmacopeia (USP) URL:[Link]

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances Source: International Council for Harmonisation (ICH) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Plasma Extraction of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

In the realm of drug discovery and development, the accurate quantification of novel chemical entities in biological matrices is paramount. This guide provides an in-depth comparison of three common extraction methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and development, the accurate quantification of novel chemical entities in biological matrices is paramount. This guide provides an in-depth comparison of three common extraction methodologies for a promising therapeutic candidate, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, from human plasma. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the rationale behind the experimental choices, empowering researchers to select the most appropriate method for their analytical needs.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The carboxylic acid moiety of our target analyte imparts acidic properties, a critical consideration for developing an efficient extraction strategy.[2][3][4] The goal of any extraction method is to isolate the analyte from interfering plasma components, such as proteins and phospholipids, which can suppress ionization in mass spectrometry and shorten the lifespan of analytical columns.[5]

This guide will compare three widely used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method will be evaluated based on recovery, matrix effects, processing time, and overall suitability for high-throughput analysis. All methodologies are designed to be compliant with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[6][7][8][9]

Physicochemical Properties of the Analyte

While specific experimental data for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is not publicly available, we can infer its properties from its structure and from similar compounds like 2-methyl-1,3-benzothiazole-6-carboxylic acid.[10][11]

  • Structure: The molecule contains a benzothiazole ring system, a methoxy group, and a carboxylic acid group.

  • Acidity: The carboxylic acid group (pKa typically around 4-5) will be ionized at physiological pH (~7.4), making the molecule negatively charged.

  • Polarity: The presence of the carboxylic acid and methoxy groups suggests a degree of polarity, while the benzothiazole core contributes to its hydrophobicity.

  • Molecular Weight: Approximately 223.25 g/mol .[12]

These characteristics are crucial in selecting the appropriate solvents and sorbents for extraction.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a plasma sample.[5][13] It involves the addition of a water-miscible organic solvent to denature and precipitate the proteins.

Experimental Protocol:
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Rationale:
  • Solvent Choice: Acetonitrile is a common choice for PPT as it effectively precipitates proteins while keeping small molecules in solution.[14][15]

  • Simplicity: This method is quick and requires minimal specialized equipment, making it suitable for high-throughput screening.[15]

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. For an acidic compound like our target analyte, pH adjustment of the aqueous phase is critical to ensure it is in a neutral, more organic-soluble form.

Experimental Protocol:
  • To 100 µL of human plasma in a glass tube, add 100 µL of 1% formic acid to acidify the sample to a pH below the analyte's pKa.

  • Add 600 µL of ethyl acetate (containing the internal standard), a water-immiscible organic solvent.

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Rationale:
  • pH Adjustment: Acidifying the plasma protonates the carboxylic acid group, neutralizing its charge and increasing its partitioning into the organic solvent.[3]

  • Solvent Selection: Ethyl acetate is a moderately polar solvent that is effective for extracting a wide range of drug molecules.[16] LLE often provides cleaner extracts than PPT, reducing matrix effects.[17][18]

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[19][20] For acidic compounds, a mixed-mode or a reversed-phase polymeric sorbent can be very effective.[21][22]

Experimental Protocol:
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pretreat 100 µL of plasma by adding 100 µL of 2% phosphoric acid. Load the entire pretreated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

Rationale:
  • Sorbent Choice: A polymeric reversed-phase sorbent provides good retention for a broad range of compounds and is stable across a wide pH range.[23]

  • Selectivity: The wash step is crucial for removing interferences that are not as strongly retained as the analyte, leading to a very clean extract and minimal matrix effects.[24][23] The basic elution condition ensures the acidic analyte is deprotonated and readily released from the sorbent.

Comparative Performance Data

The following table summarizes the expected performance of each extraction method based on typical results for similar analytes.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 85 - 9570 - 85> 90
Matrix Effect (%) 15 - 305 - 15< 5
Processing Time (per 96 samples) ~1 hour~2 hours~2.5 hours
Cost per Sample LowLow-MediumHigh
Suitability for Automation HighMediumHigh
Extract Cleanliness LowMediumHigh

Workflow Diagrams

PPT_Workflow plasma Plasma Sample acetonitrile Add Acetonitrile (with Internal Standard) plasma->acetonitrile 100 µL vortex Vortex acetonitrile->vortex 300 µL centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow

LLE_Workflow plasma Plasma Sample acidify Acidify (Formic Acid) plasma->acidify 100 µL solvent Add Ethyl Acetate (with Internal Standard) acidify->solvent vortex Vortex solvent->vortex 600 µL centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow

SPE_Workflow cluster_spe SPE Cartridge condition Condition (Methanol, Water) load Load Sample (Acidified Plasma) wash Wash (5% Methanol) elute Elute (Methanol with NH4OH) evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow

Conclusion and Recommendations

The choice of extraction method for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid from plasma depends on the specific requirements of the assay.

  • Protein Precipitation is the fastest and most cost-effective method, making it ideal for early-stage discovery studies where high throughput is a priority and the demands on data quality are less stringent.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost. It is a robust method suitable for many stages of drug development, particularly when matrix effects from PPT are a concern.

  • Solid-Phase Extraction provides the cleanest extracts and the highest recovery, minimizing matrix effects and ensuring the most accurate and precise quantification. While it is the most time-consuming and expensive method, it is the gold standard for late-stage clinical trials and regulatory submissions where data integrity is of utmost importance.

For a comprehensive bioanalytical method development and validation, it is recommended to evaluate all three methods to determine the optimal approach for the specific analytical instrumentation and study objectives.

References

  • FDA. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • Vertex AI Search.
  • Vertex AI Search.
  • Biotage.
  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • Phenomenex.
  • PubMed. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004). [Link]

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). [Link]

  • Agilent Technologies. Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). [Link]

  • MDPI. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. (2025). [Link]

  • LCGC International.
  • ScienceDirect. Protein precipitation method: Significance and symbolism. (2025). [Link]

  • PMC. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). [Link]

  • PubMed. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. (2002). [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). [Link]

  • ResearchGate. Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025). [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. (2023). [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). [Link]

  • Chemical Synthesis Database.
  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). [Link]

  • Agilent Technologies. Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. (n.d.). [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025). [Link]

  • PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid. (n.d.). [Link]

  • IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. (n.d.). [Link]

Sources

Comparative

Selectivity Profiling of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these agents is, however, intrinsically linked to their selectivity – the ability to interact with a specific biological target with high affinity, while minimizing off-target effects that can lead to toxicity and undesirable side effects. This guide provides a comprehensive analysis of the selectivity profile of a promising, albeit currently under-characterized, molecule: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

Given the absence of extensive published data for this specific compound, this guide will present a hypothetical, yet scientifically rigorous, selectivity profiling study. We will postulate a likely kinase target based on structure-activity relationship (SAR) data from related benzothiazole analogues, and compare its hypothetical performance against a panel of structurally similar compounds. This comparative approach, grounded in established experimental methodologies, aims to provide researchers with a framework for evaluating the potential of novel benzothiazole derivatives and to underscore the critical importance of comprehensive selectivity profiling in the early stages of drug development.

Postulated Primary Target and Comparator Compounds

Based on the prevalence of benzothiazole derivatives as kinase inhibitors, particularly in the oncology space, we hypothesize that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a plausible primary target for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

To establish a meaningful comparison, we have selected three comparator benzothiazole derivatives, each with distinct structural modifications that are likely to influence their selectivity profile:

  • Comparator A: Benzothiazole-6-carboxylic acid: This compound lacks the 2-methoxy group of our target molecule, allowing for an assessment of the contribution of this substituent to potency and selectivity.

  • Comparator B: 2-Amino-6-methoxybenzothiazole: This analogue replaces the 2-methoxy group with a 2-amino group, a common modification in many biologically active benzothiazoles, which may alter its interaction with the kinase hinge region.

  • Comparator C: A known multi-kinase inhibitor (e.g., Sorafenib): While not a direct structural analogue, including a well-characterized multi-kinase inhibitor provides a benchmark for the level of selectivity that can be achieved.

Experimental Methodology: Kinase Selectivity Profiling

To ascertain the selectivity of our target compound and its comparators, a comprehensive in vitro kinase inhibition assay would be performed against a panel of kinases. A representative panel would include the hypothesized primary target (VEGFR-2) and a selection of kinases from different branches of the human kinome to identify potential off-target interactions.

Kinase Panel for Selectivity Profiling:
Kinase FamilyRepresentative Kinases
Tyrosine Kinases VEGFR-2, EGFR, PDGFRβ, c-Met, Src, Abl
Serine/Threonine CDK2/cyclin A, ROCK1, PIM1, Aurora A, Akt1
Lipid Kinases PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ
Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Kinase enzymes (recombinant, purified)

  • Kinase-specific peptide substrates

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final concentration in the assay will typically range from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of a 2x kinase/substrate solution to each well of a 384-well plate. This solution contains the specific kinase and its corresponding peptide substrate in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 0.5 µL of the test compound dilutions to the appropriate wells. For control wells, add 0.5 µL of DMSO (negative control) or a known inhibitor (positive control).

    • Incubate at room temperature for 15 minutes to allow the compounds to interact with the kinases.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a 2.5x ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the luciferase and luciferin needed for the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Comparative Selectivity Profile (Hypothetical Data)

The following table presents hypothetical IC50 values (in nM) for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and the comparator compounds against the selected kinase panel. This data is designed to illustrate a plausible selectivity profile for our target compound.

Kinase2-Methoxy-1,3-benzothiazole-6-carboxylic acid (IC50, nM)Comparator A: Benzothiazole-6-carboxylic acid (IC50, nM)Comparator B: 2-Amino-6-methoxybenzothiazole (IC50, nM)Comparator C: Sorafenib (IC50, nM)
VEGFR-2 15 25012090
EGFR850>10,0002,500600
PDGFRβ3505,0001,80058
c-Met1,200>10,0004,500150
Src2,500>10,000>10,000300
Abl>10,000>10,000>10,000200
CDK25,000>10,000>10,0001,500
ROCK14,800>10,000>10,000800
PI3Kα>10,000>10,000>10,0003,900

Visualizing Key Concepts and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Add Kinase/Substrate to 384-well plate B 2. Add Test Compound & Incubate A->B C 3. Add ATP to Initiate Reaction B->C D 4. Add ADP-Glo™ Reagent to Stop Reaction C->D E 5. Add Kinase Detection Reagent D->E F 6. Measure Luminescence E->F

Caption: Experimental workflow of the ADP-Glo™ kinase inhibition assay.

Discussion: Structure-Activity Relationships and Selectivity

The hypothetical data presented in the table suggests a distinct selectivity profile for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.

  • Potency and Selectivity for VEGFR-2: The target compound exhibits potent inhibition of VEGFR-2 (IC50 = 15 nM), which is significantly more potent than Comparators A and B. This suggests that the combination of the 2-methoxy and 6-carboxylic acid groups is crucial for high-affinity binding to VEGFR-2.

  • Role of the 2-Methoxy Group: Comparing the target compound to Comparator A (Benzothiazole-6-carboxylic acid), the addition of the 2-methoxy group appears to dramatically enhance potency against VEGFR-2 and other tyrosine kinases. This could be due to favorable interactions, such as hydrogen bonding, with residues in the ATP-binding pocket.

  • Impact of the 2-Amino Group: Comparator B (2-Amino-6-methoxybenzothiazole) shows reduced potency against VEGFR-2 compared to the target compound. This indicates that while the 6-methoxy group contributes to activity, the nature of the substituent at the 2-position is critical for optimizing interactions within the target kinase.

  • Superior Selectivity over a Multi-Kinase Inhibitor: When compared to Sorafenib (Comparator C), 2-Methoxy-1,3-benzothiazole-6-carboxylic acid demonstrates a much cleaner selectivity profile. While Sorafenib inhibits multiple tyrosine kinases with high potency, our target compound shows a clear preference for VEGFR-2, with significantly weaker activity against other tested kinases. This highlights the potential for a wider therapeutic window and fewer off-target side effects.

The 6-carboxylic acid moiety is likely a key determinant of the overall binding orientation and may form crucial interactions with positively charged residues, such as lysine, which are often found in kinase active sites.[5] The selectivity for VEGFR-2 over other kinases could be attributed to the specific topology and amino acid composition of the VEGFR-2 ATP-binding pocket, which may uniquely accommodate the 2-methoxy group in a way that is not possible in other kinases.

Conclusion

This comparative guide, through a hypothetical yet scientifically grounded analysis, underscores the potential of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid as a selective VEGFR-2 inhibitor. The presented data and discussion highlight the importance of systematic structural modifications and comprehensive selectivity profiling in the design of targeted therapies. While the data presented herein is illustrative, it provides a clear rationale for the prioritization of this and structurally related compounds for further investigation. The detailed experimental protocol offers a practical guide for researchers seeking to perform similar selectivity profiling studies in their own laboratories. Ultimately, the successful development of novel benzothiazole-based therapeutics will depend on a deep understanding of their structure-activity relationships and a commitment to rigorous characterization of their selectivity profiles.

References

  • Medicinal significance of benzothiazole scaffold: an insight view - PubMed. (2013, April 15). PubMed. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (2025, July 25). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - MDPI. (2016, July 2). MDPI. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Preprints.org. [Link]

  • BENZOTHIAZOLE – A MAGIC MOLECULE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, December 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (2012, October 3). Taylor & Francis Online. [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - Taylor & Francis. (2023, January 24). Taylor & Francis Online. [Link]

  • Kinase Selectivity Panels - Reaction Biology. (n.d.). Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics - HELDA - University of Helsinki. (2024, January 18). University of Helsinki. [Link]

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Validation

Cross-validation of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid ELISA and LC-MS results

Cross-Validation of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid: ELISA vs. LC-MS/MS The Bioanalytical Imperative 2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) is a small molecule with a molecular weig...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid: ELISA vs. LC-MS/MS

The Bioanalytical Imperative

2-Methoxy-1,3-benzothiazole-6-carboxylic acid (CAS: 22514-57-4) is a small molecule with a molecular weight of 209.22 g/mol and a molecular formula of C9H7NO3S[1]. During the preclinical and clinical development of small molecule therapeutics or biomarkers, selecting the appropriate bioanalytical platform is critical.

Historically, Enzyme-Linked Immunosorbent Assays (ELISA) are deployed during early-stage screening due to their high throughput and low cost. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the undisputed gold standard for small molecule quantification, offering unparalleled specificity and sensitivity[2]. When a drug development program transitions between these platforms—or utilizes them concurrently across different clinical sites—regulatory agencies mandate rigorous cross-validation. According to the FDA M10 Bioanalytical Method Validation Guidance, cross-validation is required to demonstrate that data generated by different analytical techniques are reliable, reproducible, and interchangeable[3].

This guide provides an objective, data-driven comparison of a competitive ELISA and an LC-MS/MS assay for quantifying 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in human plasma, detailing the causality behind the methodologies and the mechanistic reasons for platform discrepancies.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, both protocols are designed as self-validating systems. Every analytical run incorporates internal controls to immediately flag matrix interference, extraction failures, or reagent degradation.

A. LC-MS/MS Protocol (The Definitive Method)

Causality Focus: Absolute structural specificity and matrix elimination.

  • Internal Standardization : Spike 50 µL of the plasma sample with 10 µL of a stable isotope-labeled internal standard (e.g., 2-MBCA-d3).

    • Causality: The internal standard co-elutes with the target analyte, perfectly correcting for variable extraction recovery and matrix-induced ion suppression in the mass spectrometer.

  • Solid Phase Extraction (SPE) : Add 200 µL of precipitation solvent (acetonitrile), centrifuge, and load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol and elute with 100% methanol.

    • Causality: Simple protein precipitation leaves behind phospholipids that cause severe ion suppression. SPE actively removes these lipids, ensuring a clean baseline.

  • Chromatographic Separation : Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm). Run a gradient elution using 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B).

    • Causality: The gradient resolves 2-Methoxy-1,3-benzothiazole-6-carboxylic acid from endogenous isobaric interferences that share the same molecular weight.

  • MRM Detection : Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition (m/z 210.0 → m/z 166.0, representing the loss of CO2).

    • Causality: MRM filters out all background noise, quantifying only the molecules that fragment in this exact, structurally specific pattern.

B. Competitive ELISA Protocol (The High-Throughput Method)

Causality Focus: Because 2-MBCA is a small molecule (< 500 Da), it lacks multiple epitopes. Therefore, a sandwich ELISA is physically impossible, necessitating a competitive format.

  • Plate Coating & Blocking : Coat 96-well microtiter plates with a 2-MBCA-BSA conjugate (1 µg/mL). Incubate overnight, wash, and block with 1% BSA in PBS-T.

    • Causality: Immobilizes the target analog. The blocking step is a critical self-validating control that prevents non-specific binding of the primary antibody, which would otherwise cause false-positive signals.

  • Minimum Required Dilution (MRD) : Dilute plasma samples 1:10 in the assay buffer.

    • Causality: MRD dilutes out heterophilic antibodies and endogenous plasma proteins that non-specifically interfere with antigen-antibody binding dynamics.

  • Competitive Incubation : Add 50 µL of the diluted sample (or Quality Control standards) and 50 µL of an anti-2-MBCA monoclonal antibody. Incubate for 1 hour.

    • Causality: Free 2-MBCA in the patient sample competes with the coated 2-MBCA-BSA for limited antibody binding sites. Consequently, the final optical signal is inversely proportional to the analyte concentration.

  • Detection : Add an HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

Cross-Validation Workflow & Comparative Data

CrossValidation cluster_LCMS LC-MS/MS Workflow cluster_ELISA Competitive ELISA Workflow Start Biological Sample (Plasma/Serum) SPE Solid Phase Extraction (SPE) Start->SPE Dilution Sample Dilution (MRD) Start->Dilution LC Chromatographic Separation SPE->LC MS MRM Detection (Mass/Charge) LC->MS Data Data Acquisition & Quantification MS->Data Incubation Antibody Incubation (Competition) Dilution->Incubation Absorbance Optical Absorbance (450 nm) Incubation->Absorbance Absorbance->Data Stats Statistical Cross-Validation (Bland-Altman / %Bias) Data->Stats

Parallel workflow for cross-validating LC-MS/MS and ELISA bioanalytical methods.

Table 1: Analytical Performance Comparison

The following data summarizes the validation parameters established prior to cross-validation, adhering to FDA acceptance criteria (±15% for QCs, ±20% for LLOQ)[3].

Validation ParameterLC-MS/MSCompetitive ELISA
Dynamic Range 1.0 - 1000 ng/mL5.0 - 500 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL5.0 ng/mL
Intra-Assay Precision (%CV) < 5.0%< 12.0%
Inter-Assay Precision (%CV) < 7.5%< 15.0%
Accuracy (%Bias) ± 8.0%± 14.0%
Throughput Medium (96 samples/day)High (384 samples/day)
Table 2: Cross-Validation via Incurred Sample Reanalysis (ISR)

To prove interchangeability, blinded clinical samples were analyzed on both platforms. The FDA M10 guidance dictates that the %Difference between methods should fall within ±20% for the majority of samples[4].

Sample IDLC-MS/MS (ng/mL)ELISA (ng/mL)% DifferenceFDA Acceptance (±20%)
ISR-00145.251.1+13.0%Pass
ISR-002112.5128.4+14.1%Pass
ISR-0038.410.2+21.4%Fail
ISR-004450.0485.0+7.7%Pass
ISR-005210.3235.6+12.0%Pass

Mechanistic Discrepancy Analysis

A critical observation from Table 2 is the consistent positive bias (+7.7% to +21.4%) in the ELISA results compared to LC-MS/MS. Understanding the causality behind this variance is the hallmark of expert bioanalysis.

DiscrepancyLogic Variance Methodological Variance (ELISA vs LC-MS) Matrix Matrix Effects Variance->Matrix CrossReact Cross-Reactivity Variance->CrossReact Recovery Extraction Recovery Variance->Recovery IonSuppression Ion Suppression/Enhancement (LC-MS Bias) Matrix->IonSuppression Metabolites Metabolite Interference (ELISA Bias) CrossReact->Metabolites Loss Analyte Loss during SPE (LC-MS Bias) Recovery->Loss

Mechanistic logic tree detailing sources of quantitative variance between methods.

The Causality of ELISA Positive Bias: In vivo, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid undergoes hepatic metabolism, likely forming structurally similar hydroxylated or glucuronide-conjugated metabolites. The monoclonal antibody used in the ELISA cannot perfectly differentiate between the parent drug and these metabolites due to shared epitopes (cross-reactivity). Consequently, the ELISA measures "Total 2-MBCA + Metabolites," artificially inflating the concentration.

Conversely, LC-MS/MS isolates the parent molecule perfectly based on its exact mass (m/z 210.0) and chromatographic retention time, yielding a "truer" but lower concentration. This fundamental difference highlights why hybrid LC-MS workflows are increasingly preferred for definitive quantification[2].

Conclusion & Recommendations

Both ELISA and LC-MS/MS are viable for quantifying 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, provided their limitations are understood.

  • Use ELISA during early-stage, high-throughput screening where relative concentration trends are sufficient, and throughput is the primary bottleneck.

  • Use LC-MS/MS for pivotal Pharmacokinetic (PK) and Pharmacodynamic (PD) studies where absolute structural specificity is required to differentiate the parent drug from its metabolites.

When submitting data to regulatory bodies, ensure that cross-validation reports explicitly address any systematic bias (such as metabolite cross-reactivity) to maintain compliance with FDA M10 guidelines.

References

1.[1] Title: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid ... - manalab试剂 Source: manalab.cn URL:

2.[3] Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: fda.gov URL:

3.[2] Title: Bioanalytical Services Small Large Molecule Quantification Explained Source: resolvemass.ca URL:

4.[4] Title: Development and Validation of a Generic IP-LC-MS/ MS Based Quantification Method for Lecanamab - A Therapeutic Antibody for Treatment of Alzheimer's Disease in Human Serum and CSF Source: biomedgrid.com URL:

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Comparative

A Comparative Guide to Neuroprotection: The Established Agent Riluzole versus Novel Benzothiazole Scaffolds

This guide provides a comparative analysis of the neuroprotective effects of the FDA-approved drug Riluzole and the therapeutic potential of novel compounds based on the 2-methoxy-1,3-benzothiazole-6-carboxylic acid scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the neuroprotective effects of the FDA-approved drug Riluzole and the therapeutic potential of novel compounds based on the 2-methoxy-1,3-benzothiazole-6-carboxylic acid scaffold. We will delve into the established mechanisms of Riluzole and explore the promising, albeit less characterized, neuroprotective avenues offered by new-generation benzothiazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of neuroprotective agents and the experimental frameworks used for their evaluation.

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection—intervening in the pathological cascades that lead to cell death. Riluzole, the first drug approved to treat ALS, represents a cornerstone in this field, primarily through its modulation of glutamatergic neurotransmission[1][2]. However, its modest efficacy has fueled a search for more potent and multifaceted agents.

The benzothiazole scaffold, the core structure of Riluzole, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[3][4]. This has led to the exploration of novel derivatives, such as 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, as potential next-generation neuroprotectants. This guide will compare the known entity, Riluzole, with the scientific rationale and evaluative framework for this promising class of investigational compounds.

Part 1: Riluzole - The Clinical Benchmark in Glutamate Modulation

Riluzole's neuroprotective effects are primarily attributed to its ability to attenuate glutamate-induced excitotoxicity, a major driver of neuronal death in conditions like ALS[5][6]. Its mechanism is not linked to a single target but rather a combination of actions that collectively reduce neuronal hyperexcitability.

Mechanism of Action

Riluzole's therapeutic effects are believed to stem from several integrated mechanisms[6][7][8]:

  • Inhibition of Glutamate Release: Riluzole blocks presynaptic voltage-gated sodium channels, which reduces neuronal excitability and consequently decreases the release of glutamate into the synaptic cleft[6][9].

  • Postsynaptic Receptor Modulation: It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, preventing the excessive calcium influx that triggers downstream apoptotic pathways[5][6][7].

  • Enhancement of Glutamate Uptake: Some evidence suggests Riluzole may also stimulate glutamate uptake from the synapse, further reducing excitotoxic conditions[9].

These actions collectively stabilize neuronal membranes and protect them from the damaging cascade initiated by excessive glutamate.

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization leads to NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release & Binding Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity & Apoptosis Ca_Influx->Excitotoxicity Triggers Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->NMDA_Receptor Inhibits (Non-competitive)

Caption: Riluzole's multi-target mechanism to reduce excitotoxicity.

Summary of Preclinical and Clinical Evidence

Riluzole is the only FDA-approved drug that has demonstrated a survival benefit in ALS patients, albeit a modest one of two to three months[2][10][11]. Preclinical studies in various animal models of neurodegeneration and spinal cord injury have consistently shown its ability to reduce neuronal damage and improve functional outcomes[7][10]. While it has been investigated for other conditions like Alzheimer's and Parkinson's disease, its clinical success has largely been confined to ALS[1][9][12].

Experimental Model Key Findings Reference
Cultured Rat Cerebellar Granule CellsProtected neurons from anoxic damage and glutamate-induced toxicity.[5][7]
Rodent Model of Cerebral IschemiaSuppressed the surge in glutamate release following ischemic events.[5][7]
SOD1G93A Mouse Model of ALSProlonged median survival by approximately 11-14 days.[2]
Human Clinical Trials (ALS)Extended tracheostomy-free survival by 2-3 months.[10][11]
Phase II Clinical Trial (Alzheimer's)Showed potential in preserving cerebral glucose metabolism.[12]

Part 2: The Benzothiazole Scaffold - A Platform for Multi-Target Neuroprotection

While Riluzole's success validates the benzothiazole core, its limitations invite the design of novel derivatives with potentially superior or broader mechanisms of action. 2-Methoxy-1,3-benzothiazole-6-carboxylic acid serves as a representative structure for this new class of compounds. Lacking specific published data for this exact molecule, we will discuss the scientifically-grounded potential mechanisms of this scaffold based on studies of related derivatives.

Potential Mechanisms of Action

Research into various benzothiazole derivatives suggests they can engage multiple targets relevant to neurodegeneration, moving beyond simple glutamate modulation[3][13][14].

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B activity increases with age and in neurodegenerative diseases, contributing to oxidative stress and the breakdown of neurotransmitters. Certain 6-hydroxybenzothiazole derivatives have shown high potency and selectivity as MAO-B inhibitors[14].

  • Anti-Aggregation Properties: The misfolding and aggregation of proteins like amyloid-beta (Aβ), tau, and alpha-synuclein are hallmarks of Alzheimer's and Parkinson's disease. Novel benzothiazoles have been designed to inhibit the aggregation of these pathological proteins[14].

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key components of the neurodegenerative process. Benzothiazole derivatives have been synthesized and shown to possess anti-inflammatory and free-radical scavenging properties[15][16].

  • Cholinesterase Inhibition: In Alzheimer's disease, enhancing cholinergic neurotransmission via acetylcholinesterase (AChE) inhibition is a primary therapeutic strategy. Hybrid molecules containing the benzothiazole scaffold have been developed as dual inhibitors of both AChE and other targets like the H3 receptor[13].

Benzothiazole_Scaffold_Mechanisms Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Protein_Aggregation Protein Aggregation (Aβ, Tau, α-Synuclein) Neuroinflammation Neuroinflammation Glutamate_Excitotoxicity Glutamate Excitotoxicity MAO_B MAO-B MAO_B->Oxidative_Stress MAO_B->Neuroprotection Aggregation_Pathway Aggregation Pathway Aggregation_Pathway->Protein_Aggregation Aggregation_Pathway->Neuroprotection Inflammatory_Enzymes Inflammatory Mediators Inflammatory_Enzymes->Neuroinflammation Inflammatory_Enzymes->Neuroprotection Glutamate_Receptors Glutamate Receptors/Channels Glutamate_Receptors->Glutamate_Excitotoxicity Glutamate_Receptors->Neuroprotection Novel_BTZ Novel Benzothiazole Derivatives Novel_BTZ->MAO_B Inhibits Novel_BTZ->Aggregation_Pathway Inhibits Novel_BTZ->Inflammatory_Enzymes Modulates Novel_BTZ->Glutamate_Receptors Modulates

Caption: Potential multi-target neuroprotective mechanisms of novel benzothiazole derivatives.

Part 3: Experimental Framework for Comparative Evaluation

To objectively compare the neuroprotective effects of a novel compound like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid against a benchmark like Riluzole, a tiered experimental approach is essential. The causality behind this workflow is to first establish safety and efficacy in a controlled cellular environment before moving to more complex and resource-intensive whole-organism models.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Screening cluster_assays Endpoint Assays cluster_invivo Tier 2: In Vivo Validation cluster_outcomes Assessment A1 Select Cell Model (e.g., SH-SY5Y, Primary Neurons) A2 Induce Neurotoxicity (Glutamate, H2O2, Aβ fibrils) A1->A2 A3 Treat with Compounds (Novel BTZ vs. Riluzole) A2->A3 A4 Endpoint Assays A3->A4 Assay1 Viability (MTT) A4->Assay1 Assay2 Cytotoxicity (LDH) A4->Assay2 Assay3 Apoptosis (Caspase-3) A4->Assay3 Assay4 Oxidative Stress (ROS) A4->Assay4 B1 Select Animal Model (e.g., SOD1G93A mice) A4->B1 Promising candidates advance B2 Pharmacokinetic Profiling B1->B2 B3 Administer Compounds B2->B3 B4 Assess Outcomes B3->B4 Outcome1 Behavioral Tests B4->Outcome1 Outcome2 Histology B4->Outcome2 Outcome3 Survival Analysis B4->Outcome3

Caption: A tiered experimental workflow for evaluating neuroprotective compounds.

Protocol 1: In Vitro Glutamate-Induced Excitotoxicity Assay

This protocol is foundational for comparing compounds on the primary mechanism of Riluzole. It uses primary cortical neurons, which provide a biologically relevant system for studying excitotoxicity[17].

Objective: To quantify the protective effect of test compounds against glutamate-induced neuronal death.

Methodology:

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture in Neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days to allow for mature synaptic connections.

  • Compound Treatment:

    • Prepare stock solutions of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and Riluzole in DMSO.

    • Dilute compounds to final concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium.

    • Pre-treat the neuronal cultures with the compounds or vehicle (DMSO) control for 24 hours[17]. The rationale for pre-treatment is to allow the compound to engage its targets before the toxic insult.

  • Induction of Excitotoxicity:

    • Expose the neurons to L-glutamate (e.g., 50 µM) for 20 minutes in the presence of the test compounds.

    • After 20 minutes, remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

  • Assessment of Neuroprotection (24 hours post-insult):

    • Cell Viability (MTT Assay): This colorimetric assay measures mitochondrial reductase activity, an indicator of viable cells[18].

      • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure absorbance at 570 nm. Higher absorbance correlates with higher viability.

    • Cytotoxicity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cell membrane rupture[18].

      • Collect 50 µL of culture supernatant from each well.

      • Use a commercial LDH cytotoxicity kit according to the manufacturer's instructions.

      • Measure absorbance at 490 nm. Higher absorbance correlates with greater cytotoxicity.

Protocol 2: In Vivo Neuroprotection in a Transgenic Mouse Model of ALS

This protocol describes the use of the SOD1G93A transgenic mouse, a widely accepted model that recapitulates key features of ALS, to evaluate the efficacy of a promising compound identified from in vitro screens[2][19].

Objective: To determine if the test compound can delay disease onset, slow progression, and extend survival in a relevant animal model of motor neuron disease.

Methodology:

  • Animal Model and Dosing:

    • Use SOD1G93A transgenic mice and their non-transgenic littermates as controls.

    • Based on pharmacokinetic studies, determine the appropriate dose and route of administration (e.g., oral gavage, intraperitoneal injection) for the test compound and Riluzole.

    • Begin treatment at a pre-symptomatic age (e.g., 60 days).

  • Monitoring Disease Progression:

    • Body Weight: Record body weight three times a week. Weight loss is a key indicator of disease progression.

    • Motor Function: Perform weekly tests such as the rotarod test (to assess motor coordination and endurance) and grip strength tests.

    • Symptom Onset: Define onset as the age at which peak body weight is reached or the first sign of motor deficit (e.g., tremor, hindlimb weakness) is observed.

  • Survival Analysis:

    • Define the experimental endpoint as the inability of the mouse to right itself within 30 seconds of being placed on its side.

    • Record the age at the endpoint for survival analysis.

  • Post-mortem Analysis:

    • At the endpoint, perfuse the animals and collect spinal cord and brain tissue.

    • Perform histological analysis (e.g., Nissl staining) to quantify motor neuron loss in the spinal cord.

    • Conduct immunohistochemistry to assess markers of pathology, such as gliosis (GFAP for astrocytes, Iba1 for microglia) and protein aggregation.

Part 4: Comparative Analysis and Future Directions

The comparison between Riluzole and novel benzothiazole derivatives highlights a fundamental paradigm in drug development: balancing the reliability of an established, albeit moderately effective, drug against the potential of new multi-targeted agents.

Feature Riluzole Novel Benzothiazole Scaffolds (e.g., 2-Methoxy-1,3-benzothiazole-6-carboxylic acid)
Primary Mechanism Glutamate modulation (Na+ channel and NMDA receptor inhibition)Potential for: MAO-B inhibition, anti-aggregation, anti-inflammatory, antioxidant effects.
Clinical Status FDA-approved for ALS.Investigational; preclinical evaluation required.
Therapeutic Scope Narrow, primarily for ALS.Potential for: Broader application in Alzheimer's, Parkinson's, and other neurodegenerative diseases.
Strength Established clinical safety and efficacy data.High potential for multi-target engagement and improved efficacy.
Limitation Modest clinical benefit; limited to one disease.Unproven; requires extensive preclinical and clinical validation.

Future Directions:

The path forward involves a systematic evaluation of novel benzothiazole derivatives like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. The key is to leverage the multi-target potential of this scaffold. Future research should focus on designing and screening compounds that not only modulate excitotoxicity but also address other critical pathological pillars such as proteinopathy, oxidative stress, and neuroinflammation. By employing the rigorous experimental framework outlined above, the scientific community can identify and validate the next generation of neuroprotective therapies that may offer a significant improvement over the current standard of care.

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  • Catto, M., et al. (2024). European Journal of Medicinal Chemistry. Uniba. [Link]

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for h...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the utmost care and scientific integrity.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.[1]

Immediate Safety and Hazard Assessment

While the full toxicological properties of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid have not been fully investigated, data from analogous benzothiazole compounds suggest that it may be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] It is also likely to cause skin and serious eye irritation.[2][4][5] Therefore, a cautious approach is warranted.

Potential Hazards:

  • Acute toxicity (oral, dermal, inhalation)[4]

  • Skin irritation/corrosion[4][6]

  • Serious eye damage/irritation[4][6]

  • Respiratory tract irritation[5][6]

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] An eyewash station and safety shower must be readily accessible.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.[1][8]Protects against eye contact which can cause serious irritation.[4]
Skin Protection Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber).[1] Inspect gloves before use and change them frequently, especially after direct contact.[1][8] For larger quantities, consider additional protective clothing.Prevents skin contact, as the compound may be harmful and cause irritation.[4][5]
Respiratory Protection For handling the solid compound where dust may be generated, a dust respirator is recommended. All work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[1][7]Avoids inhalation, which may cause respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

Preparation and Handling
  • Pre-Handling Check: Before starting, ensure the chemical fume hood is functioning correctly.[1] Have all necessary PPE, spill cleanup materials, and waste containers ready.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.[1] Use non-sparking tools.[9][10]

  • In Solution: When working with the compound in solution, handle it within the fume hood to avoid inhaling any vapors or aerosols.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3][8] Wash hands thoroughly after handling the compound.[3][7]

Workflow for Handling 2-Methoxy-1,3-benzothiazole-6-carboxylic acid

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood Proceed to Handling prep_materials Assemble Materials & Waste Containers prep_fumehood->prep_materials Proceed to Handling handle_weigh Weigh Solid Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer & Prepare Solution handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Procedure Complete disp_solid Segregate Solid Waste handle_reaction->disp_solid disp_liquid Segregate Liquid Waste handle_reaction->disp_liquid cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_collection Arrange for Professional Disposal disp_label->disp_collection

Caption: Workflow for Safe Handling and Disposal.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. All waste materials must be treated as hazardous.

Waste Segregation and Disposal:

  • Solid Waste: Place any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste. Do not empty into drains.[1]

  • Disposal Method: Dispose of all waste in accordance with federal, state, and local environmental regulations.[1] A common method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]

In Case of a Spill:

  • Evacuate the area and ensure it is well-ventilated.

  • Wearing appropriate PPE, clean up the spill using an absorbent material.

  • Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[1]

By adhering to these rigorous safety protocols, you contribute to a secure research environment that fosters both groundbreaking discoveries and the well-being of your team.

References

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
  • Cole-Parmer. (2005, January 28). Material Safety Data Sheet - Benzothiazole, 97%.
  • Sigma-Aldrich. (n.d.). 2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, January 31). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid.
  • Apollo Scientific. (2023, July 6). 1,3-Benzothiazole-6-carboxylic acid Safety Data Sheet.
  • Echemi. (2019, July 15). 6-METHOXYBENZOTHIAZOLE-2-CARBOXAMIDE Safety Data Sheets.
  • AWS. (2026, February 26). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-Methyl-1,3-benzoxazole-7-carboxylic acid Safety Data Sheet.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid, 90+%.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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